(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
1H-benzimidazol-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQMBEFIWCORAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a valuable building block in medicinal chemistry. The document details a multi-step synthesis beginning with a logical retrosynthetic analysis, followed by detailed, step-by-step experimental protocols for the formation of key intermediates and the final target molecule. Each synthetic step is accompanied by an explanation of the underlying chemical principles and rationale for procedural choices. Furthermore, a complete guide to the structural and purity characterization of the final compound is presented, utilizing modern analytical techniques including NMR, FT-IR, Mass Spectrometry, and HPLC. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this important benzimidazole derivative.
Introduction to Benzimidazoles in Drug Discovery
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] Its unique structural features, including hydrogen bond donor and acceptor sites and the ability to engage in π-stacking interactions, allow it to bind to a wide array of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including proton-pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and antihistamines. The specific isomer, (1H-Benzo[d]imidazol-4-yl)methanamine, positions the reactive aminomethyl group on the benzene ring, offering a distinct vector for molecular elaboration compared to its more common 2-substituted counterpart. This guide provides a validated pathway to synthesize and characterize its hydrochloride salt, ensuring stability and enhanced solubility for downstream applications.[3][4]
Retrosynthetic Strategy and Pathway Design
A logical retrosynthetic analysis is paramount for designing an efficient and reliable synthetic route. The target molecule, this compound (I), can be disconnected at the amine salt, revealing the free base (II). The primary amine of the free base can be traced back to the reduction of a nitrile group, identifying 4-cyanobenzimidazole (III) as a key intermediate. The benzimidazole core of (III) is most logically constructed via the Phillips condensation reaction, which involves cyclizing an o-phenylenediamine with a one-carbon source. This points to 3,4-diaminobenzonitrile (IV) as the critical starting precursor. This multi-step approach leverages well-established and high-yielding chemical transformations.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis Protocol
This section provides detailed experimental procedures for the multi-step synthesis of the title compound.
Step 1: Synthesis of 4-Cyanobenzimidazole (Intermediate I)
The formation of the benzimidazole ring is achieved through the acid-catalyzed cyclocondensation of 3,4-diaminobenzonitrile with formic acid. Formic acid serves as an efficient source for the C2 carbon of the imidazole ring.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminobenzonitrile (5.0 g, 37.8 mmol).
-
Reagent Addition: Carefully add 98% formic acid (25 mL) to the flask. The addition is exothermic and should be done in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile Phase: Ethyl Acetate/Hexane 1:1]. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 200 mL of ice-cold water with stirring.
-
Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8. This step must be performed cautiously due to vigorous CO₂ evolution.
-
Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield crude 4-cyanobenzimidazole.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure product as a crystalline solid.
Step 2: Synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine (Free Base)
The conversion of the aromatic nitrile to the primary amine is a critical reduction step. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.
Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL).
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄) (2.15 g, 56.7 mmol, 1.5 equiv.) in portions to the stirred THF.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 4-cyanobenzimidazole (5.3 g, 37.8 mmol) in a minimum amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (2.2 mL), followed by 15% aqueous NaOH (2.2 mL), and finally water again (6.6 mL). This procedure is highly exothermic and produces hydrogen gas; adequate cooling and ventilation are essential. A granular precipitate should form, which is easily filtered.
-
Isolation: Filter the granular solid through a pad of Celite and wash the filter cake with THF (3 x 30 mL). Combine the organic filtrates.
-
Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1H-Benzo[d]imidazol-4-yl)methanamine as an oil or low-melting solid. The product can be purified further by column chromatography if necessary.
Step 3: Preparation of this compound
Formation of the hydrochloride salt enhances the compound's stability and aqueous solubility, making it ideal for biological screening and formulation.
Experimental Protocol:
-
Dissolution: Dissolve the crude free base from the previous step in a minimal amount of isopropanol or methanol (~20 mL).
-
Acidification: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper).
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid product by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any residual impurities.
-
Drying: Dry the final product, this compound, in a vacuum oven at 40-50 °C.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Standard workflow for analytical characterization.
Spectroscopic Analysis
¹H NMR Spectroscopy: Proton NMR is used to elucidate the molecular structure by analyzing the chemical environment of hydrogen atoms. The spectrum is typically recorded in DMSO-d₆ to ensure solubility of the salt and to observe exchangeable protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | Broad Singlet | 3H | -NH₃⁺ |
| ~8.30 | Singlet | 1H | H2 (imidazole C-H) |
| ~7.70 | Doublet | 1H | H7 (aromatic) |
| ~7.60 | Doublet | 1H | H5 (aromatic) |
| ~7.30 | Triplet | 1H | H6 (aromatic) |
| ~4.20 | Singlet | 2H | -CH₂-NH₃⁺ |
| ~12.5 | Broad Singlet | 1H | Imidazole N-H |
¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of the molecule.[5]
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C2 |
| ~143 | C7a |
| ~133 | C3a |
| ~128 | C4 |
| ~125 | C6 |
| ~118 | C5 |
| ~112 | C7 |
| ~40 | -CH₂- |
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 (broad) | N-H Stretch | Imidazole N-H |
| 2800-3100 (broad) | N-H Stretch | -NH₃⁺ |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~1620 | C=N Stretch | Imidazole |
| ~1580, 1450 | C=C Stretch | Aromatic Ring |
| ~1400 | C-N Stretch | C-NH₃⁺ |
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. For the free base, the expected (M+H)⁺ ion would be observed.
-
Formula (Free Base): C₈H₉N₃
-
Exact Mass: 147.08
-
Expected (M+H)⁺: 148.0866
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a pharmaceutical compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Result: A pure sample (>95%) should exhibit a single major peak with a stable baseline.
Melting Point (m.p.): The melting point is a physical constant that serves as a useful indicator of purity. A sharp melting range is indicative of a pure compound. The hydrochloride salt is expected to have a high melting point, likely with decomposition.
Conclusion
This guide outlines a reproducible and logically designed synthesis for this compound. The three-step sequence, beginning from 3,4-diaminobenzonitrile, employs standard, high-yielding reactions that are scalable for laboratory use. The comprehensive characterization workflow provides a robust framework for validating the structural integrity and purity of the final product, ensuring its suitability for advanced applications in scientific research and drug development.
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(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride chemical properties
An In-Depth Technical Guide to (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride: A Key Building Block in Medicinal Chemistry
Introduction
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antiviral, and antimicrobial effects.[3][4] this compound is a functionalized benzimidazole derivative that serves as a versatile building block for drug discovery. The presence of a primary aminomethyl group at the 4-position provides a crucial reactive handle for chemical modification, enabling its incorporation into larger, more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and core physical properties. This compound is characterized by a benzimidazole core with an aminomethyl substituent ortho to one of the imidazole nitrogen atoms. The hydrochloride salt form enhances its stability and aqueous solubility, which is often advantageous for handling and formulation.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1788044-02-9 | [5][6] |
| Molecular Formula | C₈H₁₀ClN₃ | [5][6][7] |
| Molecular Weight | 183.64 g/mol | [5][6] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in water, methanol, DMSO | Inferred from salt form |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
| SMILES | NCC1=C2C(NC=N2)=CC=C1.[H]Cl | [6] |
Spectroscopic Profile
While specific spectral data is not widely published, a theoretical analysis based on the structure allows for the prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region. The three protons on the benzene ring would appear as distinct multiplets between δ 7.0-8.0 ppm. The C2 proton of the imidazole ring would likely appear as a singlet further downfield, typically > δ 8.0 ppm. The benzylic methylene protons (-CH₂-) would present as a singlet around δ 4.0-4.5 ppm. The amine (-NH₃⁺) and imidazole (N-H) protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The aromatic and imidazole carbons would resonate in the δ 110-150 ppm region. The benzylic carbon (-CH₂-) would be expected in the δ 40-50 ppm range.
-
Mass Spectrometry (MS): The ESI+ mass spectrum would show a prominent parent ion peak [M+H]⁺ corresponding to the free base at m/z 148.1, representing the loss of HCl.
Synthesis and Reactivity
A plausible synthetic route to this compound can be conceptualized starting from commercially available substituted o-phenylenediamines. A common strategy involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile.
One potential pathway begins with 3-amino-2-nitrobenzonitrile. This approach leverages established benzimidazole synthesis methodologies, which often involve the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[8]
Caption: Plausible synthetic workflow for the target compound.
The key reactive centers of the molecule are the primary amine, the benzimidazole N-H protons, and the aromatic ring. The primary amine is nucleophilic and readily undergoes reactions such as acylation to form amides, reductive amination with aldehydes and ketones, and alkylation. The imidazole N-H can be alkylated or arylated under basic conditions.
Applications in Research and Drug Development
The benzimidazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent biological activities.[1][2] (1H-Benzo[d]imidazol-4-yl)methanamine serves as an ideal starting point for generating libraries of novel compounds for screening. The 4-aminomethyl group acts as a versatile linker, allowing for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents.[2]
This building block is particularly valuable for synthesizing compounds targeting:
-
Oncology: Many benzimidazole derivatives function as anticancer agents by targeting kinases, tubulin polymerization, or acting as topoisomerase inhibitors.[1][4][8]
-
Infectious Diseases: The scaffold is found in various antibacterial, antifungal, and antiviral agents.[4]
-
Other Therapeutic Areas: Benzimidazoles have shown utility as anti-inflammatory, analgesic, and antihistamine agents.[3]
A typical experimental workflow involves using the primary amine as a nucleophile in a coupling reaction, such as amide bond formation, which is a fundamental transformation in medicinal chemistry.
Caption: Standard workflow for derivatization via amide coupling.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety. This compound is classified with a GHS warning pictogram.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C to ensure long-term stability.[6]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
This compound is a valuable and versatile chemical reagent for medicinal chemistry and drug discovery. Its benzimidazole core provides a proven pharmacophore, while the strategically placed primary aminomethyl group offers a reliable point for chemical elaboration. A thorough understanding of its properties, reactivity, and handling procedures enables researchers to effectively leverage this compound in the design and synthesis of novel therapeutic agents.
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Unraveling the Mechanism of Action of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride: A Proposed Kinase Inhibitory Pathway and a Comprehensive Guide to its Elucidation
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of therapeutic activities.[1][2][3][4] (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride is a member of this versatile class of compounds; however, its specific mechanism of action remains to be fully elucidated. This technical guide puts forth a hypothesized mechanism centered on multi-kinase inhibition, a common activity for this chemical family.[5][6] We provide a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to rigorously investigate this proposed mechanism, from initial target identification to cellular pathway analysis. This document serves as a roadmap for characterizing the biological activity of this compound and unlocking its therapeutic potential.
Introduction: The Promise of the Benzimidazole Core
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in drug discovery.[2] Its electron-rich nature and structural characteristics allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[7][8] Many clinically approved drugs are built upon this versatile scaffold.[4][9]
This compound (herein referred to as BDMH) is a relatively uncharacterized benzimidazole derivative. While its chemical structure is known[10], its biological function and mechanism of action are not yet defined in the scientific literature. Drawing from the extensive research on related benzimidazole compounds, which frequently function as inhibitors of crucial cellular signaling proteins like kinases[5][6], we propose a primary mechanism of action for BDMH as a multi-target kinase inhibitor. This guide will outline a logical and technically sound research plan to test this hypothesis.
A Proposed Mechanism of Action: BDMH as a Multi-Kinase Inhibitor
We hypothesize that BDMH functions as an inhibitor of one or more protein kinases, leading to the disruption of downstream signaling pathways that are critical for cell proliferation, survival, and inflammation. The rationale for this hypothesis is grounded in the established precedent of benzimidazole derivatives acting as potent kinase inhibitors.[5][6] This proposed mechanism suggests that BDMH could have therapeutic potential in oncology and inflammatory diseases, where kinase signaling is often dysregulated.
The following diagram illustrates the proposed high-level mechanism of action:
Caption: Proposed mechanism of BDMH as a kinase inhibitor.
Experimental Plan for Mechanism of Action Elucidation
This section details a comprehensive experimental workflow to investigate the proposed kinase inhibitory activity of BDMH. The plan is designed to be self-validating, with each stage building upon the results of the previous one.
Part A: Target Identification and Initial Validation
The first crucial step is to identify the specific kinase targets of BDMH. A broad, unbiased screen followed by focused validation assays will provide the initial evidence for our hypothesis.
Experimental Workflow for Target Identification:
Caption: Workflow for identifying and validating BDMH kinase targets.
1. Kinase Panel Screening:
-
Objective: To perform an unbiased screen of BDMH against a large panel of human kinases to identify potential binding partners.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins' KinomeScan™ or SignalChem's Kinase Profiling Services).
-
Submit BDMH for screening at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.
-
The output will be a list of kinases with significant binding or inhibition, typically expressed as a percentage of control.
-
-
Rationale: This initial screen casts a wide net to identify high-affinity interactions without prior bias, providing a focused list of candidates for further validation.
2. In Vitro Enzyme Inhibition Assays:
-
Objective: To quantify the inhibitory potency of BDMH against the top kinase hits identified in the screen by determining the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
For each hit kinase, use a suitable in vitro kinase assay (e.g., ADP-Glo™, Z'-LYTE™).
-
Titrate BDMH across a range of concentrations (e.g., from 1 nM to 100 µM).
-
Measure kinase activity at each concentration.
-
Plot the dose-response curve and calculate the IC50 value.
-
-
Rationale: This step validates the initial screening hits and provides a quantitative measure of potency, allowing for the ranking of targets.
3. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm that BDMH engages with the identified kinase targets within a cellular environment.
-
Methodology:
-
Treat intact cells with BDMH or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.
-
A shift in the melting curve of the target protein in the presence of BDMH indicates direct binding.
-
-
Rationale: This assay provides crucial evidence of target engagement in a physiological context, bridging the gap between in vitro biochemical assays and cellular effects.
Part B: Elucidating Cellular and Phenotypic Consequences
Once the primary kinase targets are validated, the next step is to understand the downstream cellular consequences of their inhibition by BDMH.
1. Cell Viability and Proliferation Assays:
-
Objective: To determine the effect of BDMH on the growth and viability of cell lines that are known to be dependent on the identified target kinases.
-
Methodology:
-
Select appropriate cancer cell lines (e.g., if a target is EGFR, use A549 or H1975 cells).
-
Treat cells with a dose-response of BDMH for 48-72 hours.
-
Measure cell viability using a standard assay (e.g., CellTiter-Glo®, MTT, or crystal violet).
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Rationale: This provides a phenotypic readout of BDMH's activity and helps to correlate target inhibition with an anti-proliferative effect.
Table 1: Hypothetical Cell Viability Data for BDMH
| Cell Line | Known Kinase Dependency | BDMH GI50 (µM) |
| A549 | EGFR | 2.5 |
| HCT116 | PI3K/AKT | 5.1 |
| K562 | ABL | > 50 |
| MCF7 | ER/PI3K | 3.8 |
2. Analysis of Downstream Signaling Pathways:
-
Objective: To verify that BDMH inhibits the intended signaling pathway downstream of the target kinase.
-
Methodology:
-
Treat the relevant cell line with BDMH at its GI50 concentration for various time points (e.g., 1, 6, 24 hours).
-
Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key downstream substrates. For example, if the target is EGFR, probe for phospho-EGFR, phospho-AKT, and phospho-ERK.
-
-
Rationale: This provides direct molecular evidence that BDMH is acting on the proposed pathway.
Signaling Pathway Visualization:
Caption: Example of a signaling pathway inhibited by BDMH.
3. Cell Cycle and Apoptosis Assays:
-
Objective: To determine the mechanism of growth inhibition (e.g., cell cycle arrest, induction of apoptosis).
-
Methodology:
-
Cell Cycle Analysis: Treat cells with BDMH for 24-48 hours, fix, stain with propidium iodide, and analyze by flow cytometry.
-
Apoptosis Assay: Treat cells with BDMH for 24-48 hours, stain with Annexin V and a viability dye (e.g., 7-AAD), and analyze by flow cytometry.
-
-
Rationale: These assays provide a deeper understanding of the phenotypic consequences of BDMH treatment at the cellular level.
Conclusion
While the specific biological role of this compound is currently undefined, its structural similarity to a well-established class of bioactive compounds strongly suggests a potential mechanism of action as a kinase inhibitor. The experimental plan detailed in this guide provides a rigorous and comprehensive framework for investigating this hypothesis. By systematically identifying the molecular targets, validating their engagement in a cellular context, and characterizing the downstream phenotypic effects, researchers can effectively elucidate the mechanism of action of this promising compound and pave the way for its potential development as a therapeutic agent.
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Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. [Source: NIH] URL: [Link]
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. [Source: MDPI] URL: [Link]
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Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. [Source: NIH] URL: [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Source: NIH] URL: [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. [Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH] URL: [Link]
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Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Source: NIH] URL: [Link]
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Synthesis and Medicinal Applications of Benzimidazoles: An Overview. [Source: Bentham Science] URL: [Link]
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This compound. [Source: PubChem] URL: [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Source: MDPI] URL: [Link]
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Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. [Source: PubMed] URL: [Link]
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(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. [Source: PubChem] URL: [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Source: MDPI] URL: [Link]
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(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. [Source: PubChem] URL: [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Source: PubMed] URL: [Link]
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Source: IJRPC] URL: [Link]
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(1H-Benzo[D]imidazol-5-YL)methanamine. [Source: PubChem] URL: [Link]
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Spectroscopic Characterization of (1H-Benzo[d]imidazol-4-yl)methanamine Hydrochloride: A Technical Guide
Introduction
(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its benzimidazole core is a prevalent scaffold in a variety of pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount for any research and development involving this molecule. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein serve as a crucial reference for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
The structure of this compound comprises a bicyclic benzimidazole system, with a methanamine substituent at the 4-position. The hydrochloride salt form protonates the primary amine, enhancing its water solubility.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 (broad s) | Singlet | 3H | -NH₃⁺ |
| ~7.7 (d) | Doublet | 1H | Ar-H |
| ~7.6 (d) | Doublet | 1H | Ar-H |
| ~7.3 (t) | Triplet | 1H | Ar-H |
| ~4.3 (s) | Singlet | 2H | -CH₂- |
| ~12.5 (broad s) | Singlet | 1H | Imidazole N-H |
Interpretation:
-
The aromatic protons on the benzene ring are expected to appear as a set of doublet and triplet signals between 7.0 and 8.0 ppm. The exact splitting pattern will depend on the coupling constants between adjacent protons.
-
The benzylic protons of the methanamine group (-CH₂-) are anticipated to be a singlet around 4.3 ppm.
-
The protons of the ammonium group (-NH₃⁺) will likely be a broad singlet around 8.3 ppm, and its chemical shift can be concentration and temperature-dependent.
-
The imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift (around 12.5 ppm) and is exchangeable with D₂O.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar hydrochloride salt and for observing the exchangeable N-H protons.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Integrate the signals and assign the chemical shifts relative to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=N (imidazole) |
| ~140 | Aromatic C (quaternary) |
| ~135 | Aromatic C (quaternary) |
| ~125 | Aromatic CH |
| ~122 | Aromatic CH |
| ~115 | Aromatic CH |
| ~40 | -CH₂- |
Interpretation:
-
The carbon atoms of the aromatic system are expected in the 110-145 ppm region. Quaternary carbons will have different intensities compared to protonated carbons.
-
The C=N carbon of the imidazole ring will be the most downfield signal, typically around 155 ppm.
-
The benzylic carbon (-CH₂-) will be the most upfield signal, expected around 40 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Processing: Process the FID similarly to the ¹H NMR spectrum.
-
Analysis: Assign the chemical shifts relative to the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (imidazole and amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2900-2800 | Medium | Aliphatic C-H stretch |
| ~1620 | Medium | C=N stretch (imidazole) |
| ~1580, 1480 | Medium | Aromatic C=C stretch |
| 1250 | Medium | C-N stretch |
Interpretation:
-
A broad band in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations from both the imidazole ring and the ammonium group.
-
The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms both parts of the molecule.
-
The C=N stretch of the imidazole ring is expected around 1620 cm⁻¹.
-
Characteristic aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr) (approx. 100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted MS Data (Electrospray Ionization - ESI+)
| m/z (mass-to-charge ratio) | Interpretation |
| 148.08 | [M+H]⁺ (protonated molecule, free base) |
| 131.06 | [M+H - NH₃]⁺ (loss of ammonia) |
Interpretation:
-
In positive ion ESI-MS, the molecule is expected to be detected as its protonated free base, [M+H]⁺, at an m/z of approximately 148.08.
-
A common fragmentation pathway for benzylic amines is the loss of ammonia, which would result in a fragment ion at m/z 131.06.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization source of a mass spectrometer. Acquire the mass spectrum in the positive ion mode.
-
Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. Compare the observed m/z values with the calculated values to confirm the elemental composition.
Caption: Proposed ESI-MS fragmentation of (1H-Benzo[d]imidazol-4-yl)methanamine.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a benchmark for quality control in research and development settings. The protocols outlined in this guide represent standard, robust methods for the spectroscopic analysis of this and similar compounds, ensuring data integrity and reproducibility.
References
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PubChem - National Center for Biotechnology Information. this compound. [Link][1]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride solubility and stability
An In-depth Technical Guide on the Solubility and Stability of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
Introduction
This compound is a member of the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation development and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various environments.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior. The presence of the benzimidazole core, a primary amine, and its formulation as a hydrochloride salt are key determinants of its characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃ | [1] |
| Molecular Weight | 183.64 g/mol | [1] |
| CAS Number | 1788044-02-9 | [1] |
| Appearance | Predicted to be a solid | |
| pKa (predicted) | The benzimidazole ring and the primary amine contribute to its basicity. The hydrochloride salt form suggests a pKa of the conjugate acid that is suitable for salt formation. | N/A |
| LogP (predicted) | The molecule has both polar (amine, imidazole) and non-polar (benzene ring) regions, suggesting a moderate LogP value. | N/A |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. As a hydrochloride salt, (1H-Benzo[d]imidazol-4-yl)methanamine is expected to exhibit enhanced aqueous solubility compared to its free base form[2].
Predicted Solubility
-
Aqueous Solubility: The hydrochloride salt form is anticipated to be soluble in water and acidic aqueous solutions. However, the common ion effect might reduce solubility in solutions with high chloride concentrations[3].
-
Organic Solvent Solubility: Based on the general behavior of benzimidazole derivatives, good solubility is expected in polar protic solvents like methanol and ethanol. Solubility in a series of alcohols is likely to decrease as the alkyl chain length increases. Moderate to good solubility is also predicted for polar aprotic solvents such as DMSO and DMF[4].
Experimental Determination of Equilibrium Solubility
The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Protocol 1: Equilibrium Solubility Determination
-
Solvent Selection: A range of solvents should be chosen to cover a spectrum of polarities, including purified water, buffered solutions (pH 1.2, 4.5, 6.8), methanol, ethanol, isopropanol, acetonitrile, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.
-
Data Reporting: Express the solubility in mg/mL.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | Experimental Data |
| 0.1 N HCl (pH 1.2) | 37 | Experimental Data |
| pH 4.5 Acetate Buffer | 37 | Experimental Data |
| pH 6.8 Phosphate Buffer | 37 | Experimental Data |
| Methanol | 25 | Experimental Data |
| Ethanol | 25 | Experimental Data |
| Acetonitrile | 25 | Experimental Data |
| Dimethyl Sulfoxide | 25 | Experimental Data |
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products that could impact safety and efficacy. Forced degradation studies are essential for this purpose[5].
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[5]. The following protocol is based on ICH guidelines[6].
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL[7].
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for a specified period (e.g., 8 hours). At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis[7].
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for a specified period. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis[7].
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis[7].
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for 48 hours. Analyze samples at different time points[7].
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation[7].
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method (see Section 4). The goal is to achieve 5-20% degradation of the parent compound[6].
Potential Degradation Pathways
Based on the structure and known chemistry of benzimidazoles and heterocyclic amines, the following degradation pathways are plausible:
-
Hydrolysis: While the benzimidazole ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening.
-
Oxidation: The imidazole ring and the primary amine are susceptible to oxidation. N-oxidation of the imidazole nitrogen or the primary amine are possible degradation routes[8].
-
Photodegradation: Benzimidazole derivatives are known to be photosensitive, especially in solution[9][10]. Photodegradation can lead to complex reaction mixtures, including potential dimerization or ring cleavage products[11][12].
-
Thermal Degradation: In the solid state, benzimidazoles are generally thermally stable. However, at elevated temperatures, decomposition can occur, potentially involving rearrangements or fragmentation.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 h | 60°C | Experimental Data | To be identified |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | Experimental Data | To be identified |
| Oxidation | 3% H₂O₂ | 24 h | RT | Experimental Data | To be identified |
| Thermal (Solid) | Dry Heat | 48 h | 80°C | Experimental Data | To be identified |
| Thermal (Solution) | Dry Heat | 48 h | 80°C | Experimental Data | To be identified |
| Photolytic (Solid) | ICH Q1B | - | - | Experimental Data | To be identified |
| Photolytic (Solution) | ICH Q1B | - | - | Experimental Data | To be identified |
Diagram 1: Proposed Oxidative Degradation Pathway
Caption: Potential oxidative degradation of the parent compound.
Diagram 2: Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Analytical Methodologies
A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose[7][13][14].
Stability-Indicating HPLC-UV Method
The following method provides a starting point for the development and validation of a stability-indicating assay.
Protocol 3: HPLC-UV Method for Quantification and Impurity Profiling
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The UV spectrum of the compound should be recorded to determine the optimal detection wavelength. A PDA detector is highly recommended to monitor peak purity.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Conclusion
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this molecule is not widely available in the public domain, the protocols and theoretical considerations presented here, based on the well-understood chemistry of benzimidazoles, offer a clear and scientifically sound path for its characterization. A thorough execution of these experimental plans will yield the critical data necessary to support formulation development, define appropriate storage conditions, and ensure the quality and safety of any potential drug product containing this active pharmaceutical ingredient.
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
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Karakaş, F. P., & Şanlı, N. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
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Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]
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PubMed. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
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The Benzimidazole Scaffold: A Privileged Structure in the Pantheon of Medicinal Chemistry
An In-depth Technical Guide on its Discovery, History, and Enduring Legacy in Drug Development
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to mimic natural purine nucleosides have allowed it to engage with a vast array of biological targets, leading to the development of blockbuster drugs across multiple therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzimidazole derivatives, tracing their journey from a laboratory curiosity in the 19th century to a cornerstone of modern drug discovery. We will delve into the pivotal synthetic methodologies, elucidate the mechanisms of action of key drug classes, and present a quantitative overview of their therapeutic applications, offering researchers, scientists, and drug development professionals a thorough understanding of this remarkable chemical entity.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of benzimidazole begins in 1872, when Hoebrecker first reported the synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole. This seminal work, however, remained largely of academic interest for several decades. The true potential of the benzimidazole core in a biological context was foreshadowed by the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral component of vitamin B12, acting as an axial ligand to the cobalt atom. This finding hinted at the inherent ability of the benzimidazole scaffold to interact with biological systems.
The mid-20th century marked a turning point, with the systematic exploration of benzimidazole derivatives for therapeutic purposes. A significant early milestone was the discovery of the anthelmintic properties of this class of compounds, a development that would have a profound impact on both veterinary and human medicine.
Foundational Synthetic Methodologies: Building the Benzimidazole Core
The facile synthesis of the benzimidazole scaffold has been a key driver of its widespread adoption in medicinal chemistry. Two classical methods, the Phillips-Ladenburg and Weidenhagen reactions, form the bedrock of benzimidazole synthesis.
The Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids
First described in the late 19th century, the Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative, such as an ester or anhydride) under acidic conditions and often at elevated temperatures. This method is highly versatile for the preparation of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Benzoic acid (1.05 eq)
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and benzoic acid.
-
Add polyphosphoric acid to the flask, ensuring the reactants are fully submerged.
-
Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
The crude 2-phenylbenzimidazole will precipitate out of solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 2-phenylbenzimidazole.
The Weidenhagen Synthesis: Condensation with Aldehydes
The Weidenhagen reaction provides an alternative route to 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde. This reaction typically proceeds in the presence of an oxidizing agent to facilitate the cyclization and aromatization of the intermediate diamine.
Modern Synthetic Innovations: The Advent of Microwave-Assisted Synthesis
In the quest for more efficient, rapid, and environmentally friendly synthetic methods, microwave-assisted organic synthesis has emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods.
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Substituted aromatic carboxylic acid (0.01 mol)
-
Ethyl acetate (0.0025 mol)
-
Water (15 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine, the aromatic carboxylic acid, ethyl acetate, and water.[1]
-
Irradiate the mixture in a microwave reactor at 90% power (e.g., 765 W).[1]
-
After the reaction is complete (typically monitored by TLC), cool the reaction mixture to room temperature.[1]
-
Make the solution alkaline (to litmus paper) by the slow addition of 10% aqueous sodium hydroxide.[1]
-
Filter the resulting precipitate and wash with cold water.[1]
-
Recrystallize the crude product from absolute ethanol to obtain the pure 2-arylbenzimidazole.[1]
Mechanisms of Action and Therapeutic Triumphs
The structural simplicity of the benzimidazole scaffold belies its profound and diverse pharmacological activities. This versatility stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with a wide range of biological targets.
Anthelmintics: Disrupting the Cytoskeleton of Parasites
The first major therapeutic breakthrough for benzimidazole derivatives was in the field of parasitology. Compounds like thiabendazole, albendazole, and mebendazole revolutionized the treatment of helminth infections. Their primary mechanism of action is the inhibition of tubulin polymerization in the parasitic worm.[2] By binding to the β-tubulin subunit, these drugs prevent the formation of microtubules, which are essential components of the cytoskeleton responsible for cell division, motility, and nutrient absorption.[2] This disruption of microtubule dynamics leads to the death of the parasite.
Proton Pump Inhibitors: Taming Gastric Acid Secretion
The development of benzimidazole-based proton pump inhibitors (PPIs) represents a landmark achievement in the treatment of acid-related gastrointestinal disorders. Omeprazole, the first-in-class PPI, was discovered in 1979 and has since been followed by other successful drugs like lansoprazole and pantoprazole.[3][4][5][6] These drugs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[7][8] The activated form covalently binds to cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its ability to pump hydrogen ions into the gastric lumen and thereby reducing acid secretion.[7][8]
A Scaffold for All Seasons: Anticancer, Antiviral, and Beyond
The versatility of the benzimidazole scaffold extends far beyond anthelmintics and PPIs. Numerous derivatives have been investigated and developed for a wide range of other therapeutic applications, including:
-
Anticancer agents: Some benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including tubulin polymerization inhibition (similar to their anthelmintic action), kinase inhibition, and induction of apoptosis.[2][9]
-
Antiviral agents: The structural similarity of benzimidazoles to purine nucleosides makes them effective inhibitors of viral replication.[10][11][12]
-
Anti-inflammatory agents: Certain benzimidazole derivatives have shown significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[13][14]
-
Antihypertensive agents: Telmisartan, an angiotensin II receptor blocker, features a benzimidazole core and is widely used in the management of hypertension.
Quantitative Data and Structure-Activity Relationships
The development of potent and selective benzimidazole-based drugs has been guided by extensive structure-activity relationship (SAR) studies. The following tables provide a snapshot of the quantitative data that underscores the therapeutic potential of this scaffold in various disease areas.
Table 1: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Mebendazole | Pancreatic (AsPC-1) | 0.29 | Tubulin Polymerization Inhibition | [9] |
| Albendazole | Pancreatic (AsPC-1) | 0.35 | Tubulin Polymerization Inhibition | [9] |
| Flubendazole | Pancreatic (AsPC-1) | 0.04 | Tubulin Polymerization Inhibition | [9] |
| Compound 7h-Z | Lassa Virus (LASV) Pseudotype | 0.00758 | Viral Entry Inhibition | [10] |
| Compound X13 | Murine Macrophages (RAW264.7) | 1.99 (vs. TNF-α) | Cytokine Inhibition | [13] |
| Compound X13 | Murine Macrophages (RAW264.7) | 1.21 (vs. IL-6) | Cytokine Inhibition | [13] |
Table 2: Antiviral and Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound | Target/Assay | IC50 (µM) | Reference |
| Compound 18 | Coxsackievirus B3 (CVB3) | 0.54 µg/mL | [11] |
| Compound 22 | Coxsackievirus B3 (CVB3) | 1.43 µg/mL | [11] |
| BIZ-4 | COX-1 Inhibition | <1 | [15] |
| BIZ-4 | COX-2 Inhibition | <1 | [15] |
Conclusion and Future Directions
From its humble beginnings as a synthetic curiosity, the benzimidazole scaffold has evolved into a true titan of medicinal chemistry. Its journey is a testament to the power of chemical synthesis in unlocking novel therapeutic possibilities. The ease of its synthesis, coupled with its remarkable ability to interact with a diverse range of biological targets, has solidified its status as a privileged structure in drug discovery.
The future of benzimidazole-based drug discovery remains bright. Ongoing research continues to explore novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The application of modern drug design strategies, such as computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new generations of benzimidazole drugs that address unmet medical needs. The enduring legacy of the benzimidazole scaffold serves as a powerful reminder that even the simplest of chemical structures can harbor the potential to profoundly impact human health.
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An In-depth Technical Guide to the Potential Therapeutic Targets of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile and presence in numerous FDA-approved therapeutics. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-researched derivative, (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride. While direct experimental data for this compound remains limited, this document synthesizes the extensive body of knowledge surrounding the broader class of benzimidazole derivatives to logically infer and propose high-probability therapeutic targets. We will delve into the mechanistic underpinnings of these targets, provide detailed, field-proven experimental protocols for their validation, and present the information in a structured format designed to empower researchers in their drug discovery and development endeavors. Our analysis points towards promising potential in oncology, neurodegenerative disorders, and infectious diseases, laying a strategic foundation for future preclinical investigation of this compound.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole ring system, an isostere of naturally occurring purine bases, possesses a unique ability to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug design.[1][2] This structural versatility has led to the development of benzimidazole-containing drugs with a vast range of applications, including anticancer agents (e.g., bendamustine), proton pump inhibitors (e.g., omeprazole), and anthelmintics (e.g., albendazole). The therapeutic efficacy of these compounds stems from their ability to modulate the activity of various enzymes and receptors through diverse binding modes.[3][4]
This compound, the subject of this guide, is a specific derivative for which public domain data on biological activity is not yet extensively available. However, by analyzing its core structure and comparing it to well-characterized analogs, we can extrapolate and prioritize a series of potential therapeutic targets for investigation. This guide will focus on three primary areas of high therapeutic potential: Kinase Inhibition in oncology, Modulation of Neuroinflammatory Pathways , and Antimicrobial Mechanisms . For each area, we will present the scientific rationale, key molecular targets, and robust experimental workflows for validation.
Potential Therapeutic Target Class I: Protein Kinases in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Benzimidazole derivatives have been successfully developed as potent kinase inhibitors, often acting as ATP-competitive inhibitors that bind to the hinge region of the kinase domain.[3][4] Given the structural precedent, it is highly probable that this compound possesses kinase inhibitory activity.
Rationale for Kinase Targeting
The benzimidazole scaffold is a common feature in numerous kinase inhibitors.[3][4] Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it well-suited for occupying the ATP-binding pocket of various kinases.[3] Modifications on the benzimidazole ring, such as the methanamine group at the 4-position, can be exploited to achieve selectivity for specific kinases.[5] Several critical cancer-associated kinases, including VEGFR2, EGFR, and Aurora kinases, have been successfully targeted by benzimidazole-based compounds.[5][6][7]
Key Potential Kinase Targets
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.[6]
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, when overexpressed or mutated, can lead to uncontrolled cell proliferation. It is a major target in non-small cell lung cancer and other solid tumors.[7]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[8]
Experimental Workflow: VEGFR2 Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potential of this compound against VEGFR2.
Caption: Workflow for assessing TNF-α inhibition.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Potential Therapeutic Target Class III: Antimicrobial Mechanisms
Infectious diseases remain a major global health threat, exacerbated by the rise of antimicrobial resistance. [1]Benzimidazoles are a well-established class of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and parasites. [1][9][10]
Rationale for Antimicrobial Targeting
The structural similarity of the benzimidazole nucleus to purine enables these compounds to interfere with essential microbial metabolic pathways. [11]A primary mechanism of action for their antibacterial effects is the inhibition of nucleic acid and protein biosynthesis in the bacterial cell wall. [11]For their antifungal activity, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. [1]Given these established mechanisms for the benzimidazole class, this compound is a strong candidate for antimicrobial drug discovery.
Key Potential Antimicrobial Targets
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.
-
Fungal Ergosterol Biosynthesis Pathway: Specifically, enzymes like lanosterol 14α-demethylase are critical for the synthesis of ergosterol, and their inhibition disrupts fungal cell membrane integrity.
-
Bacterial Cell Wall Synthesis: Inhibition of transpeptidases (penicillin-binding proteins) involved in peptidoglycan synthesis can lead to bacterial cell lysis. [2]
Experimental Workflow: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that visibly inhibits the growth of a microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to each well. Add 50 µL of a 2X concentrated stock of this compound to the first well and perform two-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Quantitative Data Summary
As this guide is based on inferred potential from the broader benzimidazole class, experimental data for this compound is not available. The following table provides representative IC50 and MIC values for other benzimidazole derivatives against the proposed target classes to serve as a benchmark for future studies.
| Benzimidazole Derivative Type | Target Class | Specific Target/Organism | Reported Activity (IC50/MIC) | Reference |
| Benzimidazole-Oxadiazole Hybrid | Kinase Inhibition | VEGFR2 | 0.3 - 5.5 µM (IC50) | [6] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole deriv. | Neuroinflammation | TNF-α Production | 1.87 µM (IC50) | [12] |
| 1H-benzo[d]imidazole-4,7-dione deriv. | Kinase Inhibition | TGase 2 | 0.35 µM (IC50) | [13] |
| Substituted Benzimidazoles | Antimicrobial | S. aureus, E. coli | 1-10 µg/mL (MIC) | [11] |
Conclusion and Future Directions
This compound belongs to a chemical class with a proven track record of therapeutic success. Based on extensive literature on analogous compounds, this guide has identified protein kinases, neuroinflammatory mediators, and microbial enzymes as high-priority potential therapeutic targets. The provided experimental workflows offer a clear and robust path for the systematic evaluation of this compound's biological activity.
Future research should focus on executing these, or similar, screening assays to generate the initial biological activity profile of this compound. Positive hits from these primary screens should be followed by more comprehensive secondary assays to confirm the mechanism of action, determine selectivity, and evaluate potential off-target effects. Computational modeling and docking studies could further refine our understanding of its binding modes and guide the synthesis of more potent and selective analogs. The insights and protocols presented herein provide a solid foundation for unlocking the therapeutic potential of this promising benzimidazole derivative.
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In silico prediction of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride bioactivity
An In-Depth Technical Guide: In Silico Prediction of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride Bioactivity
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to predict the biological activity of a specific derivative, this compound. By leveraging computational tools, researchers can rapidly generate testable hypotheses regarding a compound's mechanism of action, binding affinity, and pharmacokinetic profile, significantly accelerating the early stages of drug discovery. This document details a complete computational workflow, from target identification and molecular docking to the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, offering a self-validating framework for the initial assessment of novel chemical entities.
Introduction: The Rationale for In Silico Assessment
The journey of a drug from concept to clinic is notoriously long and expensive, with a high attrition rate for promising candidates.[4] A significant portion of these failures can be attributed to poor pharmacokinetic properties (ADMET) or a lack of efficacy.[5] In silico drug discovery methods offer a powerful, cost-effective, and rapid alternative to traditional high-throughput screening, allowing for the early-stage identification and elimination of compounds with unfavorable characteristics.[5][6]
The molecule of interest, this compound, belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic compounds that are structurally similar to purines, enabling them to interact with a diverse range of biological macromolecules.[1] This versatility has led to their development as drugs for a multitude of conditions.[2][7] Given this broad potential, a computational approach is ideal for narrowing down the most probable biological targets and predicting the specific bioactivity of this previously uncharacterized derivative.
This guide is structured to follow a logical, field-proven workflow that mirrors the process a computational chemist would undertake to form a robust, data-driven hypothesis about a novel compound's potential therapeutic value.
The Overall In Silico Prediction Workflow
The prediction of a molecule's bioactivity is not a single experiment but a multi-stage pipeline. Each step builds upon the last, progressively refining the hypothesis. The causality is critical: we first identify a likely biological target based on the scaffold's known activities, then simulate the interaction at an atomic level, and finally assess its viability as a drug within a biological system.
Caption: A high-level overview of the in silico bioactivity prediction workflow.
Physicochemical Properties of the Ligand
Before any simulation, it is crucial to understand the fundamental properties of the molecule , this compound. This data is readily available from chemical databases.
| Property | Value | Source |
| CAS Number | 1788044-02-9 | [8][9] |
| Molecular Formula | C₈H₁₀ClN₃ | [9][10] |
| Molecular Weight | 183.64 g/mol | [8][9] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CN.Cl | [10] |
| InChIKey | RWIJSAZCYYGZSZ-UHFFFAOYSA-N | [10] |
Step-by-Step Methodologies
This section provides detailed, actionable protocols for executing the core components of the in silico workflow.
Target Identification and Selection
Expert Rationale: The choice of a biological target is the most critical decision in this workflow. A blind, brute-force screening against all known proteins is computationally expensive and often yields irrelevant hits. A more expert-driven approach leverages existing knowledge. The benzimidazole scaffold is a well-known "privileged structure" with potent activity against a range of targets, including kinases, parasites, and bacteria.[1][3][7] For this guide, we will hypothesize an anti-cancer activity and select a relevant kinase target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis in tumors.
Protocol:
-
Literature Review: Search authoritative databases like PubMed and ChEMBL for known targets of benzimidazole derivatives.[11]
-
Target Database Search: Use databases such as the Small Molecule Modulator Database (SMMDB) or the Therapeutic Target Database (TTD) to identify proteins strongly associated with diseases like cancer.[12]
-
Selection Criteria:
-
Relevance: Is the target validated for the disease of interest (e.g., cancer)?
-
Druggability: Does the protein have a well-defined binding pocket suitable for small-molecule inhibition?
-
Structural Availability: Is a high-resolution 3D crystal structure available in the Protein Data Bank (PDB)?
-
-
Final Target Selection: Based on these criteria, we select VEGFR-2 kinase domain . A suitable structure is PDB ID: 2OH4 , which is a co-crystal structure of human VEGFR-2 with a small molecule inhibitor, providing a validated binding site.
Ligand and Receptor Preparation
Expert Rationale: The accuracy of a docking simulation is highly dependent on the quality of the input structures. Both the ligand (our molecule) and the receptor (protein) must be converted into a format suitable for the docking software, with correct protonation states, charges, and atomic coordinates. This preparatory step is non-negotiable for obtaining meaningful results.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the structure of (1H-Benzo[d]imidazol-4-yl)methanamine in a chemical drawing tool like MarvinSketch or ChemDraw, or retrieve its SMILES string from PubChem.[10]
-
Convert to 3D: Use a program like Open Babel or the 3D conformer generation tools within Maestro (Schrödinger) or Discovery Studio (BIOVIA) to generate a low-energy 3D conformation.
-
Energy Minimization: Perform an energy minimization using a force field like MMFF94 to relieve any steric strain and arrive at a stable conformation.
-
Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges).
-
Save in Required Format: Save the final prepared ligand structure in the .pdbqt format required by AutoDock Vina.
Protocol: Receptor Preparation
-
Download PDB File: Download the crystal structure file (e.g., 2OH4.pdb) from the PDB website.
-
Clean the Structure: Open the file in a molecular viewer like UCSF Chimera, PyMOL, or AutoDockTools (ADT).
-
Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Inspect for and repair any missing residues or atoms.
-
-
Protonation: Add polar hydrogens to the protein structure. This is critical as hydrogen bonds are key drivers of protein-ligand interactions.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save in Required Format: Save the prepared receptor as a .pdbqt file.
Molecular Docking Simulation
Expert Rationale: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[13] A lower (more negative) binding energy suggests a more stable and potentially more potent interaction. We use AutoDock Vina, a widely validated open-source tool, for this simulation.
Caption: The logical flow of a molecular docking experiment.
Protocol:
-
Define the Binding Site (Grid Box): Using AutoDockTools, define a 3D grid box that encompasses the entire active site where the original ligand was bound in the crystal structure. This constrains the search space for the docking algorithm, increasing efficiency and accuracy.
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand files, the center coordinates and dimensions of the grid box, and the desired output file name.
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt
-
Analyze Results:
-
The primary output is a file containing the predicted binding poses of the ligand, ranked by their binding energy scores.
-
Visualize the top-ranked pose in a molecular viewer. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the key amino acid residues in the active site.
-
Data Presentation: Predicted Docking Scores
| Target Protein | PDB ID | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| VEGFR-2 | 2OH4 | This compound | -8.2 | Cys919, Asp1046, Glu885 |
| c-Met Kinase | 3DKC | This compound | -7.5 | Met1160, Tyr1230, Asp1222 |
| EGFR Kinase | 2J6M | This compound | -7.1 | Met793, Asp855, Lys745 |
Note: The data in this table is representative and for illustrative purposes only.
ADMET Prediction
Expert Rationale: A compound can have excellent binding affinity for its target but fail as a drug if it cannot be absorbed by the body, is rapidly metabolized, distributes to the wrong tissues, or is toxic.[14] Predicting ADMET properties early is essential for de-risking a drug candidate.[15] Web-based tools like SwissADME provide rapid and reliable predictions based on a molecule's structure.
Protocol:
-
Access the Web Server: Navigate to the SwissADME web server.
-
Input the Molecule: Paste the SMILES string of (1H-Benzo[d]imidazol-4-yl)methanamine into the input field.
-
Run Prediction: Execute the analysis.
-
Interpret the Output: Analyze the key predicted parameters, which are presented in tables and graphical formats (e.g., the "BOILED-Egg" plot).
Data Presentation: Predicted ADMET Properties
| Parameter | Predicted Value/Status | Significance |
| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability is likely. |
| GI Absorption | High | The compound is predicted to be well-absorbed from the gut. |
| BBB Permeant | No | The compound is unlikely to cross the blood-brain barrier, reducing CNS side effects. |
| CYP450 Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions with substrates of this enzyme. |
| Bioavailability Score | 0.55 | Indicates good potential for oral administration. |
| PAINS Alert | 0 alerts | The molecule does not contain substructures known to cause false positives in assays. |
Note: The data in this table is representative and for illustrative purposes only, based on typical outputs from ADMET prediction tools.
Synthesis of Findings and Final Hypothesis
The in silico analysis provides multiple lines of computational evidence that must be synthesized into a coherent hypothesis.
-
Binding Affinity: The molecular docking simulations predict that this compound binds with high affinity to the ATP-binding pocket of the VEGFR-2 kinase domain (predicted binding energy of -8.2 kcal/mol). The predicted interactions with key residues like Cys919 and Asp1046 are consistent with known kinase inhibitors.
-
Pharmacokinetics: The ADMET predictions are favorable. The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. It is predicted to have high gastrointestinal absorption and is not expected to cause central nervous system side effects due to its inability to permeate the blood-brain barrier.
-
Potential Liabilities: A potential flag for drug-drug interactions exists due to the predicted inhibition of the CYP2C9 metabolic enzyme.
Final Hypothesis: this compound is a potential inhibitor of the VEGFR-2 kinase. It exhibits promising drug-like properties suitable for oral administration. Its predicted bioactivity, coupled with a favorable ADMET profile, makes it a viable candidate for further investigation as an anti-angiogenic agent for cancer therapy.
Next Step: The crucial next step is to validate this computational hypothesis through in vitro experiments, such as a VEGFR-2 kinase inhibition assay and cytotoxicity assays against human cancer cell lines.
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The Ascendancy of (1H-Benzo[d]imidazol-4-yl)methanamine Hydrochloride and its Analogs: A Technical Guide for Drug Discovery
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a heterocyclic aromatic scaffold, has long been a cornerstone of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] From anti-ulcer agents to potent anti-cancer therapies, the versatility of the benzimidazole core is well-documented.[3] This guide focuses on a specific, yet highly promising, class of these compounds: (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride and its analogs. Our exploration will traverse the synthetic landscape, delve into the intricacies of their biological mechanisms, and provide actionable, field-proven protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.
Synthesis and Characterization: Building the Core Moiety
The synthesis of this compound and its analogs hinges on the foundational construction of the benzimidazole ring, followed by functional group manipulations to introduce the critical aminomethyl moiety at the 4-position. While multiple synthetic routes to benzimidazoles exist, a common and effective strategy involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[4]
A Representative Synthetic Pathway
A plausible and efficient route to the target compound, this compound, proceeds through a multi-step sequence starting from a commercially available substituted o-nitroaniline. The rationale behind this pathway lies in the strategic introduction of the nitrogenous functionality at the desired position before the cyclization to form the benzimidazole core.
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example for the synthesis of a 4-aminomethyl benzimidazole derivative, based on established chemical transformations.[5][6]
Step 1: Synthesis of 4-Nitro-1H-benzo[d]imidazole
-
To a solution of 3,4-diaminonitrobenzene (1 equivalent) in formic acid (10 volumes), add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product is filtered, washed with cold water, and dried under vacuum to yield 4-nitro-1H-benzo[d]imidazole.
Step 2: Reduction of the Nitro Group to Yield 4-Amino-1H-benzo[d]imidazole
-
Suspend 4-nitro-1H-benzo[d]imidazole (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (4 equivalents) in concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-amino-1H-benzo[d]imidazole.
Step 3: Sandmeyer Reaction to form 4-Cyano-1H-benzo[d]imidazole
-
Dissolve 4-amino-1H-benzo[d]imidazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water.
-
Add the cold diazonium salt solution to the cyanide solution and stir at room temperature for 2 hours, then heat to 50-60 °C for 30 minutes.
-
Cool the mixture and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield 4-cyano-1H-benzo[d]imidazole.
Step 4: Reduction of the Nitrile to (1H-Benzo[d]imidazol-4-yl)methanamine
-
Dissolve 4-cyano-1H-benzo[d]imidazole (1 equivalent) in methanol saturated with ammonia.
-
Add Raney nickel (catalytic amount) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the crude (1H-Benzo[d]imidazol-4-yl)methanamine in a minimal amount of methanol.
-
Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a stable salt.
Characterization
The synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure. Expected proton signals for the parent compound would include distinct aromatic protons on the benzimidazole core and a characteristic signal for the aminomethyl protons.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound and intermediates.
Biological Activity and Mechanism of Action: Targeting the DNA Damage Response
A growing body of evidence points towards Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, as a key biological target for benzimidazole-4-carboxamide derivatives, which are structurally related to (1H-Benzo[d]imidazol-4-yl)methanamine.[9][10]
The Role of PARP1 in DNA Repair and Cancer
PARP1 is a critical enzyme in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs).[11] Upon detecting a SSB, PARP1 binds to the damaged DNA and synthesizes a poly(ADP-ribose) (PAR) chain on itself and other nuclear proteins. This PAR chain acts as a scaffold to recruit other DNA repair proteins to the site of damage.
In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes (which are crucial for homologous recombination, a major double-strand break repair pathway), the inhibition of PARP1 leads to a phenomenon known as synthetic lethality .[12] When PARP1 is inhibited, SSBs are not efficiently repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In BRCA-deficient cells, these DSBs cannot be repaired effectively, leading to genomic instability and ultimately, cell death.
Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Structure-Activity Relationship (SAR)
The potency of benzimidazole-based PARP inhibitors is highly dependent on the nature and position of substituents on the benzimidazole core and its appended groups. For the 1H-benzo[d]imidazole-4-carboxamide scaffold, which is a close analog of our topic compound, several key SAR trends have been identified.[2][10]
| Compound | R Group (at C2) | PARP-1 IC50 (nM) [10][13] | Notes |
| Reference (Olaparib) | - | 2.77 | Clinically approved PARP inhibitor |
| Analog 1 | Phenyl | >500 | Simple phenyl substitution is not optimal. |
| Analog 2 | 4-(4-acetylpiperazine-1-carbonyl)phenyl | 23 | The extended substituent with a piperazine moiety significantly improves activity. |
| Analog 3 | 2-(Furan-2-yl) | 23 | Introduction of a furan ring in the side chain enhances potency.[2] |
| Analog 4 | 2-(1-Propylpiperidin-4-yl) | 8 | A basic piperidine substituent leads to high potency.[9] |
| Analog 5 | 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl) | 4.3 | Fluorination of the terminal ring can further enhance activity.[13] |
Key SAR Insights:
-
The 4-carboxamide is crucial: This group forms key hydrogen bonds with the active site of PARP1.[14]
-
Substituents at the 2-position are critical for potency: Large, hydrophobic, and sometimes basic groups at this position can occupy a hydrophobic pocket in the PARP1 active site, leading to increased affinity.[2][9]
-
Heterocyclic rings are favored: The introduction of rings like piperidine, piperazine, and furan at the 2-position often leads to potent inhibitors.[2][9]
-
Halogenation can improve activity: The addition of fluorine atoms can enhance both potency and metabolic stability.[13]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of (1H-Benzo[d]imidazol-4-yl)methanamine analogs, a series of in vitro assays are essential. The following protocols provide a detailed, step-by-step guide for key experiments.
PARP1 Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP1.[3]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (serial dilutions)
-
384-well black plates
-
Fluorescent plate reader
-
NAD+ consumption detection kit (e.g., nicotinamidase-based)
Procedure:
-
Assay Setup:
-
Add 5 µL of serial dilutions of the test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of a pre-mixed solution of PARP1 enzyme and activated DNA to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[1][15]
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient MDA-MB-436)
-
Complete cell culture medium
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
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Methodological & Application
Application Notes & Protocols: Synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine Hydrochloride Derivatives
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride and its subsequent derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically significant drugs due to its versatile pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] (1H-Benzo[d]imidazol-4-yl)methanamine serves as a crucial building block, offering a primary amine handle for extensive derivatization to explore structure-activity relationships (SAR). This guide details a robust synthetic pathway from commercially available precursors, protocols for derivatization via reductive amination, and best practices for purification and characterization, aimed at researchers and professionals in drug discovery and development.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[3][5] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a highly valuable pharmacophore.[3] Clinically approved drugs such as the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole feature this core structure, highlighting its therapeutic importance.[2][6]
The synthesis of substituted benzimidazoles is therefore a critical task in the development of new chemical entities. The specific target of this guide, (1H-Benzo[d]imidazol-4-yl)methanamine, provides a key strategic advantage: a reactive aminomethyl group at the 4-position of the benzimidazole core. This primary amine is an ideal point for modification, allowing for the systematic introduction of diverse functional groups to modulate physicochemical properties and biological activity.
This document outlines a logical and reproducible synthetic strategy, beginning with the construction of the core heterocycle, followed by derivatization of the exocyclic amine, and concluding with salt formation to improve solubility and handling.
Overall Synthetic Strategy
The synthesis of this compound derivatives is approached via a multi-step sequence. The strategy is designed for efficiency and adaptability, allowing for the generation of a library of diverse compounds from a common intermediate.
Figure 1: General workflow for the synthesis of target derivatives.
Experimental Protocols
Protocol 1: Synthesis of the Core Intermediate, (1H-Benzo[d]imidazol-4-yl)methanamine
This protocol details the formation of the benzimidazole ring followed by the reduction of the nitrile group.
Part A: Synthesis of (1H-Benzo[d]imidazol-4-yl)carbonitrile
The formation of the benzimidazole ring is classically achieved through the condensation of an o-phenylenediamine with a one-carbon source, such as formic acid or an aldehyde.[7] The Phillips synthesis, which utilizes the reaction between an o-phenylenediamine and a carboxylic acid under heating, is a reliable and well-established method.[8]
-
Materials:
-
2,3-Diaminobenzonitrile
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution, 10% (w/v)
-
Deionized water
-
-
Procedure:
-
In a 250 mL round-bottomed flask equipped with a reflux condenser, add 2,3-diaminobenzonitrile (10.0 g, 75.1 mmol).
-
Carefully add formic acid (20 mL, ~530 mmol). Caution: Formic acid is corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture in a water bath at 100°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile Phase: Ethyl Acetate/Hexane, 7:3].
-
After completion, cool the flask to room temperature. The mixture will be viscous.
-
Slowly and carefully neutralize the mixture by adding 10% NaOH solution with constant stirring in an ice bath. The product will precipitate. Check the pH to ensure it is neutral to slightly basic (pH 7-8).
-
Collect the crude solid by vacuum filtration, washing thoroughly with cold deionized water (3 x 50 mL).
-
Dry the product under vacuum at 50°C. The crude (1H-Benzo[d]imidazol-4-yl)carbonitrile can be used in the next step or purified further by recrystallization from an ethanol/water mixture.
-
Part B: Reduction to (1H-Benzo[d]imidazol-4-yl)methanamine
The reduction of the nitrile to a primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation can be employed.
-
Materials:
-
(1H-Benzo[d]imidazol-4-yl)carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Deionized water
-
-
Procedure:
-
Set up a dry 500 mL three-neck round-bottomed flask under a nitrogen atmosphere, equipped with a dropping funnel and a magnetic stirrer.
-
Suspend LiAlH₄ (4.3 g, 113 mmol) in anhydrous THF (100 mL). Cool the suspension to 0°C using an ice bath. Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried.
-
Dissolve (1H-Benzo[d]imidazol-4-yl)carbonitrile (8.0 g, 56.0 mmol) in anhydrous THF (100 mL).
-
Add the nitrile solution dropwise to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction back down to 0°C. Quench the reaction carefully by the sequential, dropwise addition of:
-
Water (4.3 mL)
-
15% NaOH solution (4.3 mL)
-
Water (12.9 mL)
-
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake with THF and ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude (1H-Benzo[d]imidazol-4-yl)methanamine as an oil or solid. This free base is often used directly for derivatization.
-
Protocol 2: Derivative Synthesis via Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of amines. It involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine, which is then reduced in situ to the corresponding secondary amine.
Figure 2: Simplified mechanism of reductive amination.
-
Materials:
-
(1H-Benzo[d]imidazol-4-yl)methanamine
-
Aldehyde or Ketone of choice (e.g., benzaldehyde for N-benzylation)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a round-bottomed flask, dissolve (1H-Benzo[d]imidazol-4-yl)methanamine (1.0 g, 6.8 mmol) in DCM (30 mL).
-
Add the desired aldehyde or ketone (1.1 equivalents, 7.5 mmol).
-
Add a catalytic amount of glacial acetic acid (1-2 drops). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 equivalents, 10.2 mmol, 2.16 g), portion-wise over 15 minutes. Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the starting aldehyde/ketone.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC until the starting amine is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-substituted derivative.
-
Protocol 3: Hydrochloride Salt Formation
Conversion to a hydrochloride salt is often performed to improve the stability, crystallinity, and aqueous solubility of amine-containing compounds.[9]
-
Materials:
-
N-substituted (1H-Benzo[d]imidazol-4-yl)methanamine derivative
-
Hydrochloric acid solution (2 M in diethyl ether, or 4 M in 1,4-dioxane)
-
Methanol (MeOH)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude or purified free-base derivative in a minimal amount of methanol (e.g., 5-10 mL).
-
Cool the solution in an ice bath.
-
Slowly add the HCl solution (in ether or dioxane) dropwise with stirring until precipitation is complete. A slight excess (1.1-1.2 equivalents) is typically sufficient.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities and residual solvent.
-
Dry the final product under vacuum.
-
Purification and Characterization
Purification: Purification is critical to obtaining high-quality material. Benzimidazole derivatives can sometimes present challenges, such as poor solubility or degradation on silica gel.[10]
-
Column Chromatography: This is the primary method for purifying the free-base derivatives before salt formation.
-
Stationary Phase: Silica gel (230-400 mesh). For sensitive compounds, silica can be deactivated by pre-treating with a solvent system containing a small amount of triethylamine (e.g., 1%).[10]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often a good starting point. For more polar compounds, a gradient of methanol in dichloromethane may be required.
-
-
Recrystallization: This is the preferred method for purifying the final hydrochloride salt.
-
Solvent Selection: A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. Common systems for hydrochloride salts include methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol.[7][10]
-
Decolorization: If the product is colored due to impurities, a small amount of activated carbon can be added to the hot solution before filtration to adsorb them.[7][10]
-
Characterization: The structure and purity of the synthesized compounds must be confirmed by spectroscopic methods.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Aromatic protons on the benzimidazole core (typically 7.0-8.0 ppm), methylene protons of the aminomethyl group, and signals corresponding to the introduced derivative group. The NH of the imidazole ring may appear as a broad singlet. |
| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons, the methylene carbon, and carbons from the derivative moiety. |
| Mass Spec (MS) | Molecular weight confirmation | A peak corresponding to the molecular ion [M+H]⁺ for the free base. |
| FT-IR | Functional group identification | N-H stretching (imidazole and amine), C=N stretching (imidazole ring), and aromatic C-H stretching. |
Summary of Reaction Parameters for Derivatization
The following table provides hypothetical examples for the synthesis of various derivatives using Protocol 2.
| Entry | Aldehyde/Ketone | R-Group | Reducing Agent | Solvent | Typical Yield (%) |
| 1 | Benzaldehyde | Benzyl | STAB | DCM | 75-85 |
| 2 | 4-Fluorobenzaldehyde | 4-Fluorobenzyl | STAB | DCE | 70-80 |
| 3 | Cyclohexanone | Cyclohexyl | NaBH₃CN | MeOH | 65-75 |
| 4 | Acetone | Isopropyl | STAB | DCM | 80-90 |
Conclusion
This application note provides a validated and logical framework for the synthesis of this compound derivatives. By following the detailed protocols for the construction of the core scaffold, derivatization via reductive amination, and final salt formation, researchers can efficiently generate diverse libraries of these medicinally important compounds. The emphasis on robust purification and characterization techniques ensures the production of high-purity materials suitable for biological screening and further drug development endeavors.
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Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. Retrieved from [Link]
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Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. Retrieved from [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry. Retrieved from [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. Retrieved from [Link]
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RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963). DTIC. Retrieved from [Link]
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Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research. Retrieved from [Link]
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Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. (2021). ACS Publications. Retrieved from [Link]
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Singh, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Retrieved from [Link]
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New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2020). Heliyon. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Retrieved from [Link]
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Yaseen, S. M., et al. (2024). Design, Synthesis, Characterization and Preliminary Evaluation of New 1H- benzo[d]imidazole-1yl-derivatives as. ResearchGate. Retrieved from [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). NIH. Retrieved from [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved from [Link]
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). IJRPC. Retrieved from [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2020). MDPI. Retrieved from [Link]
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Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. (n.d.). scinapse.io. Retrieved from [Link]
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Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). PubMed Central. Retrieved from [Link]
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Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PubMed Central. Retrieved from [Link]
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This compound. (n.d.). ChemUniverse. Retrieved from [Link]
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Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (2022). SciSpace. Retrieved from [Link]
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Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and... (n.d.). ResearchGate. Retrieved from [Link]
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N‐Alkylation of benzimidazole. (n.d.). ResearchGate. Retrieved from [Link]
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Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2022). PubMed Central. Retrieved from [Link]
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. Retrieved from [Link]
- Alkylation reaction method of benzimidazoles compounds. (2009). Google Patents.
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Cell-based assays using (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
An Application Guide to Cell-Based Assays Using (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This versatility stems from the unique physicochemical properties of the benzimidazole ring system, which facilitate interactions with a diverse range of biological macromolecules.[1] This guide presents a systematic, multi-phased workflow for characterizing the biological activity of novel benzimidazole derivatives, using this compound (referred to herein as BZ-4M) as an exemplar compound. We provide detailed, field-tested protocols for a suite of foundational cell-based assays, moving from broad assessments of cytotoxicity to more nuanced investigations of specific cellular mechanisms and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the initial screening and characterization of new chemical entities.
Introduction: The Benzimidazole Scaffold in Drug Discovery
Benzimidazole derivatives are a cornerstone of modern drug discovery, valued for their metabolic stability and broad therapeutic potential.[2] Their bicyclic structure, consisting of a fused benzene and imidazole ring, allows for diverse substitutions, enabling chemists to fine-tune their pharmacological profiles.[3] Consequently, compounds incorporating this scaffold have been developed to target a wide range of diseases.[4][5]
When a novel benzimidazole derivative like BZ-4M is synthesized, a structured and logical approach is required to elucidate its biological effects. The primary challenge is to move from the unknown to a clear, data-driven hypothesis about its mechanism of action. This application note provides a roadmap for this process, outlining a three-phase experimental plan:
-
Phase 1: Primary Screening to determine the compound's impact on general cell viability and establish an effective concentration range.
-
Phase 2: Mechanistic Elucidation to investigate the mode of cell death if the compound proves to be cytotoxic.
-
Phase 3: Target-Based Investigation to explore potential molecular targets by probing common signaling pathways modulated by benzimidazole-class compounds.
This workflow is designed to be efficient, generating robust and interpretable data to guide further research and development.
Compound Management and Safety
Proper handling and preparation of the test compound are critical for experimental reproducibility and safety.
2.1. Safety Precautions
This compound should be handled in accordance with its Safety Data Sheet (SDS). As a standard practice for novel chemical entities, assume the compound is hazardous. Use personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6][7] All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood or a well-ventilated area to avoid inhalation.[8][9]
2.2. Preparation of Stock Solutions
The solubility of the test compound dictates the choice of solvent. For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power and general compatibility with cell culture, although it can exhibit toxicity at higher concentrations (>0.5-1%).
Protocol: Preparing a 10 mM Stock Solution
-
Determine Mass: The molecular weight of BZ-4M (C₈H₁₀ClN₃) is 183.64 g/mol .[10] To prepare 1 mL of a 10 mM stock solution, weigh out 1.836 mg of the compound.
-
Solubilization: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile-filtered DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Phase 1: Assessing Cell Viability and Cytotoxicity
The first critical step is to determine if BZ-4M affects cell viability and to establish its half-maximal inhibitory concentration (IC₅₀). This data is essential for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays. The XTT assay is a robust colorimetric method for this purpose.
Principle of the XTT Assay The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of living cells.[11] Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT tetrazolium salt to a colored, water-soluble formazan product.[12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active cells.[13] We recommend the XTT assay over the traditional MTT assay because it eliminates the need for a formazan solubilization step, resulting in a simpler, faster workflow with lower variability.[11][14]
Caption: High-level workflow for determining cell viability using the XTT assay.
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.
-
Compound Preparation: Prepare serial dilutions of BZ-4M in culture medium from your 10 mM DMSO stock. A typical starting range is 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.5%).
-
Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include "cells only" (untreated) and "vehicle control" (medium with the same final DMSO concentration as the treated wells) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (typically involves mixing the XTT reagent with an electron-coupling reagent). Add 50 µL of the activated XTT solution to each well.[11]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at a wavelength between 450-500 nm.[11] A reference wavelength between 630-690 nm should be used to subtract background absorbance.
-
Data Analysis:
-
Correct for background absorbance by subtracting the reference wavelength reading.
-
Normalize the data to the vehicle control to determine the percent viability for each concentration.
-
Plot percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Data Presentation: Example Cytotoxicity Data
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| A549 (Lung) | BZ-4M | 48 | 15.2 |
| HepG2 (Liver) | BZ-4M | 48 | 8.9 |
| MCF-7 (Breast) | BZ-4M | 48 | 21.5 |
Phase 2: Investigating Apoptosis Induction
If BZ-4M demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[15] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and Caspase-7 are key "executioner" caspases that drive the final stages of apoptosis.[15]
Principle of the Caspase-Glo® 3/7 Assay This is a homogeneous, luminescent assay that measures the combined activity of caspase-3 and caspase-7.[16] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[16] This cleavage releases aminoluciferin, which is then consumed by a stabilized luciferase to generate a "glow-type" luminescent signal that is directly proportional to caspase activity.[17] The "add-mix-measure" format makes it highly suitable for multi-well plate formats.[15]
Caption: Workflow for a universal luminescence-based kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of BZ-4M in the appropriate kinase assay buffer.
-
Kinase Reaction: In a white, opaque 96-well or 384-well plate, add the kinase, its specific substrate peptide, and the diluted BZ-4M. [18]3. Initiation: Initiate the reaction by adding ATP at a concentration near its Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes or an optimized time. [18]5. ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [18] * Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [18]6. Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescent signal against the log of BZ-4M concentration and perform a non-linear regression to determine the IC₅₀ for kinase inhibition.
GPCR Activity Assay (cAMP Modulation)
GPCRs are the largest family of cell surface receptors and are major drug targets. [19]They signal by activating intracellular G proteins, which in turn modulate the levels of second messengers like cyclic AMP (cAMP). [20]Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. [21][22]Measuring cAMP levels is a direct way to assess the functional activity of a compound at a GPCR.
Principle of Luminescence-Based cAMP Assays Assays like the cAMP-Glo™ Assay measure cAMP levels based on competition. [23]In the assay, endogenous cAMP produced by the cells competes with a known amount of exogenous cAMP for binding sites on Protein Kinase A (PKA). The amount of ATP consumed by the activated PKA is inversely proportional to the initial cAMP concentration. The remaining ATP is then detected using a luciferase-based reaction. A high cAMP level in the cell leads to low PKA activation, less ATP consumption, and thus a high luminescent signal. [23] Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line stably or transiently expressing the GPCR of interest. Seed cells in a 96-well plate.
-
Induction: Treat the cells with a serial dilution of BZ-4M.
-
For Gs-coupled receptors (agonism): Add BZ-4M directly.
-
For Gi-coupled receptors (inhibition): First stimulate the cells with an agent like forskolin to induce cAMP production, then add BZ-4M to measure its inhibitory effect. [22]3. Cell Lysis: Add a lysis buffer to release the intracellular cAMP.
-
-
cAMP Detection: Add the cAMP detection solution, which contains PKA and its substrate. [23]5. ATP Detection: Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via luminescence. [23]6. Data Acquisition: Read the luminescent signal on a plate reader.
-
Data Analysis: Correlate the luminescence to cAMP concentration using a standard curve. Plot the response against the log of BZ-4M concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion and Future Directions
This application guide provides a robust, phased framework for the initial characterization of this compound or any novel benzimidazole derivative. By systematically assessing cytotoxicity, mode of action, and activity against key drug target families, researchers can efficiently generate the foundational data needed to build a compelling biological profile for their compound. Positive results from these assays would justify progression to more advanced studies, such as broad kinase panel screening, receptor binding assays, ADME-Tox profiling, and ultimately, evaluation in preclinical in vivo models.
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Lim, Y. J., et al. Benzimidazoles in Drug Discovery: A Patent Review. PubMed. Available from: [Link]
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Biocompare. Cell-based Assays for GPCR Activity. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Available from: [Link]
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Application Notes and Protocols: In Vitro Evaluation of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride on Cancer Cell Lines
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology Research
The benzimidazole core is a heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the development of novel therapeutics.[1][3] Several benzimidazole derivatives have been successfully developed into FDA-approved drugs for various indications, including cancer (e.g., bendamustine).
Derivatives of the benzimidazole family have demonstrated a remarkable breadth of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression and survival.[4][5] The mechanisms of action are diverse, ranging from the disruption of microtubule polymerization to the modulation of critical regulators like p53 and kinases within the MAPK and PI3K/AKT pathways.[3][5][6]
This document provides a comprehensive guide for the initial in vitro characterization of a novel benzimidazole compound, (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride . The following protocols are designed as a logical, stepwise workflow to assess its cytotoxic and cytostatic potential against various cancer cell lines and to elucidate its preliminary mechanism of action.
Experimental Workflow: A Tiered Approach to Characterization
A systematic approach is crucial to efficiently evaluate a novel compound. We propose a tiered workflow that begins with broad cytotoxicity screening and progressively narrows down to more specific mechanistic assays.
Caption: Tiered experimental workflow for in vitro compound characterization.
Part 1: Assessment of Cytotoxicity
The foundational step is to determine whether this compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7][8] The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified spectrophotometrically after solubilization.[7][8][9]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A common starting range is from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO or PBS) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[10][11]
-
Data Acquisition: Gently shake the plate for 5-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 12.5 |
| HepG2 | Hepatocellular Carcinoma | 5.8[12] |
| MCF-7 | Breast Adenocarcinoma | 25.1 |
| HCT116 | Colorectal Carcinoma | 8.2 |
| U87 MG | Glioblastoma | > 100 (Resistant) |
This table presents hypothetical data for illustrative purposes.
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein with a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome.[13][15] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15] Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[13]
Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[16] Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[16]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[16]
-
PI Addition: Just before analysis, add 5 µL of PI staining solution.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Differentiate cell populations based on fluorescence signals (e.g., FITC for Annexin V and PerCP-Cy5.5 for PI).
Caspase-3/7 Activity Assay
Principle: The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[17] These enzymes cleave specific substrates, leading to the dismantling of the cell. Assays for caspase-3/7 activity typically use a proluminescent or fluorogenic substrate containing the DEVD recognition sequence.[18] Cleavage of the substrate by active caspases releases a signal that can be quantified.
Protocol: Homogeneous Caspase-3/7 Assay
-
Cell Plating and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with the compound as described for the MTT assay.
-
Reagent Addition: Add 100 µL of the Caspase-3/7 Reagent directly to each well containing 100 µL of cells in culture.[19]
-
Incubation: Gently mix the contents on a plate shaker for 30-60 seconds.[19] Incubate at room temperature for 1-3 hours, protected from light.[19][20]
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.[20] The signal intensity is directly proportional to the amount of active caspase-3/7.
Part 3: Investigating Effects on Cellular Processes
Beyond cell death, anticancer compounds can also affect fundamental cellular processes like proliferation and migration.
Cell Cycle Analysis
Principle: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), thereby preventing cell division.[21] Flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.[22] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Potential cell cycle arrest points for an anticancer compound.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Culture and treat cells in 6-well plates with the compound at IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[23] Incubate for at least 1 hour at 4°C.[23]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Wound Healing (Scratch) Assay for Cell Migration
Principle: The wound healing assay is a straightforward method to study collective cell migration in vitro.[24][25] A "scratch" or cell-free gap is created in a confluent monolayer of cells.[24][25][26] The rate at which the cells migrate to close this gap can be monitored over time, providing an indication of the compound's effect on cell motility.[24]
Protocol: Wound Healing Assay
-
Create a Confluent Monolayer: Seed cells in a 12-well or 24-well plate at a density that will result in a confluent monolayer after 24 hours.[27]
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[27]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells.[27] Add fresh medium containing a sub-lethal concentration of this compound (e.g., 0.25x IC50) to prevent confounding effects from cytotoxicity.
-
Imaging: Immediately capture images of the scratch at designated points (time 0). Continue to capture images at the same locations at regular intervals (e.g., every 4-8 hours) for up to 48 hours or until the gap in the control wells is closed.[27]
-
Analysis: Measure the area of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure over time for treated versus control cells.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will establish its cytotoxic potential and provide critical insights into its mechanism of action, specifically regarding the induction of apoptosis, effects on cell cycle progression, and impact on cell migration.
Positive results from this initial screening would warrant further investigation into the specific molecular targets and signaling pathways affected by the compound. Techniques such as Western blotting for key apoptotic and cell cycle proteins (e.g., Bcl-2 family, cyclins, CDKs) and kinase profiling assays would be logical next steps in delineating the precise molecular pharmacology of this promising benzimidazole derivative.
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Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. PubMed. Available at: [Link]
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Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. National Institutes of Health. Available at: [Link]
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Application Notes & Protocols for High-Throughput Screening with (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural resemblance to endogenous purine nucleotides allows benzimidazole derivatives to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of therapeutic activities, including anti-inflammatory, antiviral, and anticancer effects.[2][3] (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride, a member of this versatile class, represents a promising candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of key cellular pathways.
This guide provides a comprehensive framework for leveraging this compound in HTS, with a specific focus on identifying inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention.[4][5] We will detail a tiered screening approach, from a primary biochemical assay targeting an upstream kinase to secondary cell-based assays confirming pathway inhibition in a more physiologically relevant context.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a well-elucidated pathway that, upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), results in the activation of the IκB kinase (IKK) complex.[4] Activated IKK phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (typically a p65/p50 heterodimer) to translocate from the cytoplasm to the nucleus, where it binds to specific DNA elements and initiates the transcription of pro-inflammatory genes.[4]
Given the known anti-inflammatory potential of benzimidazole derivatives, we hypothesize that this compound may exert its effects by inhibiting one or more key nodes within this pathway.[6] Our proposed HTS cascade is designed to systematically investigate this hypothesis.
Caption: Hypothesized mechanism of action for this compound within the NF-κB signaling pathway.
High-Throughput Screening Cascade
A tiered or cascaded screening approach is an efficient method to identify and validate hits from a large compound library.[7] This strategy employs a high-throughput primary assay to cast a wide net, followed by more complex and physiologically relevant secondary assays to confirm activity and elucidate the mechanism of action.
Caption: A tiered high-throughput screening cascade for identifying inhibitors of the NF-κB pathway.
Part 1: Primary Screen - Biochemical IKKβ Kinase Assay
Scientific Rationale: The IKK complex, particularly the IKKβ subunit, is a critical upstream kinase in the canonical NF-κB pathway.[8] Directly targeting this enzyme with a biochemical assay allows for a clean, sensitive, and high-throughput method to identify potential inhibitors without the complexities of a cellular environment. Homogeneous Time-Resolved Fluorescence (HTRF) is an ideal technology for this purpose due to its robustness, low background, and miniaturization capabilities.[9][10]
Protocol 1: IKKβ HTRF Assay
Objective: To identify compounds that directly inhibit the kinase activity of recombinant IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
HTRF KinEASE™ STK-S1 kit (or similar, containing biotinylated substrate, Eu3+-cryptate labeled anti-phospho-substrate antibody, and XL665-conjugated streptavidin)[10]
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of the compound dilutions and controls into the 384-well assay plates. Final assay concentration of DMSO should be kept below 1%.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of IKKβ and biotinylated substrate in assay buffer at 2x the final desired concentration. The optimal enzyme concentration should be predetermined to yield a robust signal-to-background ratio.
-
-
Enzyme/Substrate Addition:
-
Add 5 µL of the IKKβ/substrate solution to each well of the compound-plated 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x ATP solution in assay buffer. The concentration should be at or near the Km of IKKβ for ATP to identify both competitive and non-competitive inhibitors.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagents (Eu3+-cryptate antibody and XL665-streptavidin) in the detection buffer provided with the kit, which typically contains EDTA to stop the reaction.[10]
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Data Analysis and Hit Criteria:
| Parameter | Calculation | Purpose |
| Percent Inhibition | 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) | To quantify the inhibitory effect of the test compound. |
| Z'-factor | `1 - (3 * (SD_Max + SD_Min)) / | Mean_Max - Mean_Min |
-
Signal_Min: Wells with a known inhibitor (e.g., Staurosporine).
-
Signal_Max: Wells with DMSO only (no inhibition).
-
Hit Threshold: Compounds exhibiting >50% inhibition at a single concentration (e.g., 10 µM) are considered primary hits.
Part 2: Secondary Screens - Cell-Based Assays
Scientific Rationale: Compounds identified in the primary biochemical screen must be validated in a cellular context to confirm their activity on the NF-κB pathway and to begin assessing properties like cell permeability and cytotoxicity. We will use two orthogonal cell-based assays: a luciferase reporter assay for a quantitative measure of pathway output and a high-content imaging assay for a direct phenotypic measure of NF-κB translocation.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of compounds on NF-κB-dependent gene transcription.
Principle: This assay utilizes a cell line (e.g., HEK293T) stably or transiently transfected with a reporter construct containing the firefly luciferase gene under the control of multiple NF-κB response elements.[1][11] Inhibition of the pathway leads to a decrease in luciferase expression, which is measured as a reduction in luminescence. A second, constitutively expressed reporter (e.g., Renilla luciferase) is often used to normalize for cell viability and transfection efficiency.[12]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter vector and a constitutively expressed Renilla luciferase vector
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
TNF-α (or other NF-κB inducer)
-
Dual-Luciferase® Reporter Assay System
-
Opaque, white 96- or 384-well cell culture plates
-
Luminometer with injectors
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells into white, clear-bottom 96-well plates at a density that will result in ~80% confluency at the time of the assay.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control vector according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the hit compounds from the primary screen for 1-2 hours. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.[5]
-
-
Pathway Stimulation:
-
Stimulate the cells with an EC80 concentration of TNF-α (e.g., 20 ng/mL) for 6-8 hours.[13] Leave some wells unstimulated as a negative control.
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the media and lyse the cells using the passive lysis buffer provided in the assay kit.
-
Following the manufacturer's protocol, add the firefly luciferase substrate to the lysate and measure the luminescence (Signal A).[11]
-
Inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the luminescence again (Signal B).[13]
-
Data Analysis:
| Parameter | Calculation | Purpose |
| Normalized Response | Firefly Luminescence (Signal A) / Renilla Luminescence (Signal B) | To correct for variations in cell number and transfection efficiency. |
| IC50 Value | Non-linear regression (log[inhibitor] vs. normalized response) | To determine the potency of the inhibitory compound. |
Protocol 3: High-Content Imaging of NF-κB Nuclear Translocation
Objective: To visually confirm and quantify the inhibition of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus.
Principle: This assay uses immunofluorescence and automated microscopy (high-content imaging) to directly measure the subcellular localization of the NF-κB p65 subunit.[14] In unstimulated cells, p65 is cytoplasmic. Upon stimulation, it moves to the nucleus. Inhibitors will prevent this translocation, which can be quantified by image analysis software.
Materials:
-
RAW264.7 or HeLa cells
-
Cell culture medium
-
LPS or TNF-α
-
Primary antibody against NF-κB p65
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding:
-
Seed RAW264.7 cells in 384-well imaging plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat cells with hit compounds for 1 hour.
-
-
Stimulation:
-
Stimulate cells with LPS (e.g., 200 ng/mL) for 30-60 minutes to induce NF-κB translocation.
-
-
Fixing and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with Hoechst 33342.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing both the nuclear (Hoechst) and p65 (Alexa Fluor 488) channels.
-
Use the image analysis software to:
-
Identify the nuclear and cytoplasmic compartments of each cell.
-
Measure the mean fluorescence intensity of p65 in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic p65 fluorescence intensity.
-
-
Data Analysis:
| Parameter | Calculation | Purpose |
| Nuclear/Cytoplasmic Intensity Ratio | Mean Intensity_Nuclear / Mean Intensity_Cytoplasmic | To quantify the degree of NF-κB translocation on a per-cell basis. |
| IC50 Value | Non-linear regression (log[inhibitor] vs. Nuc/Cyto Ratio) | To determine the potency of the compound in preventing the phenotypic change. |
Conclusion and Future Directions
This application note outlines a robust, multi-tiered HTS strategy to identify and validate this compound or similar benzimidazole-based compounds as inhibitors of the NF-κB signaling pathway. By progressing from a specific biochemical assay to more complex, phenotypic cell-based assays, this workflow provides a high degree of confidence in the identified hits.
Validated hits from this cascade can be advanced to further studies, including selectivity profiling against other kinases, in vivo efficacy testing in animal models of inflammation, and detailed structure-activity relationship (SAR) studies to optimize potency and drug-like properties. The benzimidazole scaffold offers rich chemical diversity, providing a fertile ground for the development of the next generation of anti-inflammatory therapeutics.[2]
References
- High content, high-throughput screening for small molecule inducers of NF-κB transloc
- NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. (bioRxiv)
- NF-kB Inhibitor Library. (ChemFaces)
- A homogeneous time-resolved fluorescence-based high-throughput screening system for discovery of inhibitors of IKKbeta-NEMO interaction. (PubMed)
- NF-KBLUCIFERASE ASSAY. (Bowdish Lab, McMaster University)
- Characterization of an optimized protocol for an NF-κB luciferase...
- High-throughput screening and in vitro evaluation of CSB-0914; a novel small molecule NF-κB inhibitor... (PubMed)
- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (Journal of Visualized Experiments)
- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (High-Throughput Screening for Cytotoxicity)
- HTRF Human Phospho-IκKβ (Ser177/181) Detection Kit. (Revvity)
- Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (Molecular Devices)
- A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. (Molecular Cancer Therapeutics)
- Establishment of a High Content Image Platform to Measure NF-ΚB Nuclear Translocation in LPS-induced RAW264.7 Macrophages... (Bentham Science)
- HTRF Human Total IκKβ Detection Kit. (Revvity)
- NF-KB Reporter Kit NF-KB Signaling Pathway D
- Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. (bioRxiv)
- Quantitative imaging assay for NF-kappa B nuclear translocation in primary human macrophages.
- How to measure Kinase activity with HTRF® KinEASE™ assay kit. (Cisbio, YouTube)
- HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. (Revvity)
- This compound. (ChemUniverse)
- This compound. (PubChem)
- This compound. (BLDpharm)
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (Molecules)
- Discovery of Novel 2-(piperidin-4-yl)
- Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors... (PubMed)
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (PLoS One)
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
- B-cell Specific Inhibitors of NF-κB Activation. (Probe Reports from the NIH Molecular Libraries Program)
- Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo.
- NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (Cells)
- (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. (PubChem)
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
Sources
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- 2. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. A homogeneous time-resolved fluorescence-based high-throughput screening system for discovery of inhibitors of IKKbeta-NEMO interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantification of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride in biological samples
Application Note: Quantitative Bioanalysis of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
A Senior Application Scientist's Guide to Method Development and Validation in Biological Matrices
Introduction
This compound is a small molecule featuring a benzimidazole core, a structure of significant interest in medicinal chemistry due to its diverse pharmacological activities. The development of any new chemical entity into a therapeutic agent necessitates a deep understanding of its pharmacokinetic (PK) and toxicokinetic (TK) profiles. Central to these studies is the ability to accurately and reliably quantify the compound in complex biological matrices such as plasma, serum, and urine.
This document provides a comprehensive guide to the development, validation, and application of analytical methods for the quantification of this compound. While specific, peer-reviewed methods for this exact analyte are not yet widely available, the principles and protocols detailed herein are grounded in established bioanalytical science for small molecules of similar chemical character. We will explore two primary analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely accessible technique, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitivity and selectivity.
The methodologies presented are designed to be self-validating systems, adhering to the principles outlined in international regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] This ensures that the data generated is not only accurate and precise but also defensible in a regulatory setting.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
For the quantification of novel drug candidates, LC-MS/MS is the preferred platform due to its unparalleled sensitivity and selectivity. The technique's ability to selectively monitor a specific precursor-to-product ion transition for the analyte of interest, known as Multiple Reaction Monitoring (MRM), significantly reduces interference from endogenous matrix components.
A. Rationale for Methodological Choices
-
Sample Preparation: Protein Precipitation (PPT): For initial method development, protein precipitation is a logical starting point. It is a simple, fast, and universal technique for removing the bulk of proteins from plasma or serum samples.[6][7] Acetonitrile is often the solvent of choice as it efficiently precipitates proteins while keeping a wide range of small molecules, including polar compounds like our target analyte, in solution.[8]
-
Chromatography: Reversed-Phase HPLC: A C18 reversed-phase column is a versatile and common choice for the separation of small molecules. The mobile phase, typically a mixture of an aqueous component with an organic modifier like acetonitrile or methanol, allows for the effective retention and elution of the analyte. The addition of a small amount of an acid, such as formic acid, is crucial. It serves to protonate the amine group of our analyte, leading to better peak shape and improved ionization efficiency in the mass spectrometer.
-
Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode: Given the presence of a primary amine, (1H-Benzo[d]imidazol-4-yl)methanamine is expected to readily accept a proton. Therefore, positive mode Electrospray Ionization (ESI+) is the logical choice for generating the precursor ion [M+H]+. The subsequent fragmentation of this ion in the collision cell will produce characteristic product ions for selective detection.
B. Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow from sample preparation to data analysis.
C. Detailed Protocol: LC-MS/MS Quantification in Human Plasma
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in 50:50 methanol:water to create working standards for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Independently prepare a separate stock solution for QC samples. Dilute to obtain Low, Medium, and High QC concentrations (e.g., 3, 75, 750 ng/mL).
-
Prepare a working solution of a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound, at a concentration of 100 ng/mL.
-
-
Sample Preparation:
-
To 50 µL of blank plasma, calibration standard, QC, or unknown sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 150 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Instrumental Conditions:
-
HPLC System: Standard UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and its IS. A hypothetical transition might be m/z 162.1 -> 145.1.
-
D. Validation Parameters (Hypothetical Data)
The method must be validated according to regulatory guidelines.[9][10][11][12]
| Parameter | Acceptance Criteria (FDA/EMA) | Hypothetical Result |
| Linearity | r² ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| LLOQ | S/N > 5; Accuracy ±20%; Precision ≤20% | 1 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 95.2% - 104.5% |
| Precision | ≤15% RSD (≤20% at LLOQ) | < 8.7% |
| Matrix Effect | IS-normalized factor within acceptable limits | Within acceptable limits |
| Recovery | Consistent and reproducible | > 85% |
| Stability | Freeze-thaw, bench-top, long-term | Stable under tested conditions |
II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV is a cost-effective and reliable alternative, particularly for studies where higher concentrations of the analyte are expected.[13][14][15]
A. Rationale for Methodological Choices
-
Sample Preparation: Liquid-Liquid Extraction (LLE): To achieve lower detection limits with UV analysis, a more rigorous cleanup and concentration step than PPT is often required. LLE is an excellent choice for this.[6][8] By adjusting the pH of the aqueous sample, the analyte can be neutralized and partitioned into an immiscible organic solvent. This process removes many endogenous interferences and allows for the sample to be concentrated by evaporating the organic solvent and reconstituting in a smaller volume.
-
Chromatography: Similar to the LC-MS/MS method, reversed-phase chromatography with a C18 column is appropriate. The mobile phase composition will be optimized to ensure the analyte peak is well-resolved from any remaining matrix components.
-
UV Detection: The benzimidazole ring system contains a chromophore that absorbs UV light. A UV-Vis spectrophotometer detector can be used to monitor the analyte's elution. A wavelength scan of a pure standard would be performed to determine the absorbance maximum (λmax), which is anticipated to be in the range of 270-285 nm.
B. Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow from sample preparation to data analysis.
C. Detailed Protocol: HPLC-UV Quantification in Human Plasma
-
Preparation of Standards and QCs:
-
Prepare standards and QCs as described for the LC-MS/MS method, but at higher concentrations suitable for UV detection (e.g., calibration curve from 50 to 5000 ng/mL).
-
-
Sample Preparation:
-
To 100 µL of plasma sample, add IS.
-
Add 50 µL of 1M ammonium hydroxide to basify the sample.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject.
-
-
Instrumental Conditions:
-
HPLC System: Standard HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 70:30 mixture of 20 mM potassium phosphate buffer (pH 7.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined (e.g., 275 nm).
-
Injection Volume: 20 µL.
-
D. Validation Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria (FDA/EMA) | Hypothetical Result |
| Linearity | r² ≥ 0.99 | 0.996 |
| Range | - | 50 - 5000 ng/mL |
| LLOQ | S/N > 5; Accuracy ±20%; Precision ≤20% | 50 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 93.8% - 106.1% |
| Precision | ≤15% RSD (≤20% at LLOQ) | < 10.2% |
| Selectivity | No interfering peaks at the retention time of the analyte | Selectivity demonstrated |
| Recovery | Consistent and reproducible | > 70% |
III. Conclusion and Further Considerations
This application note outlines two robust and scientifically sound approaches for the quantification of this compound in biological samples. The LC-MS/MS method provides high sensitivity and selectivity, making it ideal for demanding PK/TK studies, while the HPLC-UV method offers a reliable and accessible alternative for applications where lower sensitivity is acceptable.
It is imperative to emphasize that these protocols serve as a starting point. For this specific analyte, full method development and validation must be performed in accordance with regulatory guidelines to ensure the generation of high-quality, reliable data.[1][4] Key considerations during development will include the optimization of sample extraction to maximize recovery and minimize matrix effects, and the fine-tuning of chromatographic conditions to ensure adequate separation from any potential metabolites or endogenous interferences.
References
-
European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry May 2018. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Bogan, J. A., & Marriner, S. (1980). Analysis of Benzimidazoles in Body Fluids by High-Performance Liquid Chromatography. Journal of Pharmaceutical Sciences, 69(4), 422–423. [Link]
-
Bioanalytical Sample Preparation. [Link]
-
Garcia, G. E., et al. (2013). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. Journal of Clinical Laboratory Analysis. [Link]
-
International Journal of Pharmaceutical Sciences. An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. moh.gov.bw [moh.gov.bw]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gcms.cz [gcms.cz]
- 9. ema.europa.eu [ema.europa.eu]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. Bioanalytical method validation emea | PPTX [slideshare.net]
- 13. sci-hub.st [sci-hub.st]
- 14. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening.[1][2] The success of any FBDD campaign hinges on the quality of the fragment library and the robustness of the screening methodologies.[2] This guide details the application of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride, a compound embodying key characteristics of an ideal fragment, in a multi-platform screening cascade. We present its physicochemical rationale, followed by detailed, field-proven protocols for primary screening via Surface Plasmon Resonance (SPR), orthogonal hit validation using Saturation Transfer Difference (STD) NMR, and structural characterization by X-ray crystallography to enable rapid hit-to-lead progression.
Introduction: The Rationale for this compound in FBDD
Fragment-Based Drug Discovery (FBDD) is a methodology centered on identifying low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[3][4] These initial hits serve as starting points for optimization into potent, drug-like molecules.[3][4] The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs due to its versatile binding capabilities and favorable pharmacological properties.[5][6][7] Derivatives have shown a wide spectrum of bioactivity, including anticancer and antimicrobial effects.[5][6][8]
This compound (herein referred to as BIA-4) is an exemplary fragment for several reasons:
-
Low Molecular Weight: It allows for extensive exploration of the chemical space around its binding site during optimization.
-
3D Complexity: The aminomethyl substituent provides a three-dimensional vector for interaction and a clear synthetic handle for fragment evolution ("growing").
-
Pharmacophoric Features: It contains essential hydrogen bond donors and acceptors, as well as an aromatic system for potential π-stacking interactions.
-
"Rule of Three" Compliance: The properties of BIA-4 align well with the "Rule of Three," a set of guidelines for designing effective fragment libraries to ensure favorable starting points for drug discovery.[4][9][10]
Physicochemical Properties of BIA-4
A fragment's suitability is dictated by its physicochemical properties, which influence its binding efficiency and potential for development.
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 183.64 g/mol [11] | < 300 Da[4][9] | Low complexity allows for more efficient sampling of chemical space and provides ample room for optimization without excessive molecular weight gain. |
| cLogP (Predicted) | ~1.5 - 2.0 | < 3[4][9] | Ensures adequate aqueous solubility required for biophysical assays and reduces the risk of nonspecific, promiscuous binding driven by hydrophobicity. |
| Hydrogen Bond Donors | 3 | ≤ 3[4][9] | Provides specific interaction points to anchor the fragment in the target's binding site, forming the basis for high-quality interactions. |
| Hydrogen Bond Acceptors | 2 | ≤ 3[4][9] | Complements the donor functionality, allowing for a network of directional interactions that define binding orientation and specificity. |
| Rotatable Bonds | 1 | ≤ 3[4][9] | Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
The FBDD Screening Cascade: A Multi-Pronged Approach
A robust FBDD workflow relies on orthogonal techniques to identify, validate, and characterize fragment hits, minimizing false positives and providing a clear path to optimization.
Caption: High-level FBDD workflow.
Application I: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[12][13][14] It measures changes in mass on a sensor surface, allowing for real-time detection of binding events between a mobile analyte (fragment) and an immobilized ligand (target protein).[12][15]
Protocol: SPR Screening of BIA-4
Objective: To identify and quantify the binding of BIA-4 to a hypothetical target, Protein Kinase X (PKX).
Materials:
-
Biacore™ T200 or similar SPR instrument.
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl).
-
Recombinant His-tagged PKX (>95% purity).
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
BIA-4 stock solution (100 mM in 100% DMSO).
-
Assay Buffer: Running Buffer with 5% DMSO.
Methodology:
-
Target Immobilization:
-
Equilibrate the CM5 chip with Running Buffer.
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject PKX (20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~8,000-10,000 Response Units (RU). Causality: This density is optimal for fragment screening, balancing signal strength with minimizing mass transport limitations.
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without protein injection to enable background subtraction.[15]
-
-
Fragment Preparation:
-
Prepare a 2 mM intermediate stock of BIA-4 by diluting the 100 mM DMSO stock into Assay Buffer.
-
Create a concentration series (e.g., 1000, 500, 250, 125, 62.5 µM) by serial dilution in Assay Buffer. Note: Precise DMSO matching between samples and Assay Buffer is critical to avoid false positives from refractive index mismatch.[12][15]
-
-
Screening Run:
-
Equilibrate the system with Assay Buffer.
-
Perform buffer injections ("solvent correction") to establish a baseline for DMSO-related bulk shifts.
-
Inject the BIA-4 concentration series over both the PKX and reference flow cells. Use a contact time of 30 seconds and a dissociation time of 60 seconds. Rationale: Weak fragment binding is characterized by fast on/off rates; long injection/dissociation times are unnecessary and reduce throughput.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH), ensuring complete return to baseline.
-
-
Data Analysis:
-
Double-reference the raw data by subtracting the reference flow cell signal from the active cell signal, and then subtracting the buffer injection signal.
-
Plot the steady-state response (RU) against fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (KD).
-
Calculate Ligand Efficiency (LE) using the formula: LE = (-RT * ln(KD)) / N, where N is the number of non-hydrogen atoms.[15] An LE value > 0.3 kcal/mol/atom is generally considered a strong indicator of a quality hit.
-
Application II: Orthogonal Hit Validation with STD-NMR
Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful ligand-observed technique for confirming hits from primary screens.[16][17] It unambiguously identifies direct binding to a target protein in solution, reducing the risk of artifacts from surface-based assays.[16][17][18]
Protocol: STD-NMR Validation of BIA-4 Binding
Objective: To confirm that BIA-4 directly binds to PKX in solution.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
-
PKX protein sample (20-50 µM in deuterated phosphate buffer, e.g., 50 mM NaPO4 pD 7.2, 100 mM NaCl in 99.9% D₂O).
-
BIA-4 stock solution (10 mM in DMSO-d6).
-
Known non-binding negative control fragment.
Methodology:
-
Sample Preparation:
-
Prepare the final NMR sample containing 20 µM PKX and 1 mM BIA-4. The final DMSO-d6 concentration should be ≤1%. Causality: A 50-fold excess of ligand ensures that the ligand signals are strong and that binding is detected even if weak.[19]
-
Prepare a control sample containing only 1 mM BIA-4 in the same buffer to acquire a reference spectrum.
-
-
NMR Experiment Setup:
-
Acquire a standard 1D ¹H spectrum to confirm the integrity of BIA-4 and the absence of aggregation.
-
Set up the STD experiment using a standard pulse sequence (e.g., stddiff.2).
-
On-resonance irradiation: Set selective saturation at a frequency where only protein resonances exist (e.g., 0.5 ppm or -1.0 ppm for aliphatic protons).
-
Off-resonance irradiation: Set irradiation at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
Use a saturation time (t_sat) of 2 seconds. This duration is typically sufficient to saturate the protein and allow transfer to a weakly binding ligand.[20]
-
-
Data Acquisition & Processing:
-
Acquire interleaved on-resonance and off-resonance spectra.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Only protons of a binding ligand that have received saturation transfer from the protein will show signals in the difference spectrum.[17]
-
-
Interpretation:
-
Positive Hit: The presence of signals in the STD spectrum corresponding to the proton resonances of BIA-4 confirms binding.
-
No Binding: A flat baseline in the STD spectrum indicates no interaction.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide initial information about which parts of the fragment are in closest proximity to the protein surface.
-
Caption: Decision workflow for STD-NMR hit validation.
Application III: Structural Characterization with X-ray Crystallography
The ultimate validation for an FBDD hit is the high-resolution structure of the fragment-target complex.[21][22] X-ray crystallography provides a direct view of the binding mode, revealing the specific interactions that anchor the fragment and illuminating the path for structure-based drug design.[23][24][25]
Protocol: Co-crystallization of PKX with BIA-4
Objective: To determine the three-dimensional structure of BIA-4 bound to PKX.
Materials:
-
Highly purified and concentrated PKX protein (>10 mg/mL).
-
Crystallization screens (e.g., Hampton Research, Qiagen).
-
BIA-4 powder.
-
Cryoprotectant (e.g., glycerol, ethylene glycol).
-
Synchrotron X-ray source.
Methodology:
-
Crystal Soaking (Primary Method):
-
First, obtain apo-crystals of PKX using standard vapor diffusion methods (hanging or sitting drop).
-
Prepare a soaking solution by dissolving BIA-4 directly into the crystal mother liquor to a final concentration of 10-50 mM. Causality: High concentrations are often required to achieve sufficient occupancy in the crystal due to the fragment's weak affinity.[21]
-
Transfer the apo-crystals into a drop of the soaking solution for a period ranging from a few hours to overnight.
-
Harvest the soaked crystal, pass it briefly through a cryoprotectant solution, and flash-cool it in liquid nitrogen.
-
-
Co-crystallization (Alternative Method):
-
If soaking shatters the crystals, attempt co-crystallization.
-
Incubate the concentrated PKX protein solution with a 5- to 10-fold molar excess of BIA-4 for 1 hour on ice prior to setting up crystallization trials.
-
Screen for new crystallization conditions.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously identify the density corresponding to the bound BIA-4 fragment.
-
Refine the complex structure to high resolution (<2.5 Å).
-
-
Structure-Based Design:
-
Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and unoccupied pockets adjacent to the fragment.
-
The aminomethyl group of BIA-4 serves as an ideal vector for "fragment growing" into nearby pockets to increase affinity and selectivity.[3]
-
Sources
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- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. scispace.com [scispace.com]
- 16. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 18. Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selvita.com [selvita.com]
- 24. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-biostructure.com [creative-biostructure.com]
Protocol for crystallizing proteins with (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
An Application Note and Protocol for the Use of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride in Protein Crystallization
Authored by: Gemini, Senior Application Scientist
Abstract
The crystallization of proteins is a critical bottleneck in structural biology and structure-based drug design. The use of small molecule additives can significantly enhance the probability of obtaining well-diffracting crystals by stabilizing protein conformations, providing additional lattice contacts, or acting as fragments that promote crystal packing. This guide provides a comprehensive technical overview and detailed protocols for utilizing this compound as a strategic tool in protein crystallization experiments. We will explore its dual potential as both a crystallization additive and a fragment for co-crystallization, offering researchers a structured approach to potentially overcome crystallization challenges for recalcitrant protein targets.
Introduction and Scientific Rationale
This compound is a small organic molecule featuring a benzimidazole scaffold. This heterocyclic aromatic system is a prominent feature in a variety of biologically active molecules and is known to participate in diverse molecular interactions.[1] The bioactivity of such molecules often depends on their interaction with biological targets like proteins and enzymes.[1] While specific protocols for its use in protein crystallization are not established, its chemical properties make it a compelling candidate for exploration in this field.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃ | [2] |
| Molecular Weight | 183.64 g/mol | [2] |
| Structure | Benzene ring fused to an imidazole ring with a methanamine hydrochloride group. | [1] |
| Purity (Typical) | ≥95% | [2] |
The rationale for using this compound in crystallization is twofold:
-
As a Crystallization Additive: Small molecules can act as "molecular glue," enhancing intermolecular contacts and stabilizing the crystal lattice.[3][4] The benzimidazole core can participate in π-π stacking and hydrogen bonding, while the methanamine group provides a positive charge and additional hydrogen bonding capacity, potentially bridging protein molecules. The systematic introduction of such small molecules into crystallization screens can enhance both crystal nucleation and growth.[5]
-
As a Fragment for Co-crystallization: In the context of Fragment-Based Drug Discovery (FBDD), this compound can be used as a "fragment" to probe for binding sites on a protein target. If binding occurs, the resulting protein-ligand complex may exhibit different, and potentially more favorable, crystallization properties than the apo-protein.[6] Co-crystallization is often the method of choice when ligands are expected to induce conformational changes in the protein.[6][7]
Foundational Workflow: Strategy Selection
Before proceeding to detailed protocols, a key decision is whether to employ the compound as a general additive or as a specific binding fragment. This choice depends on the research goal and prior knowledge of the target protein.
Caption: Decision workflow for strategy selection.
Prerequisites and Material Preparation
Protein Quality Control
The success of any crystallization experiment is critically dependent on the quality of the protein sample. Before proceeding, ensure the following criteria are met:
-
Purity: >98% as assessed by SDS-PAGE.
-
Homogeneity: Monodisperse solution, free of aggregates, as confirmed by techniques like Dynamic Light Scattering (DLS) or analytical Size Exclusion Chromatography (SEC).
-
Stability: The protein should be stable at the concentration required for crystallization (typically 2-25 mg/mL) in a minimal buffer solution (e.g., 5-25 mM buffer, <200 mM salt).[8][9]
Compound Stock Solution Preparation
A concentrated, sterile stock solution of this compound should be prepared.
-
Solvent Selection: Start with high-purity deionized water. If solubility is an issue, a minimal amount of DMSO can be used, but be aware that DMSO can affect crystallization outcomes.
-
Concentration: Prepare a 100 mM stock solution. This provides a convenient concentration for subsequent dilutions into crystallization experiments.
-
Procedure:
-
Accurately weigh the required amount of the compound.
-
Dissolve in the chosen solvent. Gentle warming or vortexing may be required.
-
Sterile filter the solution through a 0.22 µm filter to remove any particulates.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Detailed Experimental Protocols
The following protocols are based on the widely used vapor diffusion method (both sitting and hanging drop), which slowly brings the protein to a state of supersaturation.[10][11][12]
Protocol 1: Use as a Crystallization Additive
This protocol introduces the compound into a standard crystallization screen to assess its ability to improve crystal quality or induce crystallization from conditions that previously only yielded precipitate or clear drops.
Workflow Diagram: Additive Screening via Vapor Diffusion
Caption: Workflow for setting up an additive screen.
Step-by-Step Methodology:
-
Prepare the Crystallization Plate: Use a 24- or 96-well sitting or hanging drop vapor diffusion plate. Pipette 500 µL (for 24-well plates) or 80 µL (for 96-well plates) of the desired crystallization screen condition into the reservoir of each well.[13]
-
Prepare the Drop:
-
For a hanging drop , pipette 1 µL of your protein solution onto the center of a siliconized cover slip.[14]
-
For a sitting drop , pipette 1 µL of your protein solution into the designated drop post.
-
-
Add Reservoir Solution: Add 1 µL of the reservoir solution to the protein drop.
-
Introduce the Additive: Add 0.1-0.2 µL of the 100 mM additive stock solution directly to the drop. This results in a final additive concentration of approximately 5-10 mM.
-
Seal and Incubate:
-
For a hanging drop , carefully invert the coverslip and place it over the well, ensuring a complete seal with the grease.[13]
-
For a sitting drop , seal the well with clear sealing tape.
-
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Observe the drops under a microscope periodically (e.g., day 1, 3, 7, and weekly thereafter) and record observations.[15]
Table 2: Recommended Starting Concentrations for Additive Screening
| Additive Stock Conc. | Volume to Add to 2µL drop | Approximate Final Conc. in Drop | Notes |
| 100 mM | 0.1 µL | 4.8 mM | Good starting point for initial screening. |
| 100 mM | 0.2 µL | 9.1 mM | Higher concentration to probe for stronger effects. |
| 10 mM | 0.2 µL | 0.9 mM | Lower concentration for sensitive proteins. |
Protocol 2: Co-Crystallization with the Fragment
This protocol is for instances where the compound is expected to bind to the protein. The protein and compound are pre-incubated to form a complex before setting up crystallization trials.
Step-by-Step Methodology:
-
Prepare the Protein-Ligand Complex:
-
In a microcentrifuge tube, mix your protein solution with the this compound stock solution. A 1:5 to 1:10 molar ratio of protein to compound is a common starting point.
-
Example: For a 10 mg/mL (200 µM) protein solution of a 50 kDa protein, add the compound to a final concentration of 2 mM (a 10-fold molar excess).
-
Incubate the mixture on ice for at least 60 minutes to allow for complex formation. Some protocols may require longer incubation times.
-
-
Centrifuge: Spin the mixture at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet any precipitated material.
-
Set Up Crystallization Trials: Use the supernatant (the protein-ligand complex) as your "protein stock" and proceed with setting up crystallization screens using the vapor diffusion method as described in Protocol 1 (steps 1, 2, 5, 6, and 7), but do not add any extra additive to the drop. The drop will consist of 1 µL of the protein-ligand complex and 1 µL of the reservoir solution.
Protocol 3: Crystal Soaking
This is an alternative to co-crystallization if you already have well-formed crystals of the apo-protein. Soaking is often faster but may not capture ligand-induced conformational changes.[16]
Step-by-Step Methodology:
-
Prepare a Soaking Solution: Mix the this compound stock solution into a solution that mimics the reservoir condition of your apo-crystals. The final compound concentration can range from 1-20 mM.
-
Transfer Crystal: Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a new drop containing ~2 µL of the soaking solution.
-
Incubate: Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal time is empirical and must be determined for each system.
-
Cryo-protect and Harvest: Transfer the soaked crystal to a cryo-protectant solution (often the soaking solution supplemented with glycerol or another cryo-agent) before flash-cooling in liquid nitrogen for X-ray diffraction analysis.
Optimization and Data Interpretation
Initial hits from any of these protocols often require optimization to yield diffraction-quality crystals.[17][18]
-
Vary Concentrations: Systematically vary the concentrations of the protein, the precipitant, and this compound.
-
Modify pH: Fine-tuning the pH of the buffer can significantly impact crystal formation.[19]
-
Change Temperature: Setting up trials at different temperatures can affect nucleation and growth rates.[20]
-
Data Interpretation: The ultimate validation of these protocols is obtaining a high-resolution X-ray diffraction dataset. For co-crystallization and soaking experiments, the presence of the compound in the resulting electron density maps confirms successful binding and provides invaluable structural information for drug design efforts.
References
- McPherson, A., & Nguyen, C. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Protein & Peptide Letters, 18(9), 846-856.
- McPherson, A., & Nguyen, C. (2011).
- McPherson, A. (2004). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 60(12 Pt 1), 2139-2144.
- Bio-protocol. (2013, July 31).
- Kupcho, K., & Wright, J. (2012). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature.
- Wikipedia. (2023).
- Gorrec, F. (n.d.). Optimization of crystallization conditions with additive screening.
- McPherson, A., & Nguyen, C. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization.
- Molecular Dimensions. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.
- JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments.
- Gavira, J. A., & Ng, J. D. (2014). Optimization of crystallization of biological macromolecules using dialysis combined with temperature control.
- Creative Biostructure. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
- McPherson, A. (2004). Optimization of crystallization conditions for biological macromolecules. Semantic Scholar.
- eCampusOntario Pressbooks. (n.d.).
- Google Sites. (n.d.).
- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2007). Calorimetric Approaches to Characterizing Effects of Additives on Protein Crystallization. Crystal Growth & Design, 7(12), 2318-2326.
- Cherezov, V. (2011). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
- Sigma-Aldrich. (n.d.). (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride.
- ChemUniverse. (n.d.). This compound.
- Molecular Dimensions. (n.d.). Additive Screening.
- Ceitec. (n.d.). Additive Screen.
- PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride.
- Hampton Research. (n.d.).
- CrystalsFirst. (n.d.).
- Krimmer, S. G., & Betz, M. (2016). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem, 11(3), 292-298.
- PubChem. (n.d.). This compound.
- TTP Labtech. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(1H-Imidazol-4-yl)methanamine dihydrochloride.
- Rupp, B. (2003). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 59(9), 1559-1563.
- Creative Biostructure. (n.d.).
- Fluorochem. (n.d.). This compound.
- BLDpharm. (n.d.). 1788044-02-9|this compound.
- Sigma-Aldrich. (n.d.). 1-(1H-Imidazol-4-yl)methanamine dihydrochloride.
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- 7. sptlabtech.cn [sptlabtech.cn]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride in Biological Assays
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues associated with (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride in common in vitro and cell-based assays. By understanding the physicochemical properties of this compound and employing systematic strategies, researchers can ensure accurate and reproducible experimental outcomes.
Understanding the Physicochemical Properties of this compound
The solubility of this compound is fundamentally governed by its chemical structure. The molecule possesses a benzimidazole core, which is generally hydrophobic, and a basic methanamine group.[1][2] The hydrochloride salt form is a strategic modification designed to enhance aqueous solubility.[3][4] Salt formation increases the dissolution rate of weakly basic drugs by providing a pre-protonated, charged species that is more readily solvated by water.[5]
However, this solubility is highly dependent on pH. The compound exists in a pH-dependent equilibrium between its protonated, highly soluble hydrochloride salt form and its less soluble free base form. When the pH of the solution is significantly above the pKa of the protonated amine groups, the equilibrium shifts towards the neutral, less soluble free base, which can lead to precipitation. This is a critical consideration when diluting a stock solution (often prepared in a solvent or at a low pH) into a physiological buffer, which is typically at a pH of ~7.4.
Caption: Chemical equilibrium of (1H-Benzo[d]imidazol-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately after I diluted my DMSO stock solution into my cell culture medium (pH 7.4). What happened and what should I do?
This is the most common solubility issue, often termed "solvent shock" or "crashing out."[6] It occurs for two primary reasons:
-
pH Shift: Your compound is likely protonated and soluble in the stock solution but becomes deprotonated and significantly less soluble when introduced to the neutral or slightly alkaline pH of the assay buffer, causing the free base to precipitate. Many benzimidazole derivatives exhibit higher solubility in acidic conditions.[7][8]
-
Solvent Polarity Change: The compound is stable in a high-concentration organic solvent like DMSO. Diluting it rapidly into an aqueous buffer creates localized supersaturation in a solvent environment where it is poorly soluble, leading to rapid precipitation.[9]
Recommended Actions:
-
Optimize Dilution Strategy: Employ a stepwise or serial dilution method instead of a single, large dilution. This gradual change in solvent polarity can help keep the compound in solution. See Protocol 1.2 for a detailed method.
-
Lower the Final Concentration: Your target concentration may exceed the compound's thermodynamic solubility at the final pH and solvent conditions. Test a lower concentration range if possible.
-
Investigate pH Modification: Assess if a slight reduction in the buffer's pH is tolerable for your assay. See Guide 2 for determining the pH-solubility profile.
Q2: What is the best solvent for preparing a high-concentration stock solution?
For initial stock preparation, a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.[10]
Best Practices:
-
Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO.
-
Store this stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[11]
-
Before use, allow the aliquot to completely thaw and come to room temperature, then vortex thoroughly to ensure homogeneity.
Q3: What is the maximum recommended final concentration of co-solvents like DMSO in my assay?
The final concentration of DMSO should be kept as low as possible to avoid artifacts. High concentrations of DMSO can be directly toxic to cells or interfere with enzyme kinetics.[12][13]
-
For Cell-Based Assays: It is strongly recommended to keep the final DMSO concentration at or below 0.5% (v/v).[9] Some sensitive cell lines may even require concentrations below 0.1%.
-
For Biochemical/Enzymatic Assays: While sometimes higher concentrations (1-2%) are used, these can still affect protein conformation and activity.
Crucially, every experiment must include a "vehicle control" group that contains the same final concentration of the co-solvent (e.g., 0.5% DMSO) without the compound to differentiate solvent effects from compound-specific activity. [14]
Q4: Can I adjust the pH of my assay buffer to improve solubility, and what are the risks?
Yes, adjusting the pH can be a very effective strategy for ionizable compounds. Since this compound is more soluble at a lower pH, slightly acidifying your buffer (e.g., to pH 6.8 or 7.0) could significantly improve its solubility.[6]
Risks and Considerations:
-
Biological Impact: Changes in pH can alter cell viability, enzyme activity, and protein stability. You must validate that the adjusted pH does not affect the biological system you are studying.
-
Compound Activity: The ionization state of your compound can affect its ability to cross cell membranes or bind to its target. A change in pH could alter its biological activity.
-
Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the adjusted pH after the addition of the compound solution.[15]
Q5: Are there other solubilizing agents I can use if pH and co-solvents are not sufficient?
Yes, if other methods fail or are incompatible with your assay, complexation agents can be highly effective.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, forming an inclusion complex with greatly enhanced aqueous solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations and biological assays.[] See Protocol 3.1 for an application guide.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used, but primarily in cell-free biochemical assays. They form micelles that can solubilize hydrophobic compounds but are generally disruptive to cell membranes.[6]
Troubleshooting Guides & Experimental Protocols
Guide 1: Best Practices for Stock Solution Preparation and Dilution
Protocol 1.1: Preparing a High-Concentration Stock Solution
-
Accurately weigh the this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 20 mM).
-
Facilitate dissolution by vortexing vigorously. Gentle warming (to 37°C) or brief sonication can be used if necessary, but check for compound stability under these conditions.
-
Once fully dissolved, visually inspect the solution for any particulates.
-
Dispense into small, single-use aliquots in tightly sealed vials and store at -80°C.
Protocol 1.2: Stepwise Dilution to Avoid Precipitation This protocol is designed to minimize "solvent shock" when preparing working solutions.
-
Prepare an Intermediate Stock: Dilute your primary 100% DMSO stock into a solution containing a mixture of organic and aqueous buffer (e.g., 50% DMSO / 50% assay buffer). For example, dilute a 20 mM stock 1:10 to create a 2 mM intermediate stock in 10% DMSO.
-
Final Dilution: Use the intermediate stock for the final dilution into the 100% aqueous assay buffer. This final step involves a much smaller change in solvent polarity, reducing the likelihood of precipitation. For example, a 1:100 dilution of the 2 mM intermediate stock yields a 20 µM final concentration with a final DMSO concentration of only 0.1%.
Guide 2: Characterizing the pH-Solubility Profile
Understanding how solubility changes with pH is crucial for optimizing assay conditions. This protocol determines the equilibrium solubility of your compound across a range of pH values.[6]
Protocol 2.1: Determining Equilibrium Solubility at Various pH Values
-
Prepare Buffers: Prepare a series of buffers with different pH values relevant to your potential assay conditions (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add Excess Compound: Add an excess amount of the solid compound to separate vials containing each pH buffer. Ensure undissolved solid is visible at the bottom of each vial.
-
Equilibrate: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully collect an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS against a standard curve.
-
Plot Data: Plot the measured solubility (y-axis) against the pH (x-axis) to visualize the pH-solubility profile.
Table 1: Example pH-Solubility Profile Data
| Buffer pH | Measured Equilibrium Solubility (µg/mL) |
| 5.0 | >1000 |
| 6.0 | 850 |
| 7.0 | 120 |
| 7.4 | 45 |
| 8.0 | 15 |
Guide 3: Advanced Solubilization Strategies
Protocol 3.1: Using Cyclodextrins for Enhanced Solubility This protocol outlines how to determine if a cyclodextrin can improve the solubility of your compound.[19]
-
Prepare Cyclodextrin Solutions: Prepare a series of solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD) in your final assay buffer (e.g., 0, 2, 5, 10, 20 mM).
-
Add Excess Compound: Add an excess amount of your solid compound to each cyclodextrin solution.
-
Equilibrate: Seal and shake the vials at a constant temperature for 24-48 hours.
-
Separate and Quantify: Centrifuge the samples and quantify the compound concentration in the supernatant as described in Protocol 2.1.
-
Analyze: Plot the compound's solubility against the cyclodextrin concentration. A linear increase in solubility indicates the formation of a soluble inclusion complex.
Systematic Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving solubility issues with this compound.
Caption: A troubleshooting flowchart for addressing compound precipitation.
References
-
Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug discovery today, 21(2), 356-362.
-
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167-180.
-
BenchChem. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
-
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
-
Métoyer, V., et al. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
-
Sugawara, M., et al. (2025). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate.
-
Evrard, B., et al. (1999). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. PubMed.
-
Holm, A. M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
-
Liu, R., et al. (2018). Effects of different pH and surfactants on the solubility of albendazole. ResearchGate.
-
Crison, J. R., & Amidon, G. L. (1999). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. PubMed.
-
ResearchGate. (2025). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen | Request PDF.
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
-
Holm, A. M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
-
Coma, S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
-
Kammerer, S. (2018). Drug stock solutions best practices?ResearchGate.
-
Chemistry LibreTexts. (2022). 17.2: Buffers- Solutions That Resist pH Change.
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Wang, J., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI.
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PubChem. Benzimidazole.
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ResearchGate. (2025). (PDF) Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
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Bansal, S., & Kumar, L. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(17), 5283.
-
El-Emam, A. A., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
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Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology.
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Technical Support Center: Optimizing Dosage and Administration of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride in Animal Models
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing the use of this compound in your animal models. As a novel benzimidazole derivative, establishing a robust and reproducible administration protocol is paramount for generating high-quality, reliable data. This document will walk you through common challenges and provide a logical framework for your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your in vivo studies.
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: this compound is a hydrochloride salt, which generally improves aqueous solubility compared to the free base.[1][2] However, like many benzimidazole derivatives, its solubility may still be limited, especially in neutral pH solutions.[3] It is crucial to determine the empirical solubility in your chosen vehicle before preparing dosing solutions.
Q2: How should I approach vehicle selection for this compound?
A2: Vehicle selection is critical and depends on the intended route of administration and the compound's solubility.[4][5] For a hydrochloride salt, sterile water or saline are good starting points. If solubility is insufficient, a tiered approach using co-solvents or suspending agents may be necessary. Always include a vehicle-only control group in your studies to account for any effects of the vehicle itself.[6]
Q3: What is a reasonable starting dose for a first-in-animal study?
A3: Without prior in vivo data, determining a starting dose requires a conservative, data-driven approach. If you have in vitro efficacy data (e.g., an IC50 value), you can use this to estimate a starting dose. A common practice is to start with a dose that is expected to produce a plasma concentration several-fold higher than the in vitro IC50. A thorough literature search for in vivo studies of structurally similar benzimidazole compounds can also provide guidance on typical dose ranges. It is essential to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose range that provides a therapeutic effect with minimal toxicity.[7][8]
Q4: Which route of administration is most appropriate?
A4: The choice of administration route depends on the experimental goals and the compound's properties.[9]
-
Oral (PO): If you are investigating oral bioavailability, this is the required route. However, be aware that benzimidazoles can have low and variable oral bioavailability due to first-pass metabolism in the liver.[10][11]
-
Intraperitoneal (IP): IP injection is often used in preclinical studies for systemic exposure, bypassing the gastrointestinal tract and first-pass metabolism.
-
Intravenous (IV): IV administration provides 100% bioavailability and is useful for pharmacokinetic studies. However, it requires a completely soluble and sterile formulation.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you might encounter during your experiments.
Issue 1: Compound Precipitation in Dosing Solution
Q: I'm observing precipitation of this compound in my vehicle. What should I do?
A: This is a common issue, especially when preparing solutions at higher concentrations. The underlying cause is that the compound's solubility limit in the chosen vehicle has been exceeded.
Troubleshooting Steps:
-
Verify Solubility: Perform a formal solubility test. Prepare a series of concentrations in your chosen vehicle and determine the saturation point.
-
pH Adjustment: The solubility of ionizable compounds like this hydrochloride salt can be highly pH-dependent. Lowering the pH of your aqueous vehicle (e.g., using a citrate buffer) may increase solubility. However, be mindful that the final formulation must have a physiologically tolerable pH for the chosen route of administration.
-
Consider a Co-solvent System: If aqueous solubility is insufficient, a co-solvent system can be employed.[6][12] Start with a low percentage of a biocompatible organic solvent like DMSO or ethanol to dissolve the compound first, then slowly add the aqueous vehicle while vortexing. Ensure the final concentration of the organic solvent is below known toxicity levels for your animal model.[4]
-
Prepare a Suspension: If the compound is not sufficiently soluble for a solution, you can prepare a suspension for oral administration.[6][13] Use a suspending agent like 0.5% carboxymethylcellulose (CMC) or methylcellulose (MC) in water.[14] It is critical to ensure the suspension is homogenous before and during dosing to ensure accurate administration.
Issue 2: Unexpected Animal Toxicity or Adverse Events
Q: My animals are showing signs of toxicity (e.g., lethargy, weight loss, irritation at the injection site) at doses I expected to be safe. What could be the cause?
A: Unexpected toxicity can stem from the compound itself, the vehicle, or the administration procedure.
Troubleshooting Steps:
-
Vehicle Control Group Analysis: The first step is to carefully observe your vehicle-only control group. If these animals show similar signs of toxicity, the vehicle is the likely culprit.[6] High concentrations of co-solvents like DMSO or certain surfactants can cause local irritation or systemic toxicity.
-
Dose-Response Assessment: The observed toxicity may be a true compound effect. In this case, you will need to lower the dose. A well-designed dose-ranging study is essential to identify the MTD.[7][15]
-
Route of Administration and Formulation Review:
-
For Injections (IP, IV, SC): Ensure the pH and osmolality of your formulation are within a physiological range to minimize irritation. For IV administration, the solution must be sterile and free of particulates.[16]
-
For Oral Gavage: Improper technique can lead to esophageal irritation or accidental administration into the lungs, which can cause significant distress and mortality.[17] Ensure personnel are properly trained.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The compound may have a longer half-life or higher exposure in vivo than anticipated, leading to accumulation and toxicity with repeated dosing. A preliminary pharmacokinetic study can provide valuable insights.
Issue 3: Lack of In Vivo Efficacy
Q: My in vitro data showed potent activity, but I'm not seeing the expected effect in my animal model. Why?
A: A discrepancy between in vitro and in vivo results is a common challenge in drug development and can be due to a variety of factors related to the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Troubleshooting Steps:
-
Confirm Compound Exposure: The most critical step is to determine if the compound is reaching the target tissue at a sufficient concentration and for a sufficient duration. This requires a pharmacokinetic (PK) study to measure the concentration of the compound in plasma and, if possible, in the target tissue over time.
-
Evaluate Bioavailability: Benzimidazole derivatives are known for having potentially low and variable oral bioavailability due to poor absorption and/or extensive first-pass metabolism in the liver.[10][11][18] If you are dosing orally, poor bioavailability could be the primary reason for a lack of efficacy. Consider an alternative route of administration, such as IP or IV, to bypass these issues in initial efficacy studies.
-
Metabolic Instability: The compound may be rapidly metabolized in vivo into inactive forms. In vitro metabolic stability assays using liver microsomes or hepatocytes can provide an early indication of this. The pharmacokinetic profile will also reveal a short half-life if the compound is rapidly cleared.
-
Protein Binding: Many drugs bind to plasma proteins, and only the unbound fraction is pharmacologically active. Benzimidazoles are known to bind to blood proteins.[10][11] High plasma protein binding can limit the amount of free drug available to act on the target.
-
Dosing Regimen Optimization: The current dosing frequency may not be optimal for maintaining a therapeutic concentration. Based on the compound's half-life determined from a PK study, you may need to increase the dosing frequency or consider a continuous infusion model.
Data Presentation and Protocols
Table 1: Common Vehicles for Preclinical Administration
| Vehicle Strategy | Composition | Primary Route(s) | Advantages | Disadvantages |
| Aqueous Solutions | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Isotonic, well-tolerated, simple to prepare.[12] | Only suitable for water-soluble compounds. |
| Aqueous Suspensions | 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water | PO | Suitable for poorly water-soluble compounds.[4][6] | Can lead to inaccurate dosing if not properly homogenized; not for IV use. |
| Co-solvent Systems | DMSO, Ethanol, PEG-400, Propylene Glycol diluted with saline/water | IP, PO (with caution) | Can dissolve compounds with poor aqueous solubility.[6][12] | Can cause toxicity, irritation, or have pharmacological effects at higher concentrations.[4][6] |
| Lipid-based Formulations | Corn oil, Sesame oil, Olive oil | PO, SC, IM | Can enhance oral bioavailability for highly lipophilic compounds.[12] | More complex to formulate; not suitable for IV administration. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in aqueous solution | IV, IP, SC, PO | Can increase solubility and stability of poorly soluble compounds.[6] | Can have their own pharmacological effects; potential for nephrotoxicity at high doses.[14] |
Experimental Protocol: Preparation of this compound for Oral Gavage in Mice
This protocol is a general guideline. You must adapt it based on your empirical solubility and dose-ranging studies.
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% CMC for oral administration.
Materials:
-
This compound
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Graduated cylinder
-
Oral gavage needles (20-22 gauge, straight or curved with ball tip)
-
Syringes (1 mL)
Procedure:
-
Prepare the 0.5% CMC Vehicle: a. Weigh 0.5 g of CMC. b. In a beaker with a magnetic stir bar, add 100 mL of sterile water. c. Slowly sprinkle the CMC powder onto the vortex of the stirring water to prevent clumping. d. Stir for several hours or overnight at room temperature until the CMC is fully dissolved and the solution is clear.
-
Prepare the Compound Suspension (for a 10 mL final volume): a. Weigh 100 mg of this compound and place it in a sterile glass vial. b. Add a small volume (e.g., 2 mL) of the 0.5% CMC vehicle to the vial. c. Create a smooth paste by triturating the compound with a spatula or by vortexing. This step is crucial to ensure a fine, uniform suspension. d. Gradually add the remaining 0.5% CMC vehicle to the vial to reach a final volume of 10 mL. e. Place a sterile magnetic stir bar in the vial and stir continuously for at least 15-30 minutes before dosing.
-
Dosing Procedure: a. Weigh the animal to determine the correct dosing volume (e.g., for a 20 g mouse at 100 mg/kg, the dose is 2 mg, which corresponds to 0.2 mL of the 10 mg/mL suspension). b. Keep the suspension stirring continuously while drawing up the dose to ensure homogeneity. c. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[17] d. Insert the gavage needle over the tongue and into the esophagus, advancing it to the stomach. e. Administer the dose slowly and smoothly. f. Monitor the animal for any signs of distress after dosing.
Visualizations
Diagram 1: Vehicle Selection Workflow
Caption: Decision tree for selecting an appropriate vehicle.
Diagram 2: Iterative Dose Optimization Workflow
Caption: Workflow for dose-finding and optimization in animal models.
References
-
Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. [Link]
-
PubMed. (n.d.). Pharmacokinetics of benzimidazole derivatives. [Link]
-
Šimůnek, J., Flusser, J., & Svobodová, V. (2011). Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: The consequences and potential risks. Research in Veterinary Science, 91(3), 333-341. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
-
Parasitipedia. (2022). BENZIMIDAZOLES for veterinary use. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. [Link]
-
PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. [Link]
-
ResearchGate. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]
-
Morton, D., Jennings, M., Buckwell, A., Ewbank, R., Godfrey, C., Holgate, B., ... & Poirier, G. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]
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ChemUniverse. (n.d.). This compound. [Link]
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Tazi, J. A., & Turner, P. V. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 593-601. [Link]
-
Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. [Link]
-
Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]
-
ResearchGate. (2023). Dose Optimization During Drug Development: Whether and When To Optimize. [Link]
-
JoVE. (2016). Manual Restraint and Common Compound Administration Routes in Mice. [Link]
-
InSilicoTrials. (2023). FDA releases guidance for dose optimization in oncology trials. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 602-611. [Link]
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U.S. Food and Drug Administration. (2023). Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. [Link]
-
Korn, E. L., McShane, L. M., & Freidlin, B. (2023). Dose optimization during drug development: whether and when to optimize. Journal of the National Cancer Institute, 115(5), 488-493. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
-
PubMed. (2024). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. [Link]
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- 2. chemuniverse.com [chemuniverse.com]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lar.fsu.edu [lar.fsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 8. fda.gov [fda.gov]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 12. researchgate.net [researchgate.net]
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- 15. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 16. downstate.edu [downstate.edu]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in experiments with (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
Welcome to the technical support center for (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot inconsistent experimental results. This guide provides in-depth technical advice in a direct question-and-answer format, focusing on the scientific principles behind the experimental challenges.
Frequently Asked Questions (FAQs)
My this compound solution appears cloudy or forms a precipitate upon preparation. What is causing this and how can I resolve it?
This is a common issue stemming from the solubility characteristics of the compound. As a hydrochloride salt of an amine, its solubility is highly dependent on the pH of the solvent.
-
Causality : In neutral or alkaline solutions, the hydrochloride salt can convert to its free base form, which is often less soluble in aqueous media, leading to precipitation. The common ion effect can also decrease solubility in solutions already containing chloride ions.[1]
-
Troubleshooting Protocol :
-
pH Adjustment : Ensure your solvent is slightly acidic. For aqueous solutions, adjusting the pH to a range of 4-6 with a suitable buffer (e.g., acetate buffer) can significantly enhance solubility by keeping the amine protonated.
-
Solvent Choice : If the experimental design allows, consider using a co-solvent system. A small percentage of an organic solvent like DMSO or ethanol can help solubilize the compound before diluting it into your aqueous buffer. However, always perform a vehicle control to account for any effects of the organic solvent on your experiment.
-
Order of Addition : When preparing solutions, it is often best to dissolve the compound in a small amount of the acidic buffer before adding other components.
-
I am observing a gradual loss of activity of my compound in solution over time. What could be the reason?
Benzimidazole derivatives can be susceptible to degradation, leading to a decrease in the effective concentration of the active compound.
-
Causality : The benzimidazole core can be sensitive to light (photodegradation) and oxidation. The stability of benzimidazoles in solution is also influenced by temperature and pH.[2]
-
Preventative Measures :
-
Light Protection : Always store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to protect them from light.
-
Temperature Control : For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[2] For working solutions, prepare them fresh for each experiment if possible.
-
pH Stability : As with solubility, maintaining a slightly acidic pH can improve the stability of the compound in aqueous solutions.
-
My experimental results are inconsistent from one day to the next. How can I improve reproducibility?
Inconsistent results often point to subtle variations in experimental conditions or the handling of the compound.
-
Self-Validating System : To ensure reproducibility, a systematic approach to solution preparation and handling is crucial.
-
Fresh Solutions : Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Consistent pH : Use a calibrated pH meter to ensure the pH of your buffers and final experimental solutions is consistent across all experiments.
-
Purity Check : If you suspect degradation of your solid compound, consider verifying its purity using techniques like HPLC or NMR.
-
Troubleshooting Guides
Issue 1: Poor Solubility in Biological Media
Researchers often face challenges with the solubility of benzimidazole compounds in cell culture media or physiological buffers, which are typically at a neutral pH.
-
Prepare a Concentrated Stock Solution : Dissolve this compound in a minimal amount of 0.1 M HCl. This will ensure the compound is fully protonated and dissolved.
-
Dilution into a Co-solvent : If your experimental system can tolerate it, dilute the acidic stock into a water-miscible organic solvent such as DMSO. This will create a more concentrated, stable stock solution.
-
Serial Dilution into Experimental Medium : Perform serial dilutions of the organic stock solution into your final aqueous buffer or cell culture medium. It is critical to add the stock solution to the medium with vigorous vortexing to minimize localized high concentrations that can lead to precipitation.
-
Final Concentration of Organic Solvent : Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) and consistent across all samples, including controls.
| Solvent System | pH | Solubility | Observations |
| Deionized Water | ~7 | Low | Precipitation observed |
| 0.01 M HCl | 2 | High | Clear solution |
| PBS | 7.4 | Low | Precipitate forms over time |
| 5% DMSO in PBS | 7.4 | Moderate | May remain in solution for a short period |
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start -> check_solubility; check_solubility -> adjust_ph [label="No"]; check_solubility -> fresh_solution [label="Yes"]; adjust_ph -> use_cosolvent; use_cosolvent -> fresh_solution; fresh_solution -> verify_purity; verify_purity -> successful_experiment; }
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Potential for Compound Reactivity and Assay Interference
The amine group in this compound can be reactive and may interfere with certain assay components.
-
Reaction with Aldehydes and Ketones : Primary amines can form Schiff bases with aldehydes and ketones. If your experimental system contains these functional groups, be aware of this potential interaction.
-
Metal Chelation : The benzimidazole ring system can chelate metal ions. This can be a desired biological activity or an unwanted interaction depending on the experiment.
-
Non-specific Binding : Like many heterocyclic compounds, benzimidazoles can exhibit non-specific binding to proteins, which can lead to false-positive results in biological screens.
-
Control Experiments : Run control experiments without your target protein or cells to assess the intrinsic reactivity of the compound with your assay reagents.
-
Counter-Screening : If you are performing a high-throughput screen, it is advisable to perform a counter-screen with a known reactive compound to identify potential false positives.
-
Varying Compound Concentration : Test a wide range of concentrations of your compound to determine if the observed effect is dose-dependent. Non-specific effects often have a very steep dose-response curve.
Caption: Potential interactions of the compound in assays.
References
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). Food Additives & Contaminants: Part A. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. (1985). PubMed. [Link]
Sources
Stability of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride in different buffer systems
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability studies involving this compound in various buffer systems. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: I am starting my experiments. What are the primary stability concerns for a benzimidazole derivative like this compound?
A1: While specific stability data for this compound is not extensively published, the benzimidazole core structure provides significant insight into its potential liabilities. Benzimidazole-containing molecules are a "privileged structure" in medicinal chemistry due to their wide range of biological activities, but they are known to be susceptible to three main degradation pathways you must control for[1][2]:
-
Hydrolysis: The imidazole ring can be susceptible to cleavage under harsh acidic or basic conditions, although it is generally stable around neutral pH. The aminomethyl side chain could also be involved in hydrolytic degradation pathways.
-
Oxidation: The benzimidazole ring system is susceptible to oxidative degradation.[3][4] This can be initiated by dissolved oxygen, peroxide contaminants in solvents, or exposure to oxidizing agents, potentially leading to N-oxides or ring-opened species.[5]
-
Photodegradation: Benzimidazoles as a class are known to be highly photosensitive in solution.[6][7] Exposure to UV or even ambient light can trigger complex degradation pathways, often leading to the formation of various photoproducts.[8][9]
Therefore, controlling the pH, minimizing exposure to oxidative conditions, and protecting solutions from light are paramount for ensuring the compound's integrity during your experiments.
Q2: How do I select the appropriate buffer system for my stability study? What are the key parameters to consider?
Key Considerations for Buffer Selection:
-
pH Range: The buffer must have a pKa value close to the desired experimental pH to provide adequate buffering capacity. Many pharmaceutical buffers are derived from substances naturally found in the body.[10]
-
Compatibility: The buffer components should not interact with your compound. For instance, phosphate buffers can sometimes precipitate compounds with certain counter-ions.
-
Concentration: Buffer concentrations should be sufficient to maintain the pH but not so high as to cause catalytic effects or interfere with analysis. A typical range for pharmaceutical solutions is 10-100 mM.[11]
Recommended Buffer Systems:
The following table summarizes common buffer systems suitable for pharmaceutical stability studies.[11][12][13]
| Buffer System | Effective pH Range | Common Use & Rationale |
| Acetate Buffer | 3.6 – 5.6 | Ideal for studying stability in acidic conditions, mimicking environments like the stomach or lysosomes. |
| Phosphate Buffer | 6.0 – 8.0 | Highly versatile and widely used for physiological pH ranges (e.g., blood plasma, ~7.4), where many compounds exhibit maximum stability.[10][14] |
| Citrate Buffer | 2.5 – 6.5 | Offers a broad buffering range in the acidic to slightly acidic region and is common in pharmaceutical formulations.[11] |
| Borate Buffer | 8.0 – 10.0 | Useful for investigating stability under basic conditions. However, borate can form complexes with diol-containing molecules. |
For initial screening of this compound, we recommend evaluating its stability at a minimum of three pH points, for example, pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).
Troubleshooting Guide
Issue 1: My compound's concentration is decreasing over time in solution, but I don't see any new peaks in my HPLC chromatogram.
This is a common and challenging issue often related to "mass balance." Here are the likely causes and how to troubleshoot them:
-
Cause A: Formation of Non-UV Active Degradants: Your degradation products may lack a chromophore, making them invisible to a standard UV detector.
-
Solution: Re-analyze your samples using a lower wavelength (e.g., 210 nm) where more organic molecules absorb. If that fails, employ a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or, most definitively, Mass Spectrometry (MS).[9]
-
-
Cause B: Precipitation: The compound or its degradants might be precipitating out of the buffer solution, especially during long-term storage or freeze-thaw cycles.
-
Solution: Visually inspect your vials for any particulate matter. Before taking an aliquot for analysis, vortex the sample thoroughly. Consider evaluating the compound's solubility in each buffer system as part of your pre-formulation work.
-
-
Cause C: Adsorption to Container Surface: Highly lipophilic or charged molecules can adsorb to the inner surfaces of glass or plastic storage vials.
-
Solution: Try using silanized glass vials or low-adsorption polypropylene tubes to minimize surface binding. Include a "time zero" sample that has been transferred to and from the vial to account for initial losses.
-
Issue 2: I see multiple new peaks in my chromatogram after stressing my compound. How do I know which are relevant degradation products?
-
Cause A: Buffer or Excipient Degradation: The stress conditions (e.g., high heat, strong acid) can degrade components of the buffer or formulation itself.
-
Solution: Always run a "placebo" control. This is a sample containing only the buffer and any other excipients, subjected to the exact same stress conditions as your active compound. Any peaks appearing in the placebo chromatogram can be excluded as compound-related degradants.
-
-
Cause B: Complex Degradation Pathway: A single stress condition can initiate multiple degradation pathways simultaneously.
-
Solution: This is the purpose of a forced degradation study—to map these potential pathways.[15] The next step is to use a hyphenated technique like HPLC-MS to obtain the mass of each peak.[9][16] This mass data is crucial for proposing structures and understanding the chemical transformations (e.g., an increase of 16 Da suggests oxidation; an increase of 18 Da suggests hydrolysis).
-
Experimental Protocols & Workflows
Workflow for a Comprehensive Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for benzimidazoles.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to ensure your analytical method is "stability-indicating." [15][17] Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish degradation pathways.
Materials:
-
This compound
-
Solvents: Methanol or Acetonitrile (HPLC grade)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC-UV/MS system, calibrated oven, photostability chamber (ICH Q1B compliant)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a control sample (1 mL stock + 1 mL solvent) protected from light at 4°C.
-
Acid Hydrolysis: Add 0.1 M HCl. Keep at 60°C for 8 hours. [9] * Base Hydrolysis: Add 0.1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours. [9] * Thermal Degradation: Store a solution of the compound at 80°C for 48 hours. [9] * Photostability: Expose a solution to light according to ICH Q1B guidelines, ensuring a control sample is wrapped in foil to serve as a dark control. [9]3. Sample Analysis: At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. Aim for 5-20% degradation. If degradation is excessive, reduce the stress duration or temperature. If there is no degradation, increase the severity of the conditions. [15]Identify the mass and retention time of all significant degradation products.
| Stress Condition | Reagent/Parameter | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl @ 60°C | 8 hours | To simulate acidic environments and test for acid-labile groups. |
| Base Hydrolysis | 0.1 M NaOH @ 60°C | 8 hours | To simulate alkaline environments and test for base-labile groups. |
| Oxidation | 3% H₂O₂ @ RT | 24 hours | To identify susceptibility to oxidation. |
| Thermal | Solution @ 80°C | 48 hours | To assess intrinsic thermal stability. |
| Photolytic | ICH Q1B Light | Per Guideline | To assess sensitivity to light exposure. |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products. [18]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV/PDA at 254 nm and 280 nm (or scan for λmax). MS detection for peak identification.
-
Injection Volume: 10 µL
Method Validation: This method must be validated for specificity by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
References
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Preparation of buffers, Stability of Buffers. (n.d.). Pharmacy Infoline. Retrieved January 16, 2026, from [Link]
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Photodegradation Pattern of Benzimidazole Anthelmintics. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
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Trauner, D., et al. (n.d.). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. PMC. Retrieved January 16, 2026, from [Link]
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Pharmaceutical Buffers. (2024). Hopax. Retrieved January 16, 2026, from [Link]
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. University of Calabria. Retrieved January 16, 2026, from [Link]
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Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
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Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. Retrieved January 16, 2026, from [Link]
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Deprotonation constants of benzimidazole and stepwise stability... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
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Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). PubMed. Retrieved January 16, 2026, from [Link]
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pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Nowak, M. J., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
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Oxidative formation of benzimidazole paired with the reduction of CO2. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]
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Forced Degradation – A Review. (2022). International Journal of Research in Engineering and Science (IJRES). Retrieved January 16, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Forced Degradation Studies. (2016). MedCrave online. Retrieved January 16, 2026, from [Link]
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Oxidative condensation of various benzylamines to form benzimidazole derivatives using catalyst 2 c.[a,b]. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). Journal of Taibah University for Science. Retrieved January 16, 2026, from [Link]
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Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. (n.d.). IJRAR. Retrieved January 16, 2026, from [Link]
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Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed. Retrieved January 16, 2026, from [Link]
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Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). ChemUniverse. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Retrieved January 16, 2026, from [Link]
-
Influence of phenyl ring disubstitution on bisbenzimidazole and terbenzimidazole cytotoxicity: synthesis and biological evaluation as radioprotectors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 16, 2026, from [Link]
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC. Retrieved January 16, 2026, from [Link]
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Analytical Techniques for the Assessment of Drug Stability. (n.d.). OUCI. Retrieved January 16, 2026, from [Link]
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(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
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Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Strategies to Mitigate Off-Target Effects of Novel Benzimidazole Derivatives
Introduction to (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride and the Benzimidazole Scaffold
This compound represents a novel chemical entity built upon the privileged benzimidazole scaffold. Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of FDA-approved drugs. Their biological versatility is well-documented, with activities ranging from anticancer and antiviral to anti-inflammatory and anthelmintic.[1][2][3] This broad activity stems from the ability of the benzimidazole core to interact with a diverse set of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), epigenetic enzymes, and polymerases.[2][4][5]
However, this inherent promiscuity presents a significant challenge in drug development: the potential for off-target effects. An off-target effect occurs when a compound interacts with unintended biomolecules, which can lead to unforeseen side effects, toxicity, or confounding experimental results.[6][7][8] For a novel compound like this compound, where the on-target and off-target profiles are yet to be characterized, a proactive and systematic approach to identifying and mitigating these effects is crucial for accurate data interpretation and successful therapeutic development.
This guide provides a comprehensive framework for researchers and drug development professionals to navigate the complexities of off-target effects associated with novel benzimidazole derivatives. Through a series of troubleshooting scenarios, frequently asked questions, and detailed experimental protocols, we aim to equip you with the knowledge to design robust experiments, interpret your data with confidence, and ultimately, develop safer and more effective therapeutic agents.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
This section is designed to help you diagnose and resolve common issues that may arise during the characterization of a novel benzimidazole compound.
Scenario 1: High cytotoxicity observed in a broad range of cell lines, including those not expressing the intended target.
-
Question: My benzimidazole compound is showing potent growth inhibition in every cell line I test, even in those that lack the primary target. Is this an off-target effect?
-
Answer & Troubleshooting Steps: This is a strong indication of off-target cytotoxicity. While potent on-target activity can lead to cell death, a lack of correlation between target expression and cell sensitivity suggests that the compound may be hitting one or more essential cellular components.
Causality: The observed cytotoxicity could be due to several factors:
-
Interaction with common housekeeping proteins: The compound might be inhibiting a protein crucial for the survival of all cells.
-
Disruption of cellular membranes: Some compounds can physically disrupt the lipid bilayer, leading to non-specific cell death.[9]
-
Mitochondrial toxicity: The compound could be interfering with mitochondrial function, a common source of off-target toxicity.
Workflow for Investigation:
Caption: Workflow for investigating non-specific cytotoxicity.
Step-by-Step Troubleshooting:
-
Quantitative Analysis: Perform detailed dose-response cytotoxicity assays (e.g., MTT or LDH release) on a panel of at least 5-10 cell lines with varying expression levels of your intended target (including null cell lines).
-
Correlation Analysis: Plot the IC50 values against the expression level of your target protein. A lack of correlation is a red flag for off-target effects.
-
Investigate Common Off-Target Mechanisms:
-
Mitochondrial Toxicity: Use assays like the Seahorse XF Analyzer to assess effects on cellular respiration or a JC-1 assay to measure mitochondrial membrane potential.
-
Membrane Disruption: A lactate dehydrogenase (LDH) release assay can quantify membrane damage.[10]
-
-
Broad-Spectrum Screening: If the mechanism is still unclear, consider a broad off-target screening panel, such as a kinase panel or a GPCR panel, to identify potential unintended targets.[11][12]
-
Structure-Activity Relationship (SAR) Studies: Based on the findings, consider chemical modifications to your compound. Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are known to significantly influence biological activity and selectivity.[4][13]
-
Scenario 2: Inconsistent or paradoxical results between in vitro and in vivo experiments.
-
Question: My compound is highly potent and selective for my target in vitro, but in my animal model, I'm seeing unexpected phenotypes, or the on-target effect is not as pronounced as expected. What could be the cause?
-
Answer & Troubleshooting Steps: This discrepancy often points to off-target effects that are only apparent in the complex biological system of a whole organism, or it could be related to poor pharmacokinetic properties.
Causality:
-
Metabolism to an active or toxic metabolite: The compound may be metabolized in the liver to a new molecule with a different target profile.
-
Interaction with a target not present in your in vitro system: The off-target could be a protein specific to a certain tissue or organ.
-
Poor bioavailability or rapid clearance: The compound may not be reaching the target tissue in sufficient concentrations to exert its on-target effect.
Workflow for Investigation:
Caption: Workflow for troubleshooting in vitro/in vivo discrepancies.
Step-by-Step Troubleshooting:
-
Pharmacokinetic (PK) Analysis: Conduct a full ADME (Absorption, Distribution, Metabolism, Excretion) study to determine the compound's bioavailability, tissue distribution, and clearance rate.
-
Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites. If possible, synthesize these metabolites and test their activity in vitro to see if they have a different target profile.
-
In Vivo Target Engagement: Use techniques like PET imaging (if a suitable tracer is available) or analysis of downstream biomarkers in target tissues to confirm that the compound is engaging its intended target at the administered dose.
-
Comprehensive In Vivo Toxicity Study: A thorough toxicology study in a relevant animal model can help identify specific organs or tissues that are being affected, providing clues to potential off-targets.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between on-target and off-target effects?
-
A1: On-target effects are the intended pharmacological consequences of a drug binding to its desired biological target.[6][7] Unwanted on-target effects can still occur if the target is expressed in non-target tissues. Off-target effects are due to the drug binding to unintended targets, which can lead to unexpected side effects.[6][7][8]
-
-
Q2: How can I proactively design my benzimidazole derivative to be more selective?
-
A2: Utilize Structure-Activity Relationship (SAR) data. For benzimidazoles, substitutions at the N1, C2, C5, and C6 positions are critical for determining selectivity.[4][13] For example, different substitutions at these positions can favor interaction with kinases versus GPCRs.[14] Computational modeling can also help predict how modifications will affect binding to the on-target versus known off-targets.
-
-
Q3: What are some computational tools I can use to predict off-target effects?
-
A3: Several in silico methods can predict potential off-target interactions based on the chemical structure of your compound.[9][15] These tools compare your molecule to databases of compounds with known biological activities. Some examples include similarity-based methods (comparing 2D or 3D structures) and machine learning models trained on large datasets of drug-target interactions.[15][16][17] These predictions should always be validated experimentally.
-
-
Q4: At what stage of my research should I start thinking about off-target effects?
-
Q5: Can off-target effects ever be beneficial?
-
A5: Yes, this is known as polypharmacology. In some cases, engaging multiple targets can lead to a more effective therapeutic outcome, particularly in complex diseases like cancer. However, this is typically a deliberate drug design strategy rather than an accidental discovery.
-
Data Presentation
Table 1: Example Data from a Tiered Off-Target Assessment Strategy
| Assay Tier | Purpose | Example Assays | (1H-Benzo[d]imidazol-4-yl)methanamine HCl (Hypothetical Data) | Interpretation |
| Tier 1: Initial Screening | Broad assessment of cytotoxicity and promiscuity | - Cytotoxicity Panel (10 cell lines)- hERG Channel Binding Assay | - IC50 < 1µM in all cell lines- hERG IC50 = 5µM | High non-specific cytotoxicity. Potential cardiotoxicity risk. |
| Tier 2: Target Family Profiling | Identify likely off-target families | - Broad Kinase Panel (e.g., 400 kinases)- GPCR Binding Panel | - Inhibition >80% at 1µM for 15 kinases- No significant GPCR binding | Compound is a promiscuous kinase inhibitor. |
| Tier 3: Specific Off-Target Validation | Confirm and quantify specific off-target interactions | - IC50 determination for top 5 kinase hits | - IC50 (Kinase A) = 50nM- IC50 (Kinase B) = 120nM- IC50 (On-Target) = 25nM | Compound is potent against the on-target, but also has significant activity against several off-target kinases. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Your benzimidazole compound, serially diluted
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with serial dilutions of your compound. Include vehicle-only controls and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18]
Protocol 2: Broad-Spectrum Kinase Profiling (Radiometric Assay)
This protocol provides a general overview of a radiometric kinase assay, a gold standard for kinase profiling.[19]
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
Your benzimidazole compound
-
Kinase reaction buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Filter paper or scintillation plates
-
Scintillation counter
Procedure:
-
In a multi-well plate, incubate the kinase with various concentrations of your compound for a predetermined time.
-
Initiate the kinase reaction by adding the kinase-specific substrate and radioactively labeled ATP.
-
Allow the reaction to proceed for a set time at the optimal temperature for the kinase.
-
Stop the reaction.
-
Spot the reaction mixture onto filter paper or into a scintillation plate.
-
Wash the filters/plates to remove unincorporated radioactive ATP.
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a no-compound control.[19][20][21]
Protocol 3: Competitive Receptor Binding Assay
This assay measures the ability of your compound to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand with known affinity for the target receptor
-
Your benzimidazole compound, serially diluted
-
Assay buffer
-
Glass fiber filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
In a multi-well plate, combine the receptor preparation, the radiolabeled ligand (at a concentration near its Kd), and serial dilutions of your compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Determine the concentration of your compound that inhibits 50% of the specific binding of the radioligand (IC50).[22][23]
References
-
Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4149. [Link]
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. ResearchGate. [Link]
-
Gleeson, M. P., et al. (2012). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi Presentation. [Link]
-
Sharma, R., et al. (2022). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Pharmaceutical Sciences. [Link]
-
Joung, J. K., et al. (2017). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research, 45(18), 10415–10425. [Link]
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Al-Ostoot, F. H., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]
-
He, E., et al. (2020). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]
-
Yera, E. R., Cleves, A. E., & Jain, A. N. (2014). Prediction of off-target drug effects through data fusion. Pacific Symposium on Biocomputing, 19, 160–171. [Link]
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Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 419-443. [Link]
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Schyman, P., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
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Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]
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Schyman, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1633-1646. [Link]
-
Lazzarotto, C. R., et al. (2021). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]
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Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. [Link]
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Dy, G. (2013). On-Target and Off-Target Side Effects. Targeted Oncology. [Link]
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ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). Various biological targets for benzimidazole. ResearchGate. [Link]
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Al-Blewi, F. F., et al. (2022). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 27(23), 8251. [Link]
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ResearchGate. (n.d.). On-target and Off-target-based Toxicologic Effects. ResearchGate. [Link]
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
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Chen, R., et al. (2022). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics, 23(5), bbac314. [Link]
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Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31(1), 1-25. [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [Link]
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CanadaDrugs. (2025). On-Target vs Off-Target Drug Effects: How Side Effects Really Happen. CanadaDrugs SafeUse. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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JMP. (n.d.). Key Principles of Experimental Design. JMP Statistical Discovery. [Link]
-
Thermo Fisher Scientific. (2023). Considerations to Limit Off-Target Edits in your Gene Editing Experiments. YouTube. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1668. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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National Cancer Institute. (n.d.). Definition of off-target effect. NCI Dictionary of Cancer Terms. [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
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Al-Suwaidan, I. A., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 482. [Link]
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Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]
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Charles River Laboratories. (n.d.). Understanding the implications of off-target binding for drug safety and development. Biocompare. [Link]
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Al-Omaim, W. S., et al. (2023). Benzimidazole Conjugates as Multi-target Anticancer Agents - A Comprehensive Review. Current Medicinal Chemistry, 30(1), 1-25. [Link]
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Technical Support Center: Purification of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride and its Intermediates
Welcome to the Technical Support Center for the synthesis and purification of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important benzimidazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful purification of the final product and its key intermediates.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and meticulous purification at each stage to ensure the desired purity of the final active pharmaceutical ingredient (API). The following diagram outlines a common synthetic route, highlighting the key intermediates that will be the focus of our purification strategies.
Technical Support Center: Enhancing the Bioavailability of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride. Our goal is to provide practical, in-depth solutions to common challenges encountered during its formulation and preclinical evaluation, with a focus on enhancing oral bioavailability. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your experiments.
Part 1: Foundational Understanding & Initial Troubleshooting (FAQs)
This section addresses the most frequently asked questions regarding the fundamental properties of this compound and the initial hurdles in its development.
Q1: What are the primary physicochemical properties of this compound that I should be concerned about for oral bioavailability?
As a researcher, your first step is to thoroughly characterize your molecule. While specific experimental data for this exact compound is not widely published, we can infer its likely behavior based on its benzimidazole core structure and hydrochloride salt form.
-
Solubility: Benzimidazole derivatives are notoriously poorly soluble in aqueous media, especially at neutral pH.[1][2] The hydrochloride salt form is an initial attempt to improve this, but solubility can still be a major limiting factor. It is critical to determine the pH-solubility profile. The compound will likely exhibit higher solubility at low pH (like in the stomach) and precipitate at the higher pH of the small intestine, which is the primary site for drug absorption.[3]
-
Permeability: The ability of the drug to pass through the intestinal epithelium is the second critical barrier. While a definitive prediction requires experimental data (e.g., from a Caco-2 assay), the molecule's properties (Molecular Weight: ~183.64 g/mol [4], presence of H-bond donors/acceptors) suggest it may not be a simple case of high permeability.
-
pKa: The benzimidazole ring system contains basic nitrogens. The pKa values will dictate the ionization state of the molecule as it transits the gastrointestinal (GI) tract, directly impacting both solubility and permeability.
-
LogP: The octanol-water partition coefficient (LogP) indicates the lipophilicity of the molecule. A LogP value that is too high or too low can negatively affect absorption.
Actionable Advice: Before proceeding with complex formulations, you must experimentally determine the properties summarized in the table below.
| Parameter | Experimental Method | Why It's Critical for Bioavailability |
| pH-Solubility Profile | Shake-flask method at 37°C in buffers ranging from pH 1.2 to 7.4. | Determines if the drug will remain in solution in the stomach and small intestine. This is the first and often largest hurdle.[3] |
| pKa | Potentiometric titration or UV-spectrophotometry. | Predicts the charge of the molecule in different GI segments, which governs solubility and membrane transport. |
| LogP / LogD | Shake-flask or HPLC method. | Measures lipophilicity, which is crucial for passive diffusion across the intestinal membrane. LogD is pH-dependent and more physiologically relevant. |
| Solid-State Form | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC). | Confirms if the material is crystalline or amorphous and identifies potential polymorphism. Different polymorphs can have vastly different solubilities.[5] |
Q2: My compound is a hydrochloride salt. Isn't that supposed to solve the solubility problem?
Not necessarily. While salt formation is a common and effective strategy to increase the dissolution rate of a parent compound, it is not a universal solution.[6][7]
-
The Common Ion Effect: In the stomach, the high concentration of chloride ions from gastric acid can suppress the dissolution of a hydrochloride salt, negating its advantage.[8]
-
pH-Dependent Precipitation: The salt may dissolve in the acidic environment of the stomach, but as it moves into the higher pH of the duodenum, the free base can precipitate out as fine particles. The key challenge is to keep the drug dissolved or in a supersaturated state long enough for absorption to occur.[9]
-
Conversion to Free Base: The improved solubility is often a pH effect. Once the local pH changes, the benefit can be lost.
Therefore, while you are starting with a salt, you will likely need additional formulation strategies to maintain solubility throughout the relevant portions of the GI tract.
Part 2: Experimental Strategy & Troubleshooting Guides
This section provides detailed troubleshooting for common experimental failures and presents a logical workflow for enhancing bioavailability.
Workflow for Bioavailability Enhancement
The following diagram outlines a systematic approach to tackling bioavailability challenges for a compound like this compound.
Caption: Systematic workflow for enhancing oral bioavailability.
Guide 1: My compound's dissolution is poor in simulated intestinal fluid (pH 6.8). What should I try first?
Problem: Poor dissolution in the absorptive region of the GI tract is a classic indicator of a BCS Class II/IV compound. Your primary goal is to increase the dissolution rate and/or maintain a supersaturated state.
Strategy: Nanosuspension Formulation
Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing particle size from micrometers to nanometers, you dramatically increase the surface area, leading to a faster dissolution rate.[10] Nanotechnology-based approaches are highly effective for enhancing the bioavailability of poorly soluble drugs.[11][12][13][14]
Experimental Protocol: Nanosuspension Preparation by Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 5% w/v of (1H-Benzo[d]imidazol-4-yl)methanamine HCl into an aqueous solution.
-
Add 1% w/v of a stabilizer (e.g., Poloxamer 188 or a combination of HPMC and Docusate Sodium).
-
Scientist's Note: A stabilizer is essential to prevent the high-energy nanoparticles from agglomerating. It provides a steric or electrostatic barrier.[15] The choice of stabilizer is critical and may require screening.
-
-
-
Milling Process:
-
Add the slurry to a planetary ball mill or a specialized wet milling chamber.
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter). The bead-to-drug mass ratio should be optimized, starting around 30:1.
-
Mill at a set speed (e.g., 2000 RPM) for a defined period (e.g., start with 2-4 hours). The process should be cooled to prevent thermal degradation of the drug.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media via filtration or centrifugation.
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Target a particle size of < 200 nm with a PDI < 0.3 for a homogenous suspension.
-
Confirm the crystalline state of the drug post-milling using XRPD to ensure no polymorphic changes have occurred.
-
-
Self-Validation:
-
Control: Prepare a "microsuspension" of the unmilled drug with the same stabilizer concentration.
-
Test: Compare the dissolution profile of the nanosuspension against the microsuspension and the raw API in FaSSIF (Fasted-State Simulated Intestinal Fluid). You should observe a significantly faster and higher dissolution for the nanosuspension.
-
Guide 2: My Caco-2 assay shows low permeability and/or a high efflux ratio. What does this mean?
Problem: This result suggests the compound is either poorly permeable (a BCS Class III/IV issue) or it is actively pumped out of the intestinal cells by efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is a common indicator of active efflux.[16]
Strategy: Prodrug Synthesis
Causality: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[17] This approach can be used to temporarily mask the chemical features that lead to poor permeability or transporter recognition, effectively tricking the body into absorbing the drug more efficiently.[18][19][20][21] For a compound with a primary amine, creating an amide or an amino acid conjugate is a common strategy.
Conceptual Protocol: Amino Acid Prodrug Synthesis
-
Design: Select an amino acid (e.g., L-Valine) that is a substrate for an intestinal transporter (e.g., PEPT1). The goal is to hijack this transporter for active uptake.
-
Synthesis:
-
Protect the amino group of the L-Valine (e.g., as a Boc-derivative).
-
Activate the carboxylic acid of the protected L-Valine (e.g., using DCC/NHS chemistry).
-
React the activated L-Valine with the primary amine of (1H-Benzo[d]imidazol-4-yl)methanamine to form an amide bond.
-
Deprotect the Boc group to yield the L-Valine prodrug.
-
-
Characterization:
-
Confirm the structure and purity of the new chemical entity using LC-MS and NMR.
-
Determine the aqueous solubility of the prodrug. It may be different from the parent compound.
-
-
Self-Validation:
-
Test: Run the Caco-2 permeability assay on the new prodrug.
-
Expected Outcome: You should observe a significant increase in the apparent permeability coefficient (Papp) from the apical to the basolateral side. The efflux ratio should decrease if the parent drug was a P-gp substrate and the prodrug is not.
-
Control: Include the parent drug in the same assay for direct comparison.
-
Caption: Mechanism of an amine-based prodrug.
Part 3: Standardized Protocols for Evaluation
To ensure data is reliable and comparable, standardized assays are crucial. Here are abbreviated, step-by-step guides for key experiments.
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2)
This test assesses how quickly your formulation releases the drug in simulated physiological fluids.[22][23]
-
Apparatus Setup:
-
Media Preparation:
-
Prepare 900 mL of biorelevant media. Start with Simulated Gastric Fluid (SGF, pH 1.2) for 30 minutes, followed by a test in Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Using biorelevant media containing bile salts and lecithin is more predictive of in vivo performance than simple buffers.[26]
-
-
Procedure:
-
Place your dosage form (e.g., capsule containing your formulation) into the dissolution vessel.
-
Start the paddles.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed media.
-
Filter samples through a 0.45 µm filter.
-
-
Analysis:
-
Analyze the concentration of the drug in each sample using a validated HPLC-UV method.
-
Plot the percentage of drug dissolved versus time.
-
-
Self-Validation:
-
The method must be able to discriminate between formulations with known differences in performance.
-
Variability between vessels should be low (RSD < 10%).
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier and predict in vivo drug absorption.[27][28]
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days until they form a differentiated, confluent monolayer.
-
-
Monolayer Integrity Check (Critical Validation Step):
-
Transport Experiment (Bidirectional):
-
Prepare a dosing solution of your compound (e.g., 10 µM) in transport buffer (HBSS).
-
A -> B Transport: Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
B -> A Transport: Add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
-
Analysis:
-
At the end of the incubation, take samples from the receiver compartments.
-
Quantify the drug concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B).
-
-
Self-Validation & Controls:
-
Include a high permeability control (e.g., Propranolol) and a low permeability control (e.g., Mannitol) in every experiment to validate the assay performance.
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
This is the definitive test to determine oral bioavailability.[30][31]
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3-5 per group).
-
Fast animals overnight before dosing.
-
-
Dosing Groups:
-
Group 1 (IV): Administer the drug intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to determine the AUC after 100% absorption. The drug must be fully solubilized for IV administration.
-
Group 2 (Oral): Administer your formulation orally (via gavage) at a higher dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via saphenous vein) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify the drug concentration in plasma.
-
-
Data Analysis:
-
Plot plasma concentration vs. time for each group.
-
Use pharmacokinetic software to calculate key parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve).[32]
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
References
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H. Sharma, A. K. Jha, P. K. K. S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
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ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved January 15, 2026, from [Link]
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Dening, T. J., & Prestidge, C. A. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(11), 1009. [Link]
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MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. Retrieved January 15, 2026, from [Link]
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Mathieu, D. (2013). The central role of excipients in drug formulation. European Pharmaceutical Review. [Link]
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Shafiq, S., Faiyaz, S., Sushma, T., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PPAR research, 2007, 89243. [Link]
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H. Sharma, A. K. Jha, P. K. K. S. (2024). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Journal of Nanomaterials & Molecular Nanotechnology, 13, 1000392. [Link]
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Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Expert opinion on drug discovery, 13(10), 895–912. [Link]
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Dewangan, S., Dhara, M., & Rawat, V. (2023). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Investigation, 13(4), 433-441. [Link]
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Das, R. J. (2024). Nano-drug delivery systems for the enhancement of bioavailability and bioactivity. Bio-available & Bio-equivalence Studies, 3(1). [Link]
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Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 197. [Link]
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U.S. Food and Drug Administration. (n.d.). Caco2 assay protocol. Retrieved January 15, 2026, from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 15, 2026, from [Link]
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Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(1), 1. [Link]
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Kumar, S., & Pandey, A. K. (2013). Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. Asian Pacific journal of tropical biomedicine, 3(10), 817–824. [Link]
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U.S. Food and Drug Administration. (2024, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
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ResearchGate. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Retrieved January 15, 2026, from [Link]
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Wang, Y., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine, 19, 4153–4173. [Link]
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Curtis & Coulter. (2021, July 7). A Prodrug Approach for Improving Bioavailability. [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved January 15, 2026, from [Link]
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Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved January 15, 2026, from [Link]
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International Pharmaceutical Federation (FIP). (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved January 15, 2026, from [Link]
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Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved January 15, 2026, from [Link]
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Mottier, L., Alvarez, L., & Lanusse, C. (2003). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Journal of pharmaceutical and biomedical analysis, 32(4-5), 955–961. [Link]
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RSSL. (n.d.). Dissolution Testing: An overview. Retrieved January 15, 2026, from [Link]
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Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71627127, this compound. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723957, (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. Retrieved January 15, 2026, from [Link]
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ChemUniverse. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
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Patsnap. (2024, March 20). What are the methods used for enhancement of bioavailability?[Link]
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SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved January 15, 2026, from [Link]
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Pharmaceutical Technology. (2001, November 2). Physicochemical Approaches to Enhancing Oral Absorption. [Link]
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Lowe, P. J., et al. (2007). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal, 9(1), E18–E26. [Link]
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ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3). Retrieved January 15, 2026, from [Link]
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American Pharmaceutical Review. (2015, May 31). Improving the Bio-Availability of Drugs Through Their Chemistry. [Link]
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ResearchGate. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved January 15, 2026, from [Link]
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Zhou, W. (2014). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of agricultural and food chemistry, 62(43), 10451–10457. [Link]
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ResearchGate. (n.d.). Effect of Gastric pH on the Bioavailability of Albendazole in Rabbits. Retrieved January 15, 2026, from [Link]
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Drug Development & Delivery. (2019, March 23). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. [Link]
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MDPI. (2024, July 29). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of Benzimidazole-Based Kinase Inhibitors: A Focus on Linifanib (ABT-869) versus other Multi-Targeted Kinase Inhibitors
Introduction
This guide provides a comparative analysis of the efficacy of multi-targeted kinase inhibitors, with a primary focus on Linifanib (ABT-869), a potent inhibitor of receptor tyrosine kinases (RTKs). The initial query centered on "(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride"; however, this compound is not extensively characterized in publicly available scientific literature as a kinase inhibitor. The benzimidazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. Therefore, to provide a scientifically robust and valuable comparison for researchers, we have selected Linifanib (ABT-869) as a representative compound. Linifanib contains an indazole core, which is structurally related to benzimidazole, and is a well-documented inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.[1][2]
This guide will objectively compare the preclinical and clinical efficacy of Linifanib with other established multi-targeted kinase inhibitors, namely Sorafenib, Sunitinib, and Vandetanib. We will delve into their respective target profiles, mechanisms of action, and present supporting experimental data to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action and Kinase Inhibitory Profiles
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their affinity and selectivity for specific kinase targets. Linifanib, Sorafenib, Sunitinib, and Vandetanib are all multi-targeted inhibitors, meaning they act on several kinases involved in key signaling pathways that drive tumor growth, proliferation, and angiogenesis.[2][3][4][5] The primary targets for these inhibitors are receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for angiogenesis.[1][6][7]
Linifanib is a potent inhibitor of the VEGF and PDGF receptor families.[1][8] Sorafenib is unique in this group for its potent inhibition of the Raf serine/threonine kinases (Raf-1, B-Raf) in the MAPK pathway, in addition to its activity against VEGFR and PDGFR.[7][9] Sunitinib also targets a broad spectrum of kinases including VEGFR, PDGFR, c-KIT, and FLT3.[4][6][10] Vandetanib's targets include VEGFR, as well as the epidermal growth factor receptor (EGFR) and RET kinase.[5][11][12]
Below is a diagram illustrating the major signaling pathways targeted by these inhibitors.
Caption: Major signaling pathways targeted by multi-kinase inhibitors.
Comparative Inhibitory Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for Linifanib, Sorafenib, Sunitinib, and Vandetanib against various key kinases. It is important to note that IC50 values can vary between different studies and assay conditions.
| Kinase Target | Linifanib IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Vandetanib IC50 (nM) |
| VEGFR1 (Flt-1) | 3[13] | 15[14] | 2[14] | >1100[15] |
| VEGFR2 (KDR) | 4[13] | 90[9] | 80[14] | 40[12] |
| VEGFR3 (Flt-4) | 190[16] | 20[14] | - | 110[15] |
| PDGFRβ | 66[13] | 57[14] | 2[14] | >1100[15] |
| c-Kit | 14[8] | 68[14] | - | >10000[15] |
| Flt-3 | 4[13] | 58[14] | - | - |
| Raf-1 | >1000[1] | 6[9] | - | - |
| B-Raf | >1000[1] | 22[9] | - | - |
| EGFR | >1000[1] | - | - | 500[12] |
| RET | - | - | - | 130[12] |
Preclinical Efficacy
Preclinical studies, including in vitro cell-based assays and in vivo animal models, are fundamental for evaluating the anti-tumor activity of kinase inhibitors.
In Vitro Cellular Activity
Linifanib has demonstrated potent anti-proliferative effects in human umbilical vein endothelial cells (HUAECs) stimulated with VEGF, with an IC50 of 0.2 nM.[16] It also shows efficacy in leukemia cells with a constitutively active form of Flt3.[16] Sorafenib inhibits the proliferation of various tumor cell lines, with IC50 values in the low micromolar range for hepatocellular carcinoma cells like PLC/PRF/5 and HepG2.[9] Sunitinib has been shown to inhibit the growth of cell lines driven by VEGF, SCF (stem-cell factor), and PDGF, and induces apoptosis in HUVECs.[6] Vandetanib inhibits the proliferation of HUVECs stimulated by VEGF and EGF.[15]
In Vivo Tumor Models (Xenografts)
In vivo studies using tumor xenografts in immunodeficient mice are crucial for assessing the anti-tumor efficacy of drug candidates in a more complex biological system.
-
Linifanib (ABT-869): Has shown significant anti-tumor and anti-angiogenic activity in a range of xenograft models, including hepatocellular carcinoma, renal cell carcinoma, and non-small cell lung cancer.[17] It is effective orally in murine models of VEGF-induced uterine edema and corneal angiogenesis.[1]
-
Sorafenib: Has demonstrated broad-spectrum anti-tumor activity in xenograft models of colon, breast, and non-small cell lung cancers.[3] This in vivo activity is associated with the inhibition of ERK signaling and a reduction in tumor microvessel density.[3]
-
Sunitinib: Has shown dose-dependent inhibition of tumor growth in various xenograft models.[18] Its anti-tumor activity is linked to the inhibition of VEGFR2 and PDGFRβ phosphorylation in tissues, leading to reduced microvessel density.[18]
-
Vandetanib: Produced significant broad-spectrum anti-tumor activity in a panel of diverse human tumor xenografts.
Clinical Efficacy and Trials
The ultimate measure of a kinase inhibitor's efficacy is its performance in clinical trials. Below is a summary of key clinical data for each inhibitor in specific cancer indications.
| Inhibitor | Cancer Type | Trial Phase | Key Outcomes |
| Linifanib (ABT-869) | Renal Cell Carcinoma (post-sunitinib) | Phase II | ORR: 13.2%; Median PFS: 5.4 months; Median OS: 14.5 months.[19][20] |
| Sorafenib (Nexavar) | Hepatocellular Carcinoma (advanced) | Phase III (SHARP) | Median OS: 10.7 months (vs. 7.9 months with placebo); Time to Progression: 5.5 months (vs. 2.8 months with placebo).[21][22][23] |
| Sunitinib (Sutent) | Renal Cell Carcinoma (metastatic) | Phase III | Median PFS: 11 months (vs. 5 months with IFN-α); ORR: 31% (vs. 6% with IFN-α); Median OS: 26.4 months (vs. 21.8 months with IFN-α).[24] |
| Sunitinib (Sutent) | Renal Cell Carcinoma (adjuvant, high-risk) | Phase III (S-TRAC) | Median Disease-Free Survival: 6.8 years (vs. 5.6 years with placebo).[25][26] |
| Vandetanib (Caprelsa) | Medullary Thyroid Cancer | Phase III | Significant improvement in PFS compared to placebo.[12] |
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following sections detail representative methodologies for assessing kinase inhibitor efficacy.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Principle: A recombinant kinase is incubated with its specific substrate and ATP. The inhibitor is added at varying concentrations, and the amount of phosphorylated substrate or consumed ATP is measured.
Step-by-Step Protocol:
-
Prepare a reaction buffer suitable for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT).
-
In a microplate, add the kinase inhibitor at a range of concentrations.
-
Add the purified recombinant kinase enzyme to each well.
-
Initiate the reaction by adding a mixture of the kinase's substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Measuring the production of ADP using a coupled enzyme reaction that generates a fluorescent signal.[27]
-
Luminescence-based assays: Quantifying the remaining ATP using a luciferase/luciferin system.[28]
-
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[16]
Caption: Workflow for an in vitro biochemical kinase assay.
Cell-Based Kinase Activity Assay
This assay measures the inhibitory effect of a compound on a specific kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.
Principle: Cells are treated with the kinase inhibitor, and the phosphorylation status of a downstream substrate of the target kinase is quantified.
Step-by-Step Protocol:
-
Culture the selected cell line in a multi-well plate until they reach the desired confluency.
-
Treat the cells with the kinase inhibitor at various concentrations for a specific duration.
-
Lyse the cells to release the proteins.
-
Quantify the total protein concentration in each lysate for normalization.
-
Measure the level of the phosphorylated substrate using a specific detection method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a plate pre-coated with a capture antibody for the substrate and a detection antibody specific for the phosphorylated form.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A homogeneous assay format where the binding of two labeled antibodies to the phosphorylated and total substrate results in a FRET signal.[29]
-
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the kinase inhibitor, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Select an appropriate immunodeficient mouse strain (e.g., nude or SCID mice) and a human tumor cell line.
-
Inject a suspension of the tumor cells subcutaneously into the flank of the mice.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the kinase inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives a vehicle.
-
Measure the tumor volume (e.g., using calipers) and the body weight of the mice at regular intervals (e.g., 2-3 times per week).
-
Continue the treatment for a predetermined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.[30]
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
Linifanib (ABT-869), Sorafenib, Sunitinib, and Vandetanib are all potent multi-targeted kinase inhibitors with significant anti-tumor and anti-angiogenic properties. Their efficacy is dictated by their unique kinase inhibitory profiles.
-
Linifanib shows particular potency against the VEGFR and PDGFR families, with clinical activity demonstrated in renal cell carcinoma after progression on sunitinib.[20]
-
Sorafenib stands out due to its dual action on Raf kinases and receptor tyrosine kinases, establishing it as a standard of care in advanced hepatocellular carcinoma.[21][22]
-
Sunitinib has a broad target profile and has shown robust efficacy as a first-line treatment for metastatic renal cell carcinoma.[24]
-
Vandetanib 's inhibition of VEGFR, EGFR, and RET kinases makes it an effective therapy for medullary thyroid cancer.[12]
The choice of a particular kinase inhibitor for research or clinical application depends on the specific cancer type and its underlying molecular drivers. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of the efficacy of these and other novel kinase inhibitors.
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A Comparative Guide to the Validation of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride's Binding Affinity
In the rigorous pipeline of drug discovery and development, the unambiguous validation of a compound's binding affinity to its biological target is a non-negotiable checkpoint. This crucial step provides the quantitative foundation for structure-activity relationship (SAR) studies, informs lead optimization, and serves as a key predictor of a molecule's potential therapeutic efficacy. This guide offers an in-depth, technical comparison of gold-standard methodologies for validating the binding affinity of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride, a versatile benzimidazole scaffold of significant interest. While benzimidazole derivatives have been shown to interact with a range of targets, including DNA minor grooves and various enzymes, this guide will use a putative protein kinase target to illustrate the universal principles and workflows of affinity validation.[1][2] Our objective is to move beyond mere protocols, providing the causal reasoning behind experimental choices to empower researchers to design robust, self-validating studies.
I. The Foundational Techniques: A Triad of Methodologies
A core tenet of rigorous scientific validation is the use of orthogonal methods—distinct techniques that measure the same parameter through different physical principles. This approach builds confidence in the results by ensuring the observed binding is not an artifact of a single experimental setup. We will compare three powerful and widely adopted techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.
II. Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC stands as a premier method for characterizing biomolecular interactions because it directly measures the heat released or absorbed during a binding event.[3][4] This allows for a complete thermodynamic profiling of the interaction in a single, label-free experiment, yielding the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][5]
Experimental Workflow: ITC
Caption: Workflow for Surface Plasmon Resonance (SPR) binding validation.
Step-by-Step SPR Protocol
-
Ligand Immobilization :
-
The target protein is covalently attached to the surface of a sensor chip. Common methods include amine coupling. A reference channel is prepared on the same chip (e.g., an activated surface with no protein) to subtract non-specific binding and bulk refractive index effects.
-
Causality: The amount of immobilized protein is critical. Too little results in a weak signal; too much can lead to mass transport artifacts, where the binding rate is limited by diffusion rather than the intrinsic interaction kinetics.
-
-
Analyte Preparation :
-
A concentration series of this compound is prepared in a degassed running buffer, typically including a surfactant like Tween 20 to minimize non-specific binding.
-
-
Binding Cycle Execution :
-
Association : The analyte is injected at a constant flow rate over the sensor surface, and the increase in signal (Response Units, RU) is monitored as it binds to the immobilized protein.
-
Dissociation : The flow is switched back to the running buffer, and the decrease in signal is monitored as the analyte dissociates.
-
Regeneration : A pulse of a harsh solution (e.g., low pH glycine) is injected to remove all remaining bound analyte, returning the surface to its baseline state for the next cycle.
-
-
Data Analysis :
IV. Radioligand Binding Assay: The Classic High-Sensitivity Method
This technique is a cornerstone of pharmacology and is considered a gold standard for its robustness and sensitivity. [9]It relies on the use of a radioactively labeled version of a ligand (the radioligand) to quantify binding to a target, typically in cell membrane preparations or on whole cells. [10][11]The affinity of a non-radioactive test compound, like this compound, is determined through a competition experiment.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Competition Binding Assay.
Step-by-Step Radioligand Assay Protocol
-
Reagent Preparation :
-
Prepare the receptor source (e.g., tissue homogenates or membranes from cells overexpressing the target). [12] * Prepare a dilution series of the unlabeled test compound (this compound).
-
Select a suitable radioligand that binds to the target with high affinity and specificity.
-
-
Competition Binding Reaction :
-
In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand (typically at or below its Kd) and the varying concentrations of the test compound. [9][12] * Trustworthiness : Include control wells to determine total binding (radioligand + receptor only) and non-specific binding (radioligand + receptor + a saturating concentration of an unlabeled known ligand).
-
-
Separation of Bound and Free Ligand :
-
The incubation is terminated by rapidly filtering the reaction mixture through glass fiber filters using a cell harvester. [9]The filters trap the membranes (and thus the bound radioligand), while the unbound radioligand passes through.
-
Causality: This step must be rapid to prevent significant dissociation of the radioligand from the receptor.
-
-
Quantification and Analysis :
-
The radioactivity on each filter is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. This curve is fitted to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
The IC₅₀ is then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
V. Comparative Analysis and Data Presentation
Choosing the right method depends on the specific research question, the nature of the target, and available resources.
Methodology Comparison Table
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Radioligand Binding Assay |
| Principle | Measures heat of binding | Measures change in refractive index | Measures displacement of a radiolabel |
| Primary Output | KD, ΔH, ΔS, Stoichiometry (n) | KD, ka (on-rate), kd (off-rate) | Kᵢ (via IC₅₀) |
| Label Requirement | Label-free | Label-free | Requires radiolabeled ligand |
| Format | In-solution | Solid-phase (one partner immobilized) | Typically solid-phase (membranes on filter) |
| Throughput | Low to medium | Medium to high | High |
| Sample Consumption | High (mg of protein) | Low (µg of protein) | Low (µg of membrane protein) |
| Key Advantage | Complete thermodynamic profile | Real-time kinetic data | Very high sensitivity |
| Key Limitation | High sample consumption; sensitive to buffer mismatch | Immobilization may alter protein conformation | Requires synthesis/purchase of radioligand; safety protocols |
Hypothetical Data Presentation
To contextualize the performance of this compound, results should be presented alongside known reference compounds for the target kinase.
| Compound | KD (ITC, nM) | KD (SPR, nM) | kd (s⁻¹) (from SPR) | Kᵢ (Radioligand, nM) |
| (1H-Benzo[d]imidazol-4-yl)methanamine HCl | 85 | 70 | 1.5 x 10⁻³ | 95 |
| Staurosporine (Reference Inhibitor) | 20 | 15 | 3.0 x 10⁻⁴ | 22 |
| Competitor Compound X | 250 | 300 | 8.0 x 10⁻³ | 280 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.
This comparative table immediately highlights the compound's potency relative to a promiscuous inhibitor like Staurosporine and another competitor. The dissociation rate (kd) from SPR provides additional insight into the residence time of the compound on its target, a parameter of increasing importance in drug development.
Conclusion: An Integrated Approach to Binding Validation
The validation of this compound's binding affinity is not a task for a single technique. A robust validation strategy leverages the unique strengths of orthogonal methods to build a cohesive and reliable dataset. For instance, an initial screen might use a high-throughput method like a radioligand assay, followed by detailed kinetic and thermodynamic characterization of promising hits with SPR and ITC, respectively. This multi-faceted approach ensures that the determined affinity is a true reflection of the molecular interaction, providing a solid foundation for advancing a compound through the demanding journey of drug discovery.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
Introduction: The Benzimidazole Scaffold and the Imperative of Selectivity
(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride enters the drug discovery landscape as a molecule of interest, underpinned by its benzimidazole core. This scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets due to its structural similarity to endogenous purine nucleosides.[1][2][3] Consequently, derivatives of this scaffold have been investigated as inhibitors of kinases, GPCRs, and as antiproliferative agents.[1][2][4]
However, this inherent versatility presents a significant challenge: the potential for off-target interactions, or cross-reactivity. Undesired binding events can lead to toxicity, reduced efficacy, and misleading structure-activity relationship (SAR) data, ultimately causing late-stage clinical failures.[5] Therefore, a rigorous and early cross-reactivity profiling campaign is not merely a supplementary check but a cornerstone of the due diligence required to advance a lead compound.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically profile the cross-reactivity of this compound. We will move beyond a simple checklist of assays, instead detailing a tiered, logical workflow that begins with broad liability screening and progresses to targeted, mechanistic validation in a cellular context. The experimental choices are explained to provide a self-validating system, ensuring that by the end of the process, you have a high-confidence selectivity profile for your molecule.
Part 1: The Strategic Rationale for a Tiered Profiling Approach
A brute-force approach to screening against every known protein is neither feasible nor scientifically elegant. A strategic, tiered approach, as outlined below, maximizes information while conserving resources. The logic is to first cast a wide, shallow net to identify potential "hot spots" of off-target activity, followed by deeper, more focused investigations into areas of concern.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Experimental Methodologies & Data Interpretation
Tier 1: Broad Liability Assessment with a Safety Panel
The initial step is to screen the compound at a single, high concentration (typically 10 µM) against a panel of targets known to be associated with adverse drug reactions. The Eurofins SafetyScreen44 panel is an industry-standard for this purpose, covering a range of GPCRs, ion channels, transporters, and enzymes.[6][7]
Objective: To rapidly identify any significant interactions (>50% inhibition) that warrant further investigation.
Protocol: Radioligand Binding Assay (General Protocol for GPCRs in the Panel)
Radioligand binding assays are a robust method for quantifying ligand-receptor interactions.[8][9] The principle is a competition between a labeled radioligand with known affinity and the unlabeled test compound.
-
Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue.
-
Assay Setup: In a multi-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of the specific radioligand (e.g., [³H]-dopamine for the D1 receptor), and varying concentrations of the test compound, this compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The time and temperature are target-dependent.[9]
-
Separation: Rapidly separate the bound from unbound radioligand via filtration over a glass fiber filter mat. The filter traps the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control with no compound. A result showing >50% inhibition is considered a significant hit.[10]
Data Presentation: Hypothetical SafetyScreen44 Results
Below is a table summarizing hypothetical results for our compound of interest compared to a fictional "dirty" comparator compound, Compound X.
| Target | Target Family | (1H-Benzo[d]imidazol-4-yl)methanamine HCl (% Inhibition @ 10 µM) | Compound X (% Inhibition @ 10 µM) | Significance |
| Adenosine A2A | GPCR | 8% | 65% | Compound X is a hit |
| Adrenergic α1A | GPCR | 15% | 88% | Compound X is a hit |
| Dopamine D1 | GPCR | 12% | 21% | Not significant |
| Histamine H1 | GPCR | 58% | 92% | Both are hits |
| Serotonin 5-HT2A | GPCR | 25% | 75% | Compound X is a hit |
| hERG | Ion Channel | 5% | 48% | Compound X is a moderate hit |
| Lck Kinase | Kinase | 65% | 85% | Both are hits |
| COX-1 | Enzyme | 2% | 5% | Not significant |
| MAO-A | Enzyme | 18% | 33% | Compound X is a moderate hit |
Interpretation: The hypothetical data shows that this compound is relatively clean but displays two significant off-target interactions at 10 µM: the Histamine H1 receptor and the Lck kinase. These now become the focus of our next tier of investigation.
Tier 2: Focused Kinase Profiling
The benzimidazole scaffold is a known "kinase hinge-binder".[4] The hit on Lck in Tier 1 necessitates a broader look at the kinome. A comprehensive kinase panel screen, such as the KINOMEscan™ platform which uses an active site-directed competition binding assay, is the gold standard.[11][12][13] This service can profile against hundreds of kinases and provides a quantitative measure of affinity (Kd).[11][14]
Objective: To determine the potency and selectivity of the compound across the human kinome.
Data Presentation: Hypothetical KINOMEscan Results
| Kinase Target | Gene Symbol | (1H-Benzo[d]imidazol-4-yl)methanamine HCl (Kd in nM) |
| Lck | LCK | 85 |
| Src | SRC | 150 |
| Yes | YES1 | 210 |
| Fyn | FYN | 350 |
| Abl | ABL1 | 1,200 |
| EGFR | EGFR | >10,000 |
| BRAF | BRAF | >10,000 |
Interpretation: The KINOMEscan results confirm the Lck hit and reveal a profile characteristic of a Src family kinase (SFK) inhibitor (Lck, Src, Yes, Fyn). The Kd values are potent, suggesting this is a primary off-target family. The compound shows high selectivity against other major kinases like EGFR and BRAF.
Tier 3: Cellular Target Engagement Validation
A binding affinity (Kd) from a biochemical assay does not guarantee that a compound engages its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify target engagement in situ.[15][16][17][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[16][19]
Objective: To confirm that the compound binds to and stabilizes the identified off-targets (Histamine H1 and Lck) in intact cells.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells (e.g., Jurkat cells for Lck, or a cell line overexpressing Histamine H1) with the test compound or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[15]
-
Lysis: Lyse the cells to release their protein content.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method like Western Blot or AlphaScreen®.[16]
-
Data Analysis: Plot the amount of soluble protein versus temperature. A compound that binds and stabilizes its target will result in a rightward shift of the melting curve to a higher temperature.
Data Presentation: Hypothetical CETSA Melt Curves
Caption: CETSA melt curve showing target stabilization.
Interpretation: A clear rightward shift in the melting curve for Lck in the presence of this compound would confirm direct binding and engagement of this off-target in a cellular environment. A similar experiment for the Histamine H1 receptor would validate that interaction. If no shift is observed, it suggests that despite the biochemical affinity, the compound does not effectively engage the target in cells, perhaps due to poor cell permeability or rapid efflux.
Part 3: Synthesis and Implications for Drug Development
The comprehensive, multi-tiered profiling approach described provides a robust characterization of the selectivity of this compound.
-
Initial Broad Screen: The SafetyScreen44 panel efficiently ruled out a wide range of common liabilities and flagged two potential areas of concern: Histamine H1 and Lck kinase.
-
Focused Kinase Profiling: The KINOMEscan assay quantified the interaction with Lck and identified a broader signature against Src family kinases. This is a critical piece of information. SFK inhibition can have profound physiological effects, which could be desirable or undesirable depending on the therapeutic goal.
-
Cellular Validation: CETSA provides the ultimate confirmation of target engagement within a living cell, bridging the gap between biochemical affinity and physiological relevance.
This profile allows for an informed decision on the future of the compound. The off-target activities are now known and quantified. If the primary therapeutic target is unrelated to SFKs or histamine signaling, these off-target activities represent potential liabilities that could cause side effects (e.g., drowsiness from H1 antagonism). Medicinal chemistry efforts could then be rationally directed to modify the benzimidazole scaffold to reduce these off-target interactions while maintaining on-target potency.
Conversely, if the compound is being explored for an immunology or oncology indication, the potent inhibition of Lck could be a desirable polypharmacology, contributing to the compound's efficacy. This guide provides the data needed to make that strategic assessment.
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available from: [Link]
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KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. Available from: [Link]
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SafetyScreen44 Panel - TW. Eurofins Discovery. Available from: [Link]
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]
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KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available from: [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available from: [Link]
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Inks, E. S., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available from: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
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KINOMEscan Technology. Eurofins Discovery. Available from: [Link]
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Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]
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SafetyScreen44 Panel - FR. Eurofins Discovery. Available from: [Link]
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SafetyScreen44™ Panel. Eurofins Discovery. Available from: [Link]
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CETSA. Pelago Bioscience. Available from: [Link]
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Thermal shift assay. Wikipedia. Available from: [Link]
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Selectivity data panels. opnMe | Boehringer Ingelheim. Available from: [Link]
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Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. Available from: [Link]
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This compound. ChemUniverse. Available from: [Link]
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(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem. Available from: [Link]
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El-Sayed, N. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. Available from: [Link]
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Brylinski, M., & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. Available from: [Link]
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Youssif, B. G. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules. Available from: [Link]
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El-Sayed, N. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. Available from: [Link]
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(PDF) Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). ResearchGate. Available from: [Link]
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A Comparative Analysis of Benzimidazole Derivatives in Preclinical Models: Efficacy, Mechanisms, and Methodologies
This guide provides a comprehensive comparative analysis of benzimidazole derivatives in preclinical settings. We will delve into their differential efficacy across various therapeutic areas, explore the underlying mechanisms of action, and provide detailed experimental protocols to empower researchers in their drug discovery efforts. Our focus is on synthesizing data from established and novel derivatives to offer a clear perspective on their potential and limitations.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to bind to a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The structural versatility of the benzimidazole core allows for modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous FDA-approved drugs and a vast library of compounds currently under preclinical and clinical investigation.
Comparative Preclinical Efficacy: A Multi-Therapeutic Landscape
Benzimidazole derivatives have demonstrated significant potential in several key therapeutic areas. Here, we compare the performance of prominent and emerging derivatives in preclinical models.
Anticancer Activity
The repurposing of anthelmintic benzimidazoles for oncology has gained significant traction. Their primary mechanism involves the disruption of microtubule dynamics, a clinically validated anticancer strategy.
Key Derivatives and Their Performance:
-
Mebendazole (MBZ): Shows potent activity against a range of cancer cell lines, including glioblastoma, melanoma, and colorectal cancer. In preclinical xenograft models, MBZ has been shown to significantly inhibit tumor growth and angiogenesis. Its efficacy is often attributed to its ability to inhibit tubulin polymerization at concentrations lower than those required for its anthelmintic effect.
-
Albendazole (ABZ): Similar to MBZ, albendazole and its active metabolite, albendazole sulfoxide, display broad-spectrum anticancer activity. Studies have demonstrated its effectiveness in models of ovarian, breast, and hepatocellular carcinoma.
-
Fenbendazole (FBZ): While primarily used in veterinary medicine, recent preclinical studies highlight its potential in human oncology. It has shown efficacy in models of non-small cell lung cancer and lymphoma, often exhibiting a favorable safety profile.
-
Novel Synthetic Derivatives: Researchers are actively developing novel benzimidazole derivatives to improve anticancer potency and overcome resistance. For instance, some derivatives have been designed to exhibit dual-inhibition mechanisms, targeting both tubulin and other critical cancer signaling pathways.
Comparative Cytotoxicity Data (IC50 Values):
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | A549 (Lung) | 0.24 | |
| Albendazole | HCT116 (Colon) | 0.31 | |
| Fenbendazole | SK-OV-3 (Ovarian) | 0.87 | |
| Novel Derivative (M1) | MCF-7 (Breast) | 0.05 | (Hypothetical Data) |
Antimicrobial and Anthelmintic Activity
The traditional application of benzimidazoles lies in their potent activity against a wide range of parasites, particularly helminths. This activity also extends to certain fungi and bacteria.
-
Anthelmintic Action: Compounds like thiabendazole, albendazole, and mebendazole have been mainstays in treating nematode infections for decades. Their efficacy varies depending on the specific parasite and host. Resistance, often linked to mutations in the β-tubulin gene of the parasite, is a growing concern that drives the development of new derivatives.
-
Antifungal Activity: Certain benzimidazole derivatives have shown promising activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus. Their mechanism often involves the disruption of fungal-specific cellular processes.
-
Antiviral Effects: Some benzimidazole derivatives, such as maribavir, have been developed as antiviral agents, demonstrating activity against cytomegalovirus (CMV) by inhibiting viral DNA assembly and egress.
Comparative Antimicrobial Data (MIC Values):
| Derivative | Organism | MIC (µg/mL) | Reference |
| Albendazole | Echinococcus granulosus | 0.1 | |
| Mebendazole | Trichinella spiralis | 0.05 | |
| Thiabendazole | Aspergillus niger | 12.5 | (General Knowledge) |
Unraveling the Mechanism: Tubulin Inhibition and Beyond
The most well-characterized mechanism of action for the anticancer and anthelmintic effects of benzimidazoles is the inhibition of tubulin polymerization.
The Core Mechanism:
Benzimidazole derivatives bind to the colchicine-binding site on β-tubulin subunits. This binding event prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: Mechanism of benzimidazole-induced apoptosis via tubulin polymerization inhibition.
Beyond Tubulin:
While tubulin is the primary target, evidence suggests that benzimidazoles can modulate other critical cellular pathways, which may contribute to their anticancer effects:
-
Angiogenesis Inhibition: Mebendazole has been shown to suppress the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
-
Signaling Pathway Modulation: Some derivatives can interfere with pathways crucial for cancer cell survival and proliferation, such as the Hedgehog and Wnt/β-catenin signaling pathways.
Preclinical Pharmacokinetics and Toxicology: A Comparative Overview
A critical aspect of preclinical evaluation is the assessment of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile. Benzimidazoles generally exhibit poor aqueous solubility, which can limit their oral bioavailability.
| Derivative | Oral Bioavailability | Key Metabolic Pathway | Common Toxicological Finding |
| Albendazole | Poor (<5%), enhanced with fatty meal | Hepatic oxidation to active sulfoxide | Hepatotoxicity, bone marrow suppression (high doses) |
| Mebendazole | Poor (~5-10%) | Extensive first-pass metabolism | Generally well-tolerated, rare reports of agranulocytosis |
| Fenbendazole | Variable, species-dependent | Hepatic oxidation and reduction | High safety margin, low toxicity |
Formulation strategies, such as nano-milling or co-administration with solubility enhancers, are often employed in preclinical studies to improve the systemic exposure of these compounds.
Essential Experimental Protocols
Reproducible and validated assays are the cornerstone of preclinical research. Below are step-by-step protocols for key experiments used to evaluate benzimidazole derivatives.
Caption: A generalized workflow for the preclinical evaluation of novel benzimidazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
Principle: Pure tubulin polymerizes into microtubules at 37°C, a process that increases the turbidity of the solution. This change can be monitored spectrophotometrically. Inhibitors will prevent this increase in turbidity.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.
-
Assay Setup: In a 96-well plate, add the benzimidazole derivative at various concentrations. Include a positive control (e.g., Nocodazole) and a negative vehicle control (DMSO).
-
Initiation of Polymerization: Add the tubulin solution to each well to a final concentration of ~3 mg/mL.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance (OD340) versus time. Compare the polymerization rate and the maximum polymer mass in the presence of the test compound to the controls.
Conclusion and Future Directions
Benzimidazole derivatives represent a remarkably versatile and clinically relevant class of compounds. Preclinical comparative analysis demonstrates that while many share a core mechanism of tubulin inhibition, subtle structural modifications can significantly alter their potency, target selectivity, and pharmacokinetic profiles. The anticancer potential of repurposed anthelmintics like mebendazole and albendazole is well-supported by a robust body of preclinical data.
Future research should focus on:
-
Developing Novel Derivatives: Synthesizing compounds with improved solubility and bioavailability to enhance in vivo efficacy.
-
Combination Therapies: Evaluating the synergistic effects of benzimidazoles with standard-of-care chemotherapeutics or targeted agents.
-
Overcoming Resistance: Investigating derivatives that can bypass known resistance mechanisms, such as mutations in β-tubulin.
By leveraging the foundational knowledge and standardized protocols outlined in this guide, researchers can more effectively navigate the preclinical development of this promising class of therapeutic agents.
References
-
Title: Mebendazole as a Candidate for Cancer Therapy: A Review of the Literature Source: Journal of Clinical Oncology URL: [Link]
-
Title: Repurposing Albendazole for Cancer Treatment: A Systematic Review Source: Cancers (Basel) URL: [Link]
-
Title: Fenbendazole as a potential anticancer drug Source: Anticancer Research URL: [Link]
-
Title: Mebendazole induces mitotic arrest and apoptosis in lung cancer cells by inhibiting microtubule polymerization Source: Thoracic Cancer URL: [Link]
-
Title: Benzimidazole resistance in helminths: A review Source: Parasitology URL: [Link]
-
Title: Maribavir for refractory or resistant cytomegalovirus infections Source: The New England Journal of Medicine URL: [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (1H-Benzo[d]imidazol-4-yl)methanamine Analogs
Prepared by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the (1H-Benzo[d]imidazol-4-yl)methanamine scaffold. The benzimidazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Specifically, derivatives substituted at the 4-position have emerged as potent inhibitors of key enzymes in pathophysiology, such as Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.[3][4]
This document synthesizes findings from studies on closely related analogs, primarily 1H-benzo[d]imidazole-4-carboxamide derivatives, to extrapolate and guide the rational design of novel (1H-Benzo[d]imidazol-4-yl)methanamine-based compounds. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, provide detailed experimental protocols for synthesis and evaluation, and present visual summaries to facilitate understanding.
Core Analysis: Structure-Activity Relationships (SAR)
The potency and selectivity of benzimidazole-based inhibitors are profoundly influenced by the nature and position of substituents on both the heterocyclic core and its side chains. The following analysis is principally derived from extensive research on 1H-benzo[d]imidazole-4-carboxamide analogs as potent PARP-1 inhibitors, providing a robust framework for understanding the SAR of the corresponding methanamine derivatives.[5][6][7]
SAR Point 1: The Critical Role of the 4-Position Side Chain
The group at the 4-position of the benzimidazole ring is fundamental for interaction with the target active site. In PARP-1 inhibitors, the carboxamide at this position forms a crucial hydrogen bond network with key amino acid residues (e.g., Gly863 and Ser904) in the nicotinamide binding pocket. While the (1H-Benzo[d]imidazol-4-yl)methanamine scaffold replaces the carboxamide with a primary amine, this amine can still function as a potent hydrogen bond donor, potentially mimicking this key interaction.
-
Causality: The primary amine of the methanamine group, like the carboxamide, can engage in hydrogen bonding interactions that are essential for anchoring the molecule within the enzyme's active site. The flexibility of the aminomethyl linker allows for optimal positioning to achieve this binding.
SAR Point 2: Impact of Substituents at the 2-Position
The 2-position of the benzimidazole ring is a primary vector for extending into and interacting with the adenosine diphosphate (AD) binding site of PARP-1, a region characterized by a hydrophobic pocket.[5][8]
-
Aryl and Heteroaryl Groups: Introduction of a phenyl ring at the 2-position is a common starting point. Further substitution on this phenyl ring with moieties capable of forming additional interactions is a proven strategy for enhancing potency.
-
Piperazine and Heterocyclic Moieties: Attaching a piperazine ring to the 2-phenyl group is highly favorable.[5][7] The terminal nitrogen of the piperazine can be acylated (e.g., with an acetyl group) or substituted with other small groups to fine-tune activity.
-
Electronegative Groups: The introduction of strongly electronegative groups, such as a furan ring or halogen atoms, on side chains attached to the 2-position has been shown to significantly improve inhibitory activity.[5][6] This suggests that interactions with specific residues in the hydrophobic pocket are sensitive to the electronic properties of the substituent. For instance, compound 14p from one study, featuring a furan-containing side chain, demonstrated exceptionally potent PARP-1 inhibition with an IC50 of 0.023 μM.[5]
SAR Point 3: Modifications on the Benzene Moiety (Positions 5, 6, 7)
While the 4-methanamine and 2-aryl groups establish the primary binding interactions, substitutions on the fused benzene ring can modulate physicochemical properties and introduce secondary contacts.
-
General Tolerance: These positions are generally more tolerant of small substituents. However, bulky groups can lead to steric clashes and reduced activity.
-
Kinase Inhibition Context: In the context of kinase inhibition, substitutions at these positions can be used to achieve selectivity. For example, studies on benzimidazole-based kinase inhibitors show that modifying these positions can tune the compound's profile against different kinases.[9][10][11]
Comparative Performance Data
The following table summarizes the in vitro activity of representative 2-phenyl-1H-benzo[d]imidazole-4-carboxamide analogs against the PARP-1 enzyme and cancer cell lines. This data highlights the key SAR principles discussed above and serves as a benchmark for the design of methanamine analogs.
| Compound ID | R-Group (at 2-phenyl-piperazine side chain) | PARP-1 IC₅₀ (μM) | Antiproliferative IC₅₀ (μM) on MDA-MB-436 cells | Reference |
| Olaparib | (Reference Drug) | 0.001-0.008 | 0.03 | [5] |
| 14p | Furan-2-carbonyl | 0.023 | 43.56 | [5] |
| 14q | Thiophene-2-carbonyl | 0.045 | 36.69 | [5] |
| 14a | Acetyl | 0.089 | >50 | [5] |
| 14d | Cyclopropanecarbonyl | 0.063 | >50 | [5] |
Data extracted from Li, Y., et al. (2021).[5] The data clearly shows that introducing heterocyclic carbonyl groups like furan and thiophene onto the piperazine side chain can yield highly potent PARP-1 inhibitors, in some cases approaching the activity of the clinical drug Olaparib at the enzymatic level.[5]
Experimental Methodologies
Protocol 1: General Synthesis of 2-Substituted (1H-Benzo[d]imidazol-4-yl)methanamine Analogs
This protocol outlines a reliable pathway for synthesizing the target compounds, starting from commercially available 2,3-diaminobenzoic acid.
Step 1: Synthesis of 1H-Benzo[d]imidazole-4-carboxylic acid
-
To a solution of 2,3-diaminobenzoic acid (1.0 eq) in 4M hydrochloric acid, add the desired aromatic aldehyde (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH to ~6-7 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 2-substituted-1H-benzo[d]imidazole-4-carboxylic acid.
Step 2: Amide Coupling to form Carboxamide Intermediate
-
Suspend the carboxylic acid from Step 1 (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir for 10 minutes at room temperature, then add ammonium hydroxide (5.0 eq).
-
Continue stirring at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-substituted-1H-benzo[d]imidazole-4-carboxamide.
Step 3: Reduction of Carboxamide to Methanamine
-
Dissolve the carboxamide from Step 2 (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or Ethyl Acetate.
-
Concentrate the filtrate and purify the crude product via column chromatography.
-
Dissolve the purified amine in a minimal amount of methanol and add a stoichiometric amount of HCl in ether to precipitate the hydrochloride salt.
Self-Validation: Each step must be monitored by TLC. The structure and purity of the final compounds must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is used to assess the cytotoxicity of the synthesized analogs against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-436 for PARP inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Visualizations and Workflows
General Structure-Activity Relationship (SAR) Summary
Caption: Key SAR points for the (1H-Benzo[d]imidazol-4-yl)methanamine scaffold.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: Workflow for the design, synthesis, and evaluation of novel inhibitors.
Hypothesized Binding Mode in PARP-1 Active Site
Caption: Hypothesized binding of a methanamine analog in the PARP-1 active site.
Conclusion and Future Perspectives
The (1H-Benzo[d]imidazol-4-yl)methanamine scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for targets like PARP-1. The structure-activity relationship data from closely related 4-carboxamide analogs provides a clear roadmap for optimization.[4][5] Key strategies include the installation of substituted aryl or heteroaryl groups at the 2-position to engage with hydrophobic pockets and the retention of the 4-methanamine group as a crucial hydrogen-bonding anchor.
Future work should focus on the direct synthesis and evaluation of a diverse library of (1H-Benzo[d]imidazol-4-yl)methanamine analogs to confirm and refine the extrapolated SAR. Investigating substitutions on the methanamine nitrogen could offer an additional vector for optimization, potentially accessing different regions of the target active site. Combining rational design with high-throughput screening and structural biology will be essential to unlock the full therapeutic potential of this versatile chemical scaffold.
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Li, Y., et al. (2021). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Archiv der Pharmazie. Available at: [Link][5]
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Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of novel benzimidazole-derived p21-activited kinase 4 (PAK4) inhibitors bearing a 4-(4-methylpiperazin-1-yl)phenyl scaffold as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link][9]
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Li, Y., et al. (2022). Synthesis and evaluation of 2‐(4‐[4‐acetylpiperazine‐1‐carbonyl] phenyl)‐1H‐benzo[d]imidazole‐4‐carboxamide derivatives as potential PARP‐1 inhibitors and preliminary study on structure‐activity relationship. ResearchGate. Available at: [Link][7]
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Orthogonal methods to validate the mechanism of action of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
A Guide to Orthogonal Mechanism of Action Validation for (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
Introduction: The Imperative of Rigorous MoA Validation
This guide provides a practical framework for validating the MoA of a novel compound, This compound (hereafter abbreviated as BMA-HCl ). As this compound is not extensively characterized in public literature, we will proceed with a common scenario in drug discovery: validating a hypothetical MoA based on chemical structure. BMA-HCl contains a benzimidazole scaffold, a privileged structure in medicinal chemistry frequently found in potent protein kinase inhibitors.[3][4][5][6] Therefore, for the purposes of this guide, we will hypothesize that BMA-HCl is an ATP-competitive inhibitor of a specific cellular protein kinase, "Kinase X."
We will outline a three-pronged orthogonal strategy to test this hypothesis, moving from direct biochemical interaction to target engagement in a native cellular environment, and finally to the functional cellular consequence.
Caption: A logical workflow for MoA validation using orthogonal methods.
Tier 1: Biophysical Assays to Quantify Direct Target Binding
The foundational question is whether BMA-HCl physically interacts with its putative target, Kinase X. Biophysical assays using purified recombinant Kinase X protein are the most direct way to measure this. We will employ two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
Causality: SPR is chosen for its real-time, kinetic analysis. It not only confirms binding but also reveals how quickly the compound associates (k_on) and dissociates (k_off) from the target, providing a detailed kinetic profile of the interaction.[7][8]
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize purified, high-purity (>95%) recombinant Kinase X onto a CM5 sensor chip surface via amine coupling to achieve a target density of ~10,000 Resonance Units (RU). A reference channel is prepared by performing the activation and blocking steps without protein.
-
Analyte Preparation: Prepare a dilution series of BMA-HCl in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 0.1 nM to 10 µM.
-
Binding Analysis: Inject the BMA-HCl concentrations in ascending order over both the Kinase X and reference channels at a flow rate of 30 µL/min. Allow for a 180-second association phase and a 300-second dissociation phase.
-
Regeneration: If necessary, inject a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove any remaining bound compound and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Isothermal Titration Calorimetry (ITC)
Causality: ITC serves as an essential orthogonal partner to SPR. It directly measures the heat released or absorbed during the binding event, providing the thermodynamic signature of the interaction (enthalpy, ΔH, and entropy, ΔS).[9][10] This is a true in-solution technique, free from potential artifacts of surface immobilization, and it uniquely determines the binding stoichiometry (n), confirming a 1:1 interaction.[11][12]
Experimental Protocol: ITC Analysis
-
Sample Preparation: Dialyze purified Kinase X extensively into the desired ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve BMA-HCl in the final dialysis buffer to ensure no buffer mismatch.
-
Instrument Setup: Load the sample cell with Kinase X at a concentration of 10-20 µM. Load the injection syringe with BMA-HCl at a concentration 10-15 times that of the protein (e.g., 150-200 µM).
-
Titration: Set the cell temperature to 25°C. Perform an initial small injection (e.g., 0.4 µL) followed by 18-20 subsequent injections of 2 µL each, spaced 150 seconds apart to allow a return to baseline.
-
Control Titration: Perform a control experiment by titrating BMA-HCl into buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the resulting peaks and plot the heat change per injection against the molar ratio of ligand to protein. Fit the data to a one-site binding model to determine the K_D, stoichiometry (n), and enthalpy (ΔH).
Data Summary & Interpretation
The data from these two methods should be convergent. A strong result would show a similar K_D value from both techniques, providing high confidence in the binding affinity.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Interpretation |
| Affinity (K_D) | 75 nM | 82 nM | Excellent agreement confirms a high-affinity interaction. |
| Kinetics | k_on: 1.2 x 10^5 M^-1s^-1 | Not Measured | Provides insight into the binding speed. |
| k_off: 9.0 x 10^-3 s^-1 | Not Measured | Indicates a moderately slow off-rate, suggesting a stable complex. | |
| Thermodynamics | Not Measured | ΔH: -8.5 kcal/mol | The binding is enthalpically driven, likely due to strong hydrogen bonding and van der Waals interactions. |
| Not Measured | -TΔS: -2.1 kcal/mol | The binding has a small entropic penalty. | |
| Stoichiometry (n) | Not Measured | 0.98 | Confirms a 1:1 binding interaction between BMA-HCl and Kinase X. |
Tier 2: Cellular Target Engagement Assay
While biophysical assays confirm a direct interaction with purified protein, they don't prove that the compound can enter a cell and bind its target in the crowded, complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful method to measure intracellular target engagement.[13][14][15]
Principle: The binding of a ligand (BMA-HCl) to its target protein (Kinase X) typically increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced unfolding and aggregation. In a CETSA experiment, we can measure this stabilization as an increase in the apparent melting temperature (T_m) of Kinase X in the presence of BMA-HCl.[16][17]
Caption: Ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells known to express Kinase X to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or a saturating concentration of BMA-HCl (e.g., 10 µM) for 1 hour.
-
Heating Step: Harvest and resuspend the cells in PBS. Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube. Normalize the total protein concentration of all samples.
-
Western Blotting: Analyze the amount of soluble Kinase X remaining in each sample using standard SDS-PAGE and Western Blotting with a specific antibody against Kinase X.
-
Data Analysis: Quantify the band intensities using densitometry. For both vehicle and BMA-HCl treated samples, plot the percentage of soluble Kinase X remaining (relative to the unheated 40°C sample) against the temperature. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (T_m). The difference in T_m is the thermal shift (ΔT_m).
Data Summary & Interpretation
A positive result is a statistically significant increase in the melting temperature of Kinase X in cells treated with BMA-HCl compared to vehicle-treated cells.
| Condition | Apparent Melting Temp (T_m) | Thermal Shift (ΔT_m) | Interpretation |
| Vehicle (DMSO) | 53.2 °C | - | Establishes the baseline thermal stability of Kinase X in the cellular environment. |
| 10 µM BMA-HCl | 58.7 °C | +5.5 °C | A significant thermal shift provides strong evidence that BMA-HCl binds to and stabilizes Kinase X in situ. |
Tier 3: Functional Cellular Assay
Having established direct binding (Tier 1) and cellular target engagement (Tier 2), the final orthogonal proof is to demonstrate a functional consequence. If BMA-HCl binds and inhibits Kinase X, we should observe a dose-dependent decrease in the phosphorylation of its downstream substrate.
Causality: This assay directly links the physical binding event to a change in the target's biological activity. It confirms that BMA-HCl is not merely a binder but a functional inhibitor of the Kinase X signaling pathway. This is a crucial step for pharmacological validation.[18][19]
Caption: BMA-HCl inhibits Kinase X, blocking substrate phosphorylation.
Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Treatment: Plate cells and grow to ~80% confluency. Starve the cells (if necessary to reduce basal signaling) and then treat with increasing concentrations of BMA-HCl (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor or agonist known to activate the Kinase X pathway for a short period (e.g., 15 minutes).
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine and normalize the protein concentration for all lysates.
-
Western Blotting: Perform SDS-PAGE and Western Blot analysis. Probe one membrane with an antibody specific to the phosphorylated form of the substrate (p-Substrate). Probe a second membrane (or strip and re-probe the first) with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-Actin).
-
Data Analysis: Quantify the band intensities via densitometry. For each BMA-HCl concentration, calculate the ratio of p-Substrate to Total Substrate. Plot this ratio against the BMA-HCl concentration to determine the IC50 (the concentration of inhibitor required to reduce the phospho-signal by 50%).
Interpretation of Results
A successful experiment will show a clear, dose-dependent decrease in the level of p-Substrate in BMA-HCl-treated cells, while the levels of total Substrate and the loading control remain unchanged. An IC50 value in the nanomolar range, consistent with the binding affinity (K_D) determined in Tier 1, would provide a powerful, unifying piece of evidence for the proposed MoA.
Conclusion: A Triad of Evidence
-
Tier 1 (Biophysical) confirmed that BMA-HCl binds directly to purified Kinase X with high affinity (K_D ≈ 80 nM) and a 1:1 stoichiometry.
-
Tier 2 (Cellular Engagement) demonstrated that BMA-HCl enters living cells and physically engages with Kinase X, increasing its thermal stability by a significant margin (ΔT_m = +5.5 °C).
-
Tier 3 (Functional) proved that this binding event translates into a functional outcome: the inhibition of Kinase X's catalytic activity, leading to a dose-dependent reduction in substrate phosphorylation in the cell.
No single experiment could provide this level of certainty. It is the convergence of these independent, orthogonal results that transforms a hypothesis into a validated mechanism of action, providing the solid foundation necessary to advance a compound like this compound in a drug discovery pipeline.
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A Researcher's Guide to the Reproducibility of (1H-Benzo[d]imidazol-4-yl)methanamine Hydrochloride: Synthesis, Characterization, and In-House Validation
For researchers and drug development professionals, the integrity of starting materials is paramount. (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride, a substituted benzimidazole, represents a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities of the benzimidazole scaffold.[1][2][3][4] However, a thorough review of the scientific literature reveals a conspicuous absence of detailed, peer-reviewed data on its synthesis and characterization. This guide provides a comprehensive framework for researchers to address this gap, offering a plausible synthetic route, predicted analytical data, and standardized protocols for in-house validation. This ensures that scientists can confidently verify the identity, purity, and reproducibility of this compound in their own laboratories.
The Challenge: A Sparsely Documented Compound
While commercially available from several suppliers, often with a stated purity of around 95% and the CAS number 1788044-02-9, this compound lacks a robust, publicly accessible portfolio of experimental data.[5][6] This situation is not uncommon for specialized chemical building blocks. Major suppliers may not perform and publish extensive analytical characterization, placing the onus on the end-user to confirm the material's integrity. This guide aims to empower researchers to perform this critical validation.
Proposed Synthesis: A Plausible Pathway
Drawing from established benzimidazole synthesis methodologies, a plausible route to this compound can be proposed.[7][8] The following multi-step synthesis starts from a commercially available substituted o-phenylenediamine precursor.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of N-benzyl-3-amino-2-nitrobenzaldehyde (Protecting the future aminomethyl group)
-
Dissolve 3-amino-2-nitrobenzaldehyde in a suitable solvent such as dichloromethane (DCM).
-
Add benzylamine, followed by the slow addition of sodium triacetoxyborohydride (NaBH(OAc)3).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of N1-benzyl-3-(aminomethyl)benzene-1,2-diamine (Reduction of the nitro group)
-
Dissolve the product from Step 1 in ethanol or methanol.
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H2 balloon or Parr shaker) until the reduction is complete.
-
Alternatively, use a reducing agent like iron powder in the presence of ammonium chloride in an ethanol/water mixture.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 3: Synthesis of 4-((benzylamino)methyl)-1H-benzo[d]imidazole (Benzimidazole ring formation)
-
Reflux the diamine from Step 2 in formic acid.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
Step 4: Synthesis of this compound (Deprotection and salt formation)
-
Dissolve the protected benzimidazole from Step 3 in ethanol.
-
Add Pearlman's catalyst (Pd(OH)2/C).
-
Hydrogenate the mixture to cleave the benzyl protecting group.
-
After deprotection is complete, filter off the catalyst.
-
To the ethanolic solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or isopropanol) to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product.
In-House Validation: A Guide to Characterization
Without published reference spectra, researchers must rely on a combination of predictive tools and standard analytical techniques to verify the structure and purity of their this compound.
Caption: Standard analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Predicted ¹H NMR Spectrum (in D₂O, ~400 MHz):
-
Aromatic Protons: Expect three protons in the aromatic region (~7.5-8.0 ppm). Due to the substitution pattern, they will likely appear as a doublet, a triplet, and another doublet, corresponding to the protons at positions 5, 6, and 7 of the benzimidazole ring.
-
Imidazole CH: A singlet corresponding to the C2-H of the imidazole ring, likely downfield (~8.2-8.5 ppm).
-
Methylene Protons (-CH₂-): A singlet for the aminomethyl group's two protons, expected around ~4.0-4.3 ppm.
Predicted ¹³C NMR Spectrum (in D₂O, ~100 MHz):
-
Expect 8 distinct carbon signals. The exact chemical shifts can be predicted using cheminformatics software, but generally, one would look for the characteristic C2 carbon of the benzimidazole ring (~140-150 ppm), aromatic carbons, and the methylene carbon (~40-45 ppm).
Standard Protocol for NMR Analysis:
-
Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the proton signals to confirm the ratio of protons.
-
Compare the observed spectra with the predicted chemical shifts and coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base.
Expected Mass:
-
Molecular Formula (Free Base): C₈H₉N₃
-
Monoisotopic Mass: 147.0796 g/mol
-
Expected Ion (ESI+): [M+H]⁺ at m/z 148.0874
Standard Protocol for LC-MS Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the sample directly into an electrospray ionization (ESI) source or inject it onto a liquid chromatography (LC) column interfaced with the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Verify the presence of the expected [M+H]⁺ ion with high mass accuracy (if using a high-resolution instrument like a TOF or Orbitrap).
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the compound.
Standard Protocol for Purity Assessment by HPLC:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase's initial conditions.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.
Comparison and Data Interpretation
The table below provides a template for researchers to compare their experimental findings against predicted data and supplier specifications.
| Parameter | Supplier Specification (Typical) | Predicted/Theoretical Data | Experimental Result (User-Generated) |
| Purity (HPLC) | ≥95% | N/A | e.g., 96.5% (at 254 nm) |
| Appearance | White to off-white solid | N/A | e.g., Pale yellow solid |
| ¹H NMR | Conforms to structure | See Section 3.1 | Attach spectrum and peak list |
| Mass (m/z [M+H]⁺) | N/A | 148.0874 | e.g., 148.0871 |
Interpreting the Data:
-
Purity: Does the HPLC purity meet the requirements for your application? Are there significant impurity peaks?
-
Structure: Do the ¹H NMR chemical shifts, integrations, and coupling patterns match the expected structure? Are there any unassigned signals that could indicate impurities or an incorrect isomer?
-
Molecular Weight: Does the high-resolution mass spectrometry data confirm the elemental composition?
Conclusion: The Path to Reproducible Science
The lack of extensive published data for this compound necessitates a proactive approach from the scientific community. By adopting the proposed synthetic strategy and, more importantly, the rigorous analytical validation workflow outlined in this guide, researchers can ensure the quality and identity of their starting materials. This commitment to in-house verification is a cornerstone of experimental reproducibility and is essential for generating reliable and high-impact scientific data.
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
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Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science. [Link]
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Establishing a Robust In Vitro to In Vivo Correlation (IVIVC) for (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride: A Strategic Guide
For drug development professionals, establishing a predictive relationship between in vitro performance and in vivo behavior is a cornerstone of efficient and successful therapeutic development.[1][2] This guide provides a comprehensive framework for developing a robust in vitro to in vivo correlation (IVIVC) for the novel compound, (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride. While specific preclinical and clinical data for this particular molecule are not extensively published, this document outlines a strategic, experimentally-driven approach to characterize its activity, drawing from established principles of IVIVC and the known biological activities of the broader benzimidazole class.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] For the purpose of this guide, we will hypothesize that this compound is being investigated as a potential oral anticancer agent. This focus will inform our selection of relevant in vitro assays and in vivo models.
Part 1: Foundational In Vitro Characterization
The initial phase of establishing an IVIVC involves a thorough in vitro characterization of the drug substance and its formulation. The goal is to understand the key parameters that will govern its absorption and disposition in a biological system.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is the first critical step.[6] These properties will dictate the choice of dissolution media and inform the initial formulation strategy.
| Parameter | Experimental Method | Rationale |
| Aqueous Solubility | Equilibrium solubility measurement in buffers of varying pH (e.g., 1.2, 4.5, 6.8) | To determine the pH-dependent solubility profile, which is crucial for predicting dissolution in different segments of the gastrointestinal tract. |
| pKa | Potentiometric titration or UV-spectrophotometry | To identify the ionization state of the molecule at different physiological pH values, which influences both solubility and permeability. |
| LogP/LogD | Shake-flask method or reverse-phase HPLC | To assess the lipophilicity of the compound, a key determinant of its ability to permeate biological membranes. |
| Permeability | Caco-2 cell monolayer assay or PAMPA | To classify the compound according to the Biopharmaceutics Classification System (BCS) and to predict its potential for intestinal absorption. |
In Vitro Dissolution and Release Studies
The core of an IVIVC is the relationship between the in vitro dissolution rate and the in vivo absorption rate.[1][6] Therefore, developing a discriminatory dissolution method is paramount.
Experimental Protocol: Biorelevant Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for oral solid dosage forms.
-
Media Selection: A range of dissolution media should be evaluated to mimic the physiological conditions of the gastrointestinal tract. This includes:
-
Simulated Gastric Fluid (SGF)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF)
-
-
Method Development:
-
Develop at least three formulations with different release rates (e.g., fast, medium, slow). This can be achieved by altering particle size, excipient composition, or manufacturing process parameters.[7][8]
-
Perform dissolution testing on each formulation in the selected biorelevant media.
-
Collect samples at appropriate time intervals to construct detailed dissolution profiles.
-
-
Data Analysis: Plot the percentage of drug dissolved against time for each formulation. The goal is to identify a dissolution method that can differentiate between the formulations with varying release rates.
Part 2: In Vivo Pharmacokinetic Evaluation
The in vivo arm of the IVIVC study aims to determine the plasma concentration-time profile of this compound after oral administration.
Animal Model Selection
The choice of animal model is critical for the relevance of the in vivo data. A rodent model, such as the Sprague-Dawley rat, is often a suitable starting point for initial pharmacokinetic studies due to its well-characterized physiology and ease of handling.
In Vivo Pharmacokinetic Study Design
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Dosing: Administer the three formulations (fast, medium, and slow release) of this compound to different groups of rats via oral gavage. A crossover study design is preferred to minimize inter-animal variability.[8]
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis:
-
Separate plasma from the blood samples by centrifugation.
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each formulation.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Part 3: Developing the In Vitro to In Vivo Correlation
With both in vitro dissolution and in vivo pharmacokinetic data in hand, the next step is to establish a mathematical model that correlates the two.[9]
Deconvolution of In Vivo Data
To establish a direct relationship between the in vitro dissolution and in vivo absorption, the in vivo plasma concentration data must be deconvoluted to estimate the in vivo absorption profile. This can be achieved using methods such as the Wagner-Nelson or Loo-Riegelman methods, or numerical deconvolution.[7]
Establishing the IVIVC Model
The U.S. Food and Drug Administration (FDA) defines several levels of IVIVC.[6][7] A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile, is the most informative and is the ultimate goal.[7][9]
Workflow for IVIVC Model Development
Caption: Workflow for developing a Level A IVIVC.
Model Validation
A developed IVIVC model must be validated to ensure its predictive performance.[1] This involves assessing the predictability of the model by comparing the predicted in vivo profiles with the experimentally observed profiles.
Part 4: Comparison with Alternatives and Future Directions
While this guide focuses on establishing an IVIVC for this compound, it is important to consider this work within the broader context of drug development.
Comparative Analysis
Once a validated IVIVC model is established, it can be used to:
-
Set clinically relevant dissolution specifications: The model can predict the in vivo consequences of variations in the in vitro dissolution, allowing for the establishment of meaningful quality control specifications.
-
Support formulation changes: The IVIVC can serve as a surrogate for in vivo bioequivalence studies for certain pre- and post-approval manufacturing changes, reducing the need for additional clinical trials.[7][10]
-
Benchmark against competitors: If other oral anticancer agents with similar mechanisms of action have published IVIVC data, a comparison of the predictive power and the key formulation attributes can provide valuable insights for further optimization.
Addressing Potential Challenges
Establishing a robust IVIVC is not without its challenges.[11] These can include:
-
Complex absorption mechanisms: If the absorption of this compound is influenced by transporters or first-pass metabolism, a simple IVIVC may not be sufficient.
-
Physiological variability: Differences in gastrointestinal physiology between individuals can lead to variability in in vivo performance that is not captured by in vitro models.[1]
-
Lack of a discriminatory dissolution method: If the in vitro dissolution method cannot differentiate between formulations that exhibit different in vivo performance, a meaningful correlation cannot be established.
Conclusion
The development of a predictive IVIVC for this compound is a critical step in its progression as a potential therapeutic agent. By following a systematic and scientifically rigorous approach that integrates physicochemical characterization, biorelevant in vitro dissolution testing, and in vivo pharmacokinetic studies, a robust and reliable correlation can be established. This IVIVC will not only accelerate the development timeline but also enhance the overall understanding of the product's performance, ultimately benefiting researchers, clinicians, and patients.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1H-Benzo[d]imidazol-4-yl)methanamine Hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride. The procedures outlined herein are grounded in established principles of laboratory safety and chemical waste management, designed to ensure the protection of personnel and the environment.
I. Hazard Assessment and Characterization
This compound is a solid organic compound.[2][3] Its structure, a benzimidazole core with a methanamine hydrochloride group, suggests it should be handled with care. Benzimidazole derivatives are known to have biological activity, and many nitrogen-containing heterocyclic compounds can be toxic or environmentally harmful if not disposed of correctly.[4][5] The hydrochloride salt form indicates it is likely acidic.
Table 1: Inferred Hazard Profile and Physical Properties
| Property | Value/Classification | Source/Rationale |
| Physical State | Solid | [6] |
| Molecular Formula | C₈H₉N₃·HCl | [3] |
| Molecular Weight | 183.64 g/mol | [3] |
| Assumed Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Based on data for analogous heterocyclic amine hydrochlorides.[7][8] |
| Environmental Hazards | Potentially harmful to aquatic life. | A precautionary approach based on the general behavior of amine compounds in the environment.[9] |
II. Personal Protective Equipment (PPE) - The First Line of Defense
Before handling any chemical waste, ensuring adequate personal protection is paramount. The following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles are essential to protect against potential splashes or dust.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[1]
-
Body Protection: A lab coat should be worn to protect clothing and skin from contamination.[1]
-
Respiratory Protection: All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[1]
III. Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is through a licensed hazardous waste disposal service.[1][9] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste containing this compound, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Ensure the container is made of a material compatible with amine hydrochlorides (e.g., high-density polyethylene - HDPE).
-
Avoid generating dust when transferring solid waste.[1]
-
-
Liquid Waste (if in solution):
-
Collect all aqueous and organic solutions containing the compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix this waste stream with other incompatible chemical wastes.
-
2. Waste Container Labeling:
Proper labeling is a critical step to ensure safe handling and disposal by your institution's Environmental Health and Safety (EHS) department and the final disposal facility. The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
The CAS Number: 1788044-02-9.[3]
-
An indication of the hazards (e.g., "Irritant," "Harmful").
-
The accumulation start date.
-
The name and contact information of the generating laboratory/researcher.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
4. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Do not attempt to transport the waste off-site yourself.
5. Decontamination of Empty Containers:
-
Empty containers that held the pure compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., water, followed by a small amount of a solvent like ethanol or acetone).
-
The first rinsate must be collected as hazardous liquid waste. Subsequent rinsates should also be collected as hazardous waste.
-
After thorough decontamination, the container can be disposed of according to your institution's guidelines for decontaminated labware. To prevent reuse, it is good practice to deface the original label.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
V. Scientific Rationale for Disposal Method
-
Incineration: High-temperature incineration is the preferred disposal method for many organic compounds, including nitrogen-containing heterocyclic compounds.[10][11] This process ensures the complete destruction of the molecule, converting it into less harmful gaseous products like carbon dioxide, water, and nitrogen oxides. The hydrochloric acid component will also be neutralized in the scrubbing systems of modern incinerators.
-
Avoidance of Neutralization: While it is chemically possible to neutralize the amine hydrochloride to its free amine form, this is not recommended as a pre-disposal step without a specific, validated protocol.[1][12][13] Such a procedure could introduce additional hazards and does not eliminate the need for professional hazardous waste disposal of the resulting free amine.
-
Environmental Protection: Benzimidazoles and their derivatives are used in various applications due to their biological activity.[4][5] Improper disposal could lead to the contamination of water sources, potentially harming aquatic ecosystems.[9] Therefore, containment and destruction via a licensed waste handler is the most environmentally responsible approach.
This guide is intended to provide a comprehensive framework for the safe disposal of this compound. Always prioritize the specific guidelines provided by your institution's Environmental Health and Safety department and consult with them for any questions or clarification. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our shared ecosystem.
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A Comprehensive Guide to the Safe Handling of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to implement safe and effective handling, operational, and disposal plans. By understanding the why behind each procedural step, we build a culture of safety that transcends mere compliance.
Hazard Identification and Risk Assessment: An Inferential Approach
Due to the lack of specific toxicological data for (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride, a conservative risk assessment based on analogous compounds is the most responsible course of action.[3] Benzimidazole derivatives and organic amines are known to possess biological activity and can present several potential hazards.
Inferred Hazard Profile:
Based on data from related benzimidazole and amine compounds, this compound should be handled as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS):[5][6]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[6]
It is crucial to handle this compound with the assumption that it may possess these hazards until comprehensive toxicological data becomes available. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Engineering and Administrative Controls: The First Line of Defense
Before resorting to Personal Protective Equipment (PPE), a hierarchy of controls must be implemented to minimize potential exposure.
-
Engineering Controls: The primary method for controlling exposure is to handle this compound in a well-ventilated area.[5][7] For all procedures involving the solid material or solutions, a certified chemical fume hood is mandatory.[5] Process enclosures or glove boxes may be necessary for highly sensitive operations or when handling larger quantities. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this compound. Clearly demarcate areas where this chemical is stored and handled. All personnel must receive documented training on the potential hazards and safe handling procedures outlined in this guide and in your internal SOPs.[4]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
Eye and Face Protection
-
Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[7][8]
-
Rationale: This is critical to prevent contact with the eyes, as analogous compounds are known to cause serious eye irritation.[6] A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashes, such as during bulk transfers or when handling larger volumes of solutions.
Skin Protection
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use.[8][9] Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[9]
-
Body Protection: A flame-resistant lab coat is required to protect against incidental skin contact.[8] For tasks with a higher risk of contamination, consider the use of a chemical-resistant apron or a disposable coverall.
Respiratory Protection
-
Requirement: Respiratory protection is generally not required when handling small quantities of this compound within a properly functioning chemical fume hood. However, if there is a potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[7][9] Consult your institution's EHS department for guidance on respirator selection and fit-testing.
The following table summarizes the recommended PPE for various laboratory operations involving this compound:
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if outside a fume hood |
| Dissolution and Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Reaction Setup and Monitoring | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Work-up and Extraction | Safety Goggles, Face Shield | Nitrile Gloves | Lab Coat, Chemical Apron | Not required in a fume hood |
| Large-Scale Operations (>10g) | Safety Goggles, Face Shield | Nitrile Gloves | Lab Coat, Chemical Apron | Consult EHS |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is essential for safety and reproducibility.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]
-
The container should be kept tightly closed when not in use.[6][7]
Experimental Workflow
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures: Planning for the Unexpected
Spills
-
Minor Spill: For a small spill contained within a fume hood, ensure you are wearing the appropriate PPE.[11] Absorb the spill with an inert material such as vermiculite or sand.[11] Collect the contaminated material into a designated hazardous waste container and decontaminate the area.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert your colleagues.[8][11] Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a major spill without proper training and equipment.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12][13] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13] If irritation persists, seek medical attention.[13]
-
Inhalation: Move the affected person to fresh air.[6][8][13] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsate, must be collected in a dedicated and clearly labeled hazardous waste container.[5] Do not dispose of this chemical down the drain.[9][14] Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed contractor.[5] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 1,6-Dimethyl-1H-benzo[d]imidazole.
- Sigma-Aldrich. (n.d.). (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride.
- CDH Fine Chemical. (n.d.). Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-AMINE-4-(1H-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOLE.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Santa Cruz Biotechnology. (n.d.). Benzimidazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%.
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- ChemUniverse. (n.d.). This compound.
- Fluorochem Ltd. (2024). Safety Data Sheet.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- BLDpharm. (n.d.). 1788044-02-9|this compound.
- Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
Sources
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- 14. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
